1-Methyl-3-phenylpropylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECUIGDEWBNQJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
73839-93-7 (hydrochloride) | |
| Record name | 3-Amino-1-phenylbutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022374896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60871334 | |
| Record name | 4-Phenylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22374-89-6, 22148-77-2 | |
| Record name | 1-Methyl-3-phenylpropylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22374-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-1-phenylbutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022374896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-3-phenylpropylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115524 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-3-phenylpropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-1-methyl-3-phenylpropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PHENYLBUTAN-2-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/326655W66Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methyl-3-phenylpropylamine: Physicochemical Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Methyl-3-phenylpropylamine, a key chemical intermediate in the synthesis of various organic compounds. This document consolidates available data on its identity, physicochemical characteristics, and reactivity. It also presents generalized experimental protocols for the determination of key physical properties and discusses its role as a precursor in the synthesis of pharmacologically active molecules. The information is intended to support research and development activities in organic synthesis and medicinal chemistry.
Chemical Identity and Structure
This compound, systematically named 4-phenylbutan-2-amine according to IUPAC nomenclature, is a primary amine with a phenyl substituent.[1][2] Its structure consists of a butane (B89635) backbone with an amino group at the second carbon and a phenyl group at the fourth carbon.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 4-phenylbutan-2-amine[1][2] |
| CAS Number | 22374-89-6[1][2][3][4][5][6] |
| Molecular Formula | C₁₀H₁₅N[1][2][3][4][5][6] |
| Molecular Weight | 149.23 g/mol [1][2][3][5][6] |
| SMILES | CC(N)CCC1=CC=CC=C1[3][4] |
| InChI Key | WECUIGDEWBNQJJ-UHFFFAOYSA-N[2] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, application in synthesis, and for understanding its behavior in various systems.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Physical State | Liquid[6] |
| Melting Point | -50 °C (Note: Some sources state it is not extensively documented[1]) |
| Boiling Point | ~210 °C to 232 °C[1][3] |
| Density | Approximately 0.922 g/cm³ at 25 °C[3] |
| Water Solubility | 8.5 g/L at 20 °C[7] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695) and toluene[1] |
| pKa | Basic nature; specific value not widely reported[1] |
| Refractive Index (n20/D) | 1.514 |
Chemical Reactivity and Synthesis
As a primary amine, this compound exhibits characteristic nucleophilic properties. Its reactivity is centered around the lone pair of electrons on the nitrogen atom.
Key Chemical Reactions
-
Alkylation Reactions: It can act as a nucleophile and react with alkyl halides to form secondary and tertiary amines.[7]
-
Acid-Base Reactions: Being a basic compound, it readily reacts with acids to form the corresponding ammonium (B1175870) salts.[1] These salts are often crystalline solids and can be used for purification or further synthetic transformations.
Role as a Synthetic Intermediate
This compound is a valuable building block in organic synthesis. Notably, its (R)-enantiomer is a precursor for the synthesis of Dilevalol, an antihypertensive agent.[8] The stereoselective synthesis of its chiral enantiomers is therefore of significant interest and can be achieved through methods like optical resolution of the racemic mixture.[7][8]
Spectroscopic Data
The structure of this compound has been characterized using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the carbon-hydrogen framework of the molecule.[1][9]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy reveals the characteristic vibrational frequencies of the functional groups present, such as the N-H stretching of the primary amine and the aromatic C-H stretching of the phenyl group.[1][9]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[2]
Computational studies using Density Functional Theory (DFT) have also been employed to predict its structural and spectroscopic properties, showing good agreement with experimental data.[1][9]
Experimental Protocols
Detailed, compound-specific experimental protocols for determining the physicochemical properties of this compound are not widely published. However, standard methodologies for organic compounds can be applied.
Determination of Boiling Point (Micro Method)
This protocol is a general method for determining the boiling point of a liquid organic compound using a small sample size.
Determination of Density
The density of a liquid can be determined by accurately measuring the mass of a known volume.
References
- 1. This compound | 22374-89-6 | FM157635 [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 22374-89-6 | Benchchem [benchchem.com]
- 5. This compound CAS#: 22148-77-2 [m.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. davjalandhar.com [davjalandhar.com]
An In-depth Technical Guide on 1-Methyl-3-phenylpropylamine (CAS: 22374-89-6)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Information
1-Methyl-3-phenylpropylamine, with the Chemical Abstracts Service (CAS) number 22374-89-6, is a primary amine belonging to the phenylpropylamine class of organic compounds. Its chemical structure features a phenyl group attached to a propyl chain with a methyl group at the first carbon of the propyl group, adjacent to the amine. This compound is also known by several synonyms, including 4-phenylbutan-2-amine, α-Methylbenzenepropanamine, and 3-Amino-1-phenylbutane.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. The compound is a colorless to pale yellow liquid at room temperature with a characteristic amine-like odor.[2] It is soluble in organic solvents.
| Property | Value | Reference |
| CAS Number | 22374-89-6 | [1][3] |
| Molecular Formula | C₁₀H₁₅N | [3] |
| Molecular Weight | 149.23 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 228-232 °C | [1] |
| Density | 0.922 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.514 | [1] |
| SMILES | CC(N)CCc1ccccc1 | [1] |
| InChI | 1S/C10H15N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3 | [1] |
| InChIKey | WECUIGDEWBNQJJ-UHFFFAOYSA-N | [1] |
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.
Synthesis and Manufacturing
The primary synthetic route to this compound is through the reductive amination of 4-phenyl-2-butanone. This method involves the reaction of the ketone with an amine source, typically ammonia (B1221849), in the presence of a reducing agent.
Experimental Protocol: Reductive Amination of 4-phenyl-2-butanone
Objective: To synthesize this compound from 4-phenyl-2-butanone via reductive amination.
Materials:
-
4-phenyl-2-butanone
-
Ammonia (aqueous or in methanol)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenyl-2-butanone (1 equivalent) in methanol.
-
Amine Addition: Add a solution of ammonia in methanol (a significant molar excess, e.g., 10-20 equivalents) to the flask.
-
pH Adjustment: Adjust the pH of the reaction mixture to approximately 6-7 by the dropwise addition of glacial acetic acid or a similar acidic reagent. This is crucial for the efficient formation of the intermediate imine.
-
Reducing Agent Addition: Slowly add sodium cyanoborohydride (NaBH₃CN) (approximately 1.5-2 equivalents) to the stirring solution. The addition should be portion-wise to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic (pH ~2) to decompose the excess reducing agent.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Basify the aqueous residue with a concentrated sodium hydroxide solution until the pH is greater than 10.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x volumes).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel to yield pure this compound.
-
Characterization: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Pharmacology and Mechanism of Action
This compound is structurally related to endogenous catecholamines and is proposed to interact with the adrenergic receptor system.[2] It is suggested to act as an antihypertensive agent, with its effects mediated through binding to both alpha and beta-adrenergic receptors.[3] The (+)-enantiomer is reported to have more potent biological effects.[3]
Adrenergic Receptor Signaling Pathways
Alpha-1 Adrenergic Receptor Signaling:
Activation of α₁-adrenergic receptors, which are Gq protein-coupled receptors, initiates a signaling cascade involving the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to physiological responses such as smooth muscle contraction.
Caption: Alpha-1 adrenergic receptor signaling pathway.
Alpha-2 Adrenergic Receptor Signaling:
Alpha-2 adrenergic receptors are coupled to Gi proteins. Upon agonist binding, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to a decrease in the activity of protein kinase A (PKA). The downstream effects of reduced PKA activity can include the modulation of ion channel activity and other cellular processes, often resulting in an inhibitory physiological response.
Caption: Alpha-2 adrenergic receptor signaling pathway.
Experimental Protocol: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for adrenergic receptors.
Materials:
-
Cell membranes expressing the adrenergic receptor subtype of interest (e.g., α₁, α₂, β₁, β₂)
-
Radioligand specific for the receptor subtype (e.g., [³H]prazosin for α₁, [³H]yohimbine for α₂)
-
This compound
-
Non-specific binding control (e.g., a high concentration of an unlabeled competing ligand)
-
Assay buffer (e.g., Tris-HCl with appropriate ions)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Assay Setup: In microcentrifuge tubes, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound. Include tubes for total binding (no competitor) and non-specific binding (high concentration of unlabeled ligand).
-
Incubation: Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a one-site or two-site binding model using non-linear regression analysis to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Analytical Methodology
Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the quantification of this compound in various matrices, including biological samples.
Experimental Protocol: Quantification of this compound in Plasma by GC-MS
Objective: To develop and validate a method for the quantitative analysis of this compound in plasma.
Materials:
-
Plasma samples
-
This compound standard
-
Internal standard (e.g., a deuterated analog of the analyte)
-
Extraction solvent (e.g., a mixture of organic solvents like hexane (B92381) and isoamyl alcohol)
-
Derivatizing agent (e.g., trifluoroacetic anhydride, TFAA)
-
pH adjustment reagents (e.g., sodium hydroxide, hydrochloric acid)
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
To a known volume of plasma, add the internal standard.
-
Adjust the pH of the plasma to basic conditions (pH > 10) with sodium hydroxide.
-
-
Liquid-Liquid Extraction:
-
Add the extraction solvent to the plasma sample.
-
Vortex the mixture vigorously for several minutes to ensure efficient extraction.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube.
-
-
Derivatization:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Add the derivatizing agent (e.g., TFAA in an appropriate solvent) to the dried extract.
-
Heat the sample at a specific temperature (e.g., 60-70°C) for a set time to facilitate the derivatization reaction.
-
After derivatization, evaporate the excess reagent and solvent.
-
-
Reconstitution and GC-MS Analysis:
-
Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate).
-
Inject an aliquot of the reconstituted sample into the GC-MS system.
-
GC Conditions:
-
Injector Temperature: e.g., 250°C
-
Oven Temperature Program: A gradient program starting at a lower temperature and ramping up to a higher temperature to ensure good separation.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the derivatized analyte and internal standard.
-
-
-
Quantification:
-
Generate a calibration curve by analyzing a series of plasma standards with known concentrations of this compound.
-
Calculate the concentration of the analyte in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Analytical Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Applications in Drug Development
This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural features make it a valuable building block for the development of drugs targeting the central nervous system and cardiovascular system. A notable application is in the synthesis of Labetalol, an antihypertensive medication that has both alpha and beta-adrenergic blocking properties.
Conclusion
This technical guide provides a comprehensive overview of this compound (CAS 22374-89-6), covering its fundamental properties, synthesis, pharmacology, and analytical methodologies. The detailed experimental protocols and workflow diagrams are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development. Further research is warranted to fully elucidate the specific binding affinities and functional activities of this compound at various adrenergic receptor subtypes to better understand its therapeutic potential.
References
An In-depth Technical Guide to the Molecular Structure of 1-Methyl-3-phenylpropylamine
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and pharmacological context of 1-Methyl-3-phenylpropylamine. Intended for researchers, scientists, and professionals in drug development, this document synthesizes key data into a structured format, details relevant experimental methodologies, and presents molecular and logical relationships through standardized diagrams.
Molecular Structure and Identification
This compound, also known by its IUPAC name 4-phenylbutan-2-amine, is a primary amine belonging to the phenylpropylamine class of organic compounds.[1] Its core structure consists of a phenyl group attached to a propyl amine chain, with a methyl group at the alpha-position to the amine group.[1] This structure is a common feature in molecules that interact with neurotransmitter systems, suggesting its potential for applications targeting the central nervous system (CNS).[1]
The presence of a chiral center at the second carbon of the butane (B89635) chain means that this compound exists as two distinct enantiomers: (R)- and (S)-1-Methyl-3-phenylpropylamine. The stereochemistry of this compound is crucial for its biological activity and necessitates precise stereoselective synthetic methods for its application in various fields.[1]
Table 1: Chemical Identifiers and Molecular Properties
| Identifier | Value | Source |
| IUPAC Name | 4-phenylbutan-2-amine | |
| Synonyms | 3-Amino-1-phenylbutane, 4-Phenyl-2-aminobutane | [2] |
| CAS Number | 22374-89-6 | [2] |
| Molecular Formula | C₁₀H₁₅N | |
| Molecular Weight | 149.23 g/mol | [3] |
| SMILES | CC(N)CCc1ccccc1 | |
| InChI | 1S/C10H15N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3 | |
| InChIKey | WECUIGDEWBNQJJ-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of this compound have been determined through various experimental techniques. These properties are crucial for its handling, formulation, and understanding its behavior in biological systems.
Table 2: Physicochemical Data
| Property | Value | Conditions | Source |
| Physical Form | Liquid | Ambient | |
| Boiling Point | 228-232 °C | at 1 atm | [4] |
| Melting Point | -50 °C | [4] | |
| Density | 0.922 g/mL | at 25 °C | [4] |
| Refractive Index | n20/D 1.514 | at 20 °C | [4] |
| Flash Point | 97.78 °C (208.0 °F) | [5] |
Spectroscopic Characterization
The molecular structure of this compound has been elucidated and confirmed using various spectroscopic techniques, complemented by computational studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental in determining the carbon-hydrogen framework of the molecule. Quantum chemical calculations using the gauge-invariant atomic orbital (GIAO) method have been employed to predict chemical shifts, which show excellent agreement with experimental data recorded in deuterated chloroform (B151607) (CDCl₃).[6]
Vibrational Spectroscopy (FT-IR and FT-Raman)
Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy provide insights into the vibrational modes of the molecule. Experimental spectra have been recorded for the liquid film.[6] Density Functional Theory (DFT) calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, have been utilized to calculate vibrational frequencies.[1][6] These computational approaches are instrumental in the assignment of fundamental vibrations based on the total energy distribution (TED).[6]
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. GC-MS and LC-MS data are available, with the precursor ion [M+H]⁺ observed at m/z 150.1277 in MS-MS analysis.[2]
Synthesis and Stereochemistry
The synthesis of this compound, particularly its enantiomerically pure forms, is of significant interest for its potential pharmaceutical applications.[1] One of its enantiomers, (R)-1-methyl-3-phenylpropylamine, is a precursor for the synthesis of Dilevalol, an antihypertensive agent.[7]
Synthetic Pathways
A common starting material for the synthesis is benzylacetone.[8] The production of enantiomerically pure forms can be achieved through two main routes: the resolution of racemic mixtures and direct asymmetric synthesis.[1] Optical resolution is a conventional method for separating the enantiomers.[1]
Pharmacological Profile
This compound is classified as an antihypertensive agent.[3] Its pharmacological effects are attributed to its interaction with adrenergic receptors.[3] The phenylpropylamine backbone is a common motif in compounds that interact with neurotransmitter systems, highlighting its potential for the development of drugs targeting the central nervous system.[1]
Mechanism of Action
The (+) enantiomer has been shown to bind to alpha-adrenergic receptors, leading to vasoconstriction and a reduction in blood pressure.[3] It also exhibits blocking activity at beta-adrenergic receptors, which are involved in regulating heart rate and cardiac output.[3] This dual action contributes to its antihypertensive effects.
Experimental Protocols
General Synthesis of Racemic this compound
A common laboratory-scale synthesis involves the reductive amination of 4-phenyl-2-butanone (benzylacetone).
Materials:
-
4-phenyl-2-butanone
-
Ammonia or an ammonium (B1175870) salt (e.g., ammonium acetate)
-
A reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation with H₂/Pd-C)
-
An appropriate solvent (e.g., methanol (B129727) or ethanol)
-
Apparatus for reflux and subsequent work-up (separation funnel, rotary evaporator)
Procedure:
-
Dissolve 4-phenyl-2-butanone and the ammonium salt in the chosen solvent in a round-bottom flask.
-
Add the reducing agent portion-wise or set up the catalytic hydrogenation apparatus.
-
Allow the reaction to proceed at room temperature or under gentle reflux for several hours, monitoring by TLC or GC.
-
Upon completion, quench the reaction carefully (e.g., with dilute acid if using borohydride).
-
Perform an aqueous work-up to remove inorganic salts. This typically involves partitioning between an organic solvent (e.g., diethyl ether or ethyl acetate) and water.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine and extract the product into an organic solvent.
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by distillation under reduced pressure to obtain pure this compound.
Spectroscopic Analysis Protocol
Sample Preparation:
-
NMR: Dissolve a small amount of the purified compound (5-10 mg) in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
FT-IR: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
MS: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for injection into the mass spectrometer.
Instrumentation and Data Acquisition:
-
NMR: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
-
FT-IR: Record the spectrum over a standard range (e.g., 4000-400 cm⁻¹) with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
MS: Obtain the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.
Safety and Handling
This compound is a hazardous substance. It is classified as toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[2] It may also cause an allergic skin reaction.[2] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Storage: Store in a cool, dry place away from incompatible materials. It is recommended to store under an inert atmosphere, such as nitrogen.[3]
This guide provides a foundational understanding of this compound. For more specific applications and in-depth research, consulting the primary literature is recommended.
References
- 1. This compound | 22374-89-6 | Benchchem [benchchem.com]
- 2. This compound | C10H15N | CID 31160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 22374-89-6 | FM157635 [biosynth.com]
- 4. This compound CAS#: 22148-77-2 [m.chemicalbook.com]
- 5. 1-メチル-3-フェニルプロピルアミン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. EP0396596A1 - Processes and compounds useful for resolving this compound - Google Patents [patents.google.com]
- 8. Buy this compound (EVT-306458) | 22374-89-6 [evitachem.com]
An In-Depth Technical Guide to the Presumed Mechanism of Action of 1-Methyl-3-phenylpropylamine
Disclaimer: Extensive literature searches for 1-Methyl-3-phenylpropylamine (also known as 4-phenylbutan-2-amine) did not yield specific quantitative data regarding its mechanism of action, such as receptor binding affinities or functional assay results. The information presented herein is based on its structural similarity to amphetamine and related phenethylamine (B48288) compounds. Therefore, this guide outlines a presumed mechanism of action and utilizes data from amphetamine as a well-studied structural analog to illustrate the expected pharmacological profile and the experimental methods used to determine it.
Executive Summary
This compound is a primary amine belonging to the phenethylamine class of compounds, which includes well-known neurochemicals like amphetamine. Based on its chemical structure, it is postulated to function as a monoamine releasing agent. This action is expected to increase the extracellular concentrations of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and to a lesser extent, serotonin (B10506) (5-HT) in the synapse. The primary molecular targets are presumed to be the presynaptic transporters for these monoamines: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). By interacting with these transporters, this compound is thought to induce a reversal of their normal function, leading to the non-vesicular release of neurotransmitters from the presynaptic neuron.
Postulated Core Mechanism of Action: Monoamine Transporter Substrate and Releaser
The central hypothesis for the mechanism of action of this compound is its function as a substrate for monoamine transporters. This interaction leads to a cascade of events resulting in neurotransmitter efflux.
Interaction with Monoamine Transporters
As a phenethylamine derivative, this compound is expected to be recognized and transported into presynaptic neurons by DAT, NET, and SERT. The d-isomer of the structurally similar amphetamine is known to be a potent CNS stimulant, suggesting that stereochemistry likely plays a significant role in the activity of this compound as well.[1]
Reversal of Transporter Function and Neurotransmitter Release
Once inside the neuron, amphetamine and its analogs are known to interact with vesicular monoamine transporter 2 (VMAT2), leading to the depletion of vesicular stores of monoamines and an increase in their cytosolic concentration.[1] This elevated cytosolic monoamine level, coupled with the interaction of the compound with the primary monoamine transporters, causes a reversal of the transporter's direction of flow, expelling dopamine, norepinephrine, and serotonin into the synaptic cleft.[2] This process is distinct from the action of reuptake inhibitors, which simply block the transporter's function.
Quantitative Pharmacological Data (Exemplified by Amphetamine)
The following tables summarize typical quantitative data for amphetamine, which would be analogous to the data required to fully characterize the mechanism of action of this compound.
Table 1: Monoamine Transporter Interaction of Amphetamine
| Parameter | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| Release EC50 (nM) | ~10-50 | ~1-10 | ~1000-5000 |
| Uptake Inhibition IC50 (nM) | ~20-100 | ~5-40 | ~2000-7000 |
Note: EC50 values represent the concentration required to elicit 50% of the maximal neurotransmitter release. IC50 values represent the concentration required to inhibit 50% of neurotransmitter uptake. Values are approximate and can vary based on experimental conditions.
Table 2: Adrenergic Receptor Binding Profile of Amphetamine (as a secondary mechanism)
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |
| Alpha-1A | >10,000 | Weak Agonist |
| Alpha-2A | ~5,000 | Weak Agonist |
| Beta-1 | >10,000 | Weak Agonist |
| Beta-2 | >10,000 | Weak Agonist |
Note: The high Ki values indicate low affinity for these receptors, suggesting that direct receptor agonism is not a primary mechanism of action for amphetamine.
Experimental Protocols
The following are detailed methodologies for key experiments that would be used to determine the mechanism of action of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for various receptors and transporters.
Protocol:
-
Membrane Preparation: Cell lines stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT) are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation.
-
Assay: A constant concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) is incubated with the prepared cell membranes in the presence of varying concentrations of the test compound (this compound).
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
In Vitro Neurotransmitter Release Assays
Objective: To measure the ability of this compound to induce the release of dopamine, norepinephrine, and serotonin from synaptosomes or cultured cells.
Protocol:
-
Synaptosome Preparation: Brain tissue (e.g., rat striatum for dopamine, hippocampus for norepinephrine and serotonin) is homogenized, and synaptosomes (resealed nerve terminals) are isolated by differential centrifugation.
-
Radiolabel Loading: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for its uptake into the vesicles.
-
Superfusion: The loaded synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer.
-
Compound Application: After a baseline release is established, varying concentrations of this compound are added to the perfusion buffer.
-
Fraction Collection and Analysis: Fractions of the superfusate are collected over time, and the amount of radioactivity in each fraction is quantified to determine the rate of neurotransmitter release.
-
Data Analysis: The data are used to generate concentration-response curves and determine the EC50 value for release.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Postulated mechanism of this compound-induced dopamine release.
Caption: Workflow for a competitive radioligand binding assay.
References
The Biological Activity of Phenylpropylamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core biological activities of phenylpropylamine derivatives, a class of compounds with significant pharmacological interest due to their influence on monoamine neurotransmitter systems. This document provides a comprehensive overview of their mechanisms of action, structure-activity relationships, and key experimental protocols for their evaluation, supplemented with quantitative data and visual diagrams to facilitate understanding and further research.
Introduction to Phenylpropylamine Derivatives
Phenylpropylamine and its derivatives are structurally related to phenethylamine (B48288) and amphetamine, featuring a phenyl group attached to a propylamine (B44156) backbone.[1] This structural motif is the basis for a diverse range of pharmacological activities, primarily centered on the modulation of catecholamine neurotransmitters such as norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA).[2][3] Clinically significant examples include phentermine, widely prescribed for the management of obesity, and phenylpropanolamine, which has been used as a nasal decongestant and appetite suppressant.[2][3][4] The therapeutic utility of these compounds stems from their ability to interact with and modulate the function of monoamine transporters, thereby altering neurotransmitter levels in the synaptic cleft.[5]
Mechanism of Action: Modulation of Monoamine Systems
The primary mechanism of action for many phenylpropylamine derivatives involves the inhibition of norepinephrine and dopamine reuptake and the promotion of their release from presynaptic nerve terminals.[2][3] This leads to an increase in the synaptic concentration of these neurotransmitters, potentiating their effects on postsynaptic receptors.
Norepinephrine and Dopamine Transporter Interaction:
Phenylpropylamine derivatives act as substrates for the norepinephrine transporter (NET) and the dopamine transporter (DAT).[6] By binding to these transporters, they can inhibit the reuptake of NE and DA from the synapse.[5] Furthermore, some derivatives can induce a reverse transport mechanism, actively releasing these neurotransmitters from the presynaptic neuron.[7] The relative potency for NET and DAT varies among different derivatives, influencing their specific pharmacological profiles. For instance, many amphetamine-type stimulants release norepinephrine more potently than they release dopamine and serotonin (B10506).
Adrenergic Receptor Interaction:
While the primary mechanism is indirect sympathomimetic action through neurotransmitter release and reuptake inhibition, some phenylpropylamine derivatives, like phenylpropanolamine, have also been shown to have direct agonist activity at α- and β-adrenergic receptors, although this is generally considered a weaker component of their overall effect.[8][9] Phenylpropanolamine acts as a nonselective adrenergic receptor agonist and norepinephrine reuptake inhibitor.[4]
Below is a signaling pathway diagram illustrating the modulation of norepinephrine and dopamine by phenylpropylamine derivatives.
Caption: Modulation of Dopamine and Norepinephrine Signaling.
Structure-Activity Relationships (SAR)
The biological activity of phenylpropylamine derivatives is highly dependent on their chemical structure. Modifications to the phenyl ring, the propyl chain, and the amino group can significantly alter their potency and selectivity for different monoamine transporters.
-
Phenyl Ring Substitution: Substitution on the phenyl ring can influence the affinity and selectivity of the compounds for DAT and NET. For example, halogen substitution at the 4-position of the phenyl ring in tropane (B1204802) analogs of cocaine has been shown to affect DAT affinity.[10]
-
Propyl Chain Modification: The length and branching of the alkyl chain are critical. Phenylpropylamine (a three-carbon chain) is a potent norepinephrine-dopamine releasing agent, whereas benzylamine (B48309) (a one-carbon chain) is largely inactive.[1]
-
Amino Group Substitution: N-alkylation of the amino group can modulate activity. For instance, N-methylation can influence the selectivity for serotonin transporters.
Quantitative Bioactivity Data
The following table summarizes the in vitro bioactivity of selected phenylpropylamine derivatives and related compounds on human monoamine transporters. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the transporter activity. Lower IC50 values indicate higher potency.
| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) | Reference |
| 3-FPM | < 2.5 | < 2.5 | > 80 | [7] |
| 2-FPM | < 2.5 | < 2.5 | > 80 | [7] |
| 4-FPM | < 2.5 | < 2.5 | > 80 | [7] |
| Cocaine | < 2.5 | < 2.5 | < 2.5 | [7] |
| Toludesvenlafaxine | 0.733 ± 0.010 | 0.587 ± 0.084 | 0.031 ± 0.0004 | [11] |
| 6-MAPB | 10⁻⁸–10⁻⁴ M range | 10⁻⁸–10⁻⁴ M range | 10⁻⁸–10⁻⁴ M range | [12] |
Experimental Protocols
The evaluation of the biological activity of phenylpropylamine derivatives often involves in vitro assays to determine their effects on monoamine transporter function. A common and crucial experiment is the monoamine transporter uptake assay.
Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine (e.g., [³H]dopamine or [³H]norepinephrine) into cells expressing the corresponding transporter (DAT or NET).
Materials:
-
Cell line stably expressing the human monoamine transporter of interest (e.g., HEK293-hDAT or HEK293-hNET).[13]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Krebs-HEPES buffer (KHB) or Hanks' Balanced Salt Solution (HBSS) with HEPES.[14][15]
-
Radiolabeled monoamine (e.g., [³H]dopamine or [³H]norepinephrine).
-
Test compounds (phenylpropylamine derivatives) at various concentrations.
-
Reference inhibitors (e.g., cocaine, desipramine).
-
96-well cell culture plates.
-
Scintillation counter and scintillation fluid.
-
Plate washer (optional).
-
Filter mats (e.g., GF/C).[14]
-
Cell harvester.
Procedure:
-
Cell Culture: Seed the transporter-expressing cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.[15][16]
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.
-
Assay Initiation: On the day of the assay, wash the cell monolayer with assay buffer.[13]
-
Pre-incubation: Add the diluted test compounds or reference inhibitors to the wells and pre-incubate for a specified time (e.g., 10-30 minutes) at room temperature or 37°C.[13][14]
-
Uptake Reaction: Initiate the uptake reaction by adding the radiolabeled monoamine to each well.[14][16]
-
Incubation: Incubate the plate for a specific duration (e.g., 5-20 minutes) to allow for monoamine uptake.[13]
-
Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled monoamine.[16] This can be done using a plate washer or by manual aspiration and washing.
-
Cell Lysis: Lyse the cells to release the intracellular radiolabeled monoamine.
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value for each test compound by plotting the percentage of inhibition of monoamine uptake against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
Below is a workflow diagram for the monoamine transporter uptake assay.
Caption: Monoamine Transporter Uptake Assay Workflow.
Conclusion
Phenylpropylamine derivatives represent a versatile class of compounds with significant effects on the central nervous system, primarily through the modulation of norepinephrine and dopamine neurotransmission. Their therapeutic applications in obesity and other conditions highlight their pharmacological importance. A thorough understanding of their structure-activity relationships and mechanisms of action is crucial for the development of new, more selective, and safer therapeutic agents. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals working in this area.
References
- 1. Phentermine | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 2. Phentermine | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 3. Phenylpropanolamine - Wikipedia [en.wikipedia.org]
- 4. Phenylpropanolamine | C9H13NO | CID 10297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. Phenylpropanolamine and other over-the-counter vasoactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. moleculardevices.com [moleculardevices.com]
- 16. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of phenylpropylamines in research
An In-depth Technical Guide to the Discovery and History of Phenylpropylamines in Research
Introduction
Phenylpropylamines are a class of organic compounds characterized by a phenyl group attached to a propylamine (B44156) side chain. This structural motif is the foundation for a vast array of psychoactive substances that have been the subject of extensive research for over a century. Members of this chemical family, which includes amphetamine, methamphetamine, and MDMA, are known for their profound effects on the central nervous system (CNS). They primarily function as monoamine releasing agents and/or reuptake inhibitors, influencing the synaptic concentrations of key neurotransmitters such as dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506).[1][2] The versatility of the phenylpropylamine scaffold has allowed for the synthesis of a wide range of derivatives with diverse pharmacological profiles, from potent CNS stimulants and appetite suppressants to entactogens and hallucinogens.[3] This guide provides a comprehensive overview of the discovery, historical development, and pharmacological investigation of phenylpropylamines for researchers, scientists, and drug development professionals.
Early Discoveries and Key Milestones
The history of phenylpropylamines is intertwined with the development of modern pharmacology and medicinal chemistry. The timeline below highlights the key discoveries that have shaped our understanding of this important class of compounds.
Timeline of Key Discoveries
Caption: A timeline of significant events in the discovery and history of phenylpropylamines.
Pharmacological Profile and Structure-Activity Relationships (SAR)
The pharmacological effects of phenylpropylamines are largely determined by their interactions with monoamine transporters. Modifications to the core structure can drastically alter a compound's potency and selectivity.
General Structure and Points of Modification
Caption: Key structural modification points on the phenylpropylamine backbone and their general effects on activity.
-
Phenyl Ring Substitution: Modifications on the aromatic ring significantly impact a compound's interaction with serotonin receptors. For instance, the addition of methoxy (B1213986) groups, particularly at the 2 and 5 positions, can confer psychedelic properties by increasing affinity for the 5-HT2A receptor.[4][5]
-
Side Chain Substitution:
-
Alpha-carbon: Methylation at the alpha position (e.g., amphetamine) protects the amine from metabolism by monoamine oxidase (MAO), thereby increasing its duration of action.
-
Beta-carbon: The presence of a ketone group at the beta position is the defining feature of cathinones.[6][7] This modification tends to decrease activity at the Trace Amine-Associated Receptor 1 (TAAR1).[2] A hydroxyl group at this position, as seen in ephedrine, generally reduces CNS activity but increases selectivity for adrenergic receptors.[8]
-
-
Amino Group Substitution: The nature of the substituent on the nitrogen atom influences potency and receptor selectivity. Increasing the bulk of the nitrogen substituent generally decreases activity at alpha-adrenergic receptors and increases it at beta-receptors.[9] N-methylation, as in the conversion of amphetamine to methamphetamine, enhances lipophilicity, leading to greater penetration of the blood-brain barrier.[8]
Quantitative Pharmacological Data
The following tables summarize the in vitro activities of selected phenylpropylamines at monoamine transporters. These values are indicative of the compounds' potential to act as reuptake inhibitors or releasing agents.
Table 1: Monoamine Release Profiles of Substituted Cathinones in Rat Brain Synaptosomes
| Compound | Serotonin Release (EC50, nM) | Norepinephrine Release (EC50, nM) | Dopamine Release (EC50, nM) | Primary Action |
| 2-MMC | 347-490 | 53 | 81-97.9 | SNDRA |
| 3-BMC | 136-137 | 25 | 21-28.0 | SNDRA |
| 2-FMC | >10000 | ND (85% at 10 µM) | 48.7 | NDRA |
| 2-CMC | 2815 | 93 | 179 | NDRA |
| 2-BMC | 2837 | 156 | 650 | NDRA |
| SNDRA: Serotonin-Norepinephrine-Dopamine Releasing Agent; NDRA: Norepinephrine-Dopamine Releasing Agent. Data from[2]. |
Table 2: Pharmacological Profile of Phentermine
| Parameter | Value | Reference |
| Monoamine Release (EC50, nM) | ||
| Norepinephrine | 28 | [10] |
| Dopamine | 222 | [10] |
| Serotonin | 4,040 | [10] |
| Pharmacokinetics | ||
| Bioavailability | High (~100%) | [10] |
| Protein Binding | 17.5% | [11][10][12] |
| Elimination Half-life | 20-25 hours (pH-dependent) | [10] |
| Excretion | 62-85% unchanged in urine | [10] |
Signaling Pathways
Phenylpropylamines exert their effects through complex interactions with the monoamine system. A key modern discovery in this field is the role of the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor that modulates monoaminergic neurotransmission.[13][[“]]
TAAR1-Mediated Modulation of Dopamine Neurotransmission
Caption: Simplified signaling cascade following activation of TAAR1 by a phenylpropylamine like amphetamine in a presynaptic neuron.
Upon entering a presynaptic neuron, amphetamine-like phenylpropylamines can activate TAAR1.[15] TAAR1 is primarily coupled to the Gs alpha subunit, and its activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[13][16] PKA can then phosphorylate the dopamine transporter (DAT), promoting its reversal and non-competitive dopamine efflux. Concurrently, these compounds disrupt the vesicular storage of dopamine, increasing its cytosolic concentration and further driving reverse transport through DAT.
Experimental Protocols
The characterization of phenylpropylamines relies on a suite of standardized in vitro and in vivo assays.
Protocol 1: Synthesis of Methcathinone (B1676376) via Oxidation of Ephedrine
This protocol describes a common method for the synthesis of a cathinone (B1664624) derivative from a readily available precursor.
-
Dissolution: Dissolve pseudoephedrine or ephedrine in a suitable solvent, such as dilute sulfuric acid.
-
Oxidation: Slowly add an oxidizing agent, such as a solution of potassium permanganate (B83412), to the reaction mixture with stirring. The reaction progress can be monitored by the disappearance of the purple permanganate color.
-
Quenching and Neutralization: Once the reaction is complete, quench any remaining oxidizing agent. Neutralize the acidic solution carefully with a base (e.g., sodium carbonate) to precipitate the methcathinone free base.
-
Extraction: Extract the product into a non-polar organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with water, dry it over an anhydrous salt (e.g., magnesium sulfate), and evaporate the solvent to yield the crude product. Further purification can be achieved by recrystallization or chromatography.
This is a generalized procedure for informational purposes. The synthesis of controlled substances is illegal in many jurisdictions and should only be performed by licensed professionals in a controlled laboratory setting.
Protocol 2: In Vitro Monoamine Reuptake Inhibition Assay
This assay determines the potency of a compound in blocking the reuptake of neurotransmitters by their respective transporters.
Caption: A typical experimental workflow for an in vitro monoamine reuptake inhibition assay.
Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells, stably transfected to express the human dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT), are commonly used.[17]
-
Assay Procedure:
-
Cells are plated and grown to confluence.
-
The cells are washed and then pre-incubated with various concentrations of the test compound.
-
A fixed concentration of a radiolabeled monoamine (e.g., [³H]dopamine) is added to initiate the uptake reaction.
-
The reaction is terminated after a short incubation period by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabel.
-
The cells are then lysed, and the amount of radiolabel taken up by the cells is quantified using liquid scintillation counting.
-
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., mazindol for DAT).[17] The percentage of specific uptake inhibition is calculated for each concentration of the test compound, and the data are fitted to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake).
Protocol 3: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This assay is used to determine if a compound inhibits the activity of MAO-A or MAO-B, enzymes responsible for the degradation of monoamines.
Methodology:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used.[18]
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
The test compound is pre-incubated with the MAO-A or MAO-B enzyme.
-
A substrate, such as kynuramine (B1673886) or a luciferin-based probe, is added to initiate the enzymatic reaction.
-
The reaction produces a fluorescent or chemiluminescent product (e.g., 4-hydroxyquinoline (B1666331) from kynuramine).[18][19]
-
The signal is measured over time using a plate reader.
-
-
Data Analysis: The rate of reaction in the presence of the test compound is compared to the rate in its absence. A known MAO inhibitor (e.g., clorgyline for MAO-A) is used as a positive control.[18][19] The IC50 value is calculated from the dose-response curve.
Conclusion
The study of phenylpropylamines has been a driving force in neuropharmacology for over a century. From the initial synthesis of amphetamine in 1887 to the modern-day investigation of TAAR1 agonists, this class of compounds has provided invaluable tools for probing the complexities of the monoaminergic systems. The rich history of their discovery and the detailed understanding of their structure-activity relationships continue to inform the development of new therapeutics for a range of psychiatric and neurological disorders. The experimental protocols outlined in this guide represent the foundational techniques that have enabled this progress and will continue to be essential for future research in this dynamic field.
References
- 1. Phenylpropylamine - Wikipedia [en.wikipedia.org]
- 2. Substituted cathinone - Wikipedia [en.wikipedia.org]
- 3. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 4. Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]
- 7. Cathinone - Wikipedia [en.wikipedia.org]
- 8. Phenylpropanolamine - Wikipedia [en.wikipedia.org]
- 9. pharmacy180.com [pharmacy180.com]
- 10. Phentermine - Wikipedia [en.wikipedia.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Topiramate and Phentermine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. consensus.app [consensus.app]
- 15. TAAR1 - Wikipedia [en.wikipedia.org]
- 16. What are TAAR1 agonists and how do they work? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 19. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility of 1-Methyl-3-phenylpropylamine in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-methyl-3-phenylpropylamine in a range of organic solvents. Due to the limited availability of extensive, publicly accessible quantitative solubility data for this specific compound, this guide combines known experimental values with a predictive solubility model based on Hansen Solubility Parameters (HSP). A detailed experimental protocol for the accurate determination of amine solubility via the isothermal shake-flask method is also presented. This document is intended to be a valuable resource for laboratory and development work, enabling informed solvent selection for synthesis, purification, and formulation of this compound.
Introduction to this compound
This compound, also known as 4-phenyl-2-butanamine, is a primary amine with the chemical formula C₁₀H₁₅N. Its molecular structure, featuring a phenyl ring and a butylamine (B146782) chain, imparts a balance of hydrophobic and hydrophilic properties, which dictates its solubility profile. Understanding its solubility in various organic solvents is critical for a multitude of applications, including its use as a synthetic intermediate in the pharmaceutical industry. For instance, it is a known precursor in the synthesis of certain antihypertensive agents[1][2]. The solubility of this amine influences reaction kinetics, aids in the selection of appropriate chromatographic conditions for purification, and is a key parameter in the development of stable formulations.
Quantitative Solubility Data
The following tables summarize the available quantitative and predicted solubility data for this compound.
Experimentally Determined Solubility
Experimentally verified quantitative solubility data for this compound in organic solvents is not widely published. However, a value for its solubility in water has been reported.
| Solvent | Temperature (°C) | Solubility (g/L) | Source |
| Water | 20 | 8.5 | [3] |
Predicted Solubility in Organic Solvents based on Hansen Solubility Parameters
To provide a more comprehensive, albeit predictive, overview of solubility, the Hansen Solubility Parameter (HSP) model has been employed. The principle of "like dissolves like" is quantified by calculating the HSP distance (Ra) between the solute (this compound) and various solvents. A smaller Ra value suggests a higher likelihood of good solubility.
The Hansen Solubility Parameters for this compound have been estimated using a group contribution method. The estimated HSP values are:
-
δD (Dispersion): 18.2 MPa½
-
δP (Polar): 5.9 MPa½
-
δH (Hydrogen Bonding): 6.8 MPa½
The table below presents the predicted solubility ranking based on the calculated HSP distance (Ra).
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | HSP Distance (Ra) | Predicted Solubility |
| Toluene | 18.0 | 1.4 | 2.0 | 5.2 | High |
| Chloroform | 17.8 | 3.1 | 5.7 | 3.1 | High |
| Ethyl Acetate (B1210297) | 15.8 | 5.3 | 7.2 | 2.5 | High |
| Ethanol | 15.8 | 8.8 | 19.4 | 13.2 | Moderate to High |
| Acetone | 15.5 | 10.4 | 7.0 | 5.1 | Moderate |
| Methanol | 14.7 | 12.3 | 22.3 | 16.7 | Moderate |
| Hexane | 14.9 | 0.0 | 0.0 | 9.4 | Low |
| Diethyl Ether | 14.5 | 2.9 | 5.1 | 5.2 | Moderate |
| Benzene | 18.4 | 0.0 | 2.0 | 6.5 | Moderate to High |
Note: The predicted solubility is a qualitative interpretation of the calculated HSP distance. Experimental verification is recommended for precise applications.
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination
The following protocol details a reliable method for the experimental determination of the equilibrium solubility of a liquid amine, such as this compound, in an organic solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with PTFE-lined screw caps
-
Analytical balance
-
Positive displacement micropipettes
-
Volumetric flasks
-
Thermostatically controlled orbital shaker
-
Centrifuge (optional)
-
Syringe filters (0.22 µm, solvent-compatible)
-
Validated analytical instrumentation (e.g., GC-FID, HPLC-UV)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. An excess is visually confirmed by the presence of a distinct liquid phase of the amine after equilibration.
-
To each vial, add a known volume of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved amine is reached. The required equilibration time should be determined empirically by analyzing samples at different time points until the concentration of the amine in the solvent remains constant.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed in a temperature-controlled environment for at least 24 hours. This allows for the separation of the excess undissolved amine from the saturated solvent phase.
-
Alternatively, for faster separation, centrifuge the vials at a controlled temperature.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.
-
Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter to remove any microscopic undissolved droplets.
-
Accurately dilute the filtered sample with a known volume of the appropriate solvent in a volumetric flask to bring the concentration into the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method (e.g., GC-FID) to determine the concentration of this compound.
-
Data Analysis
-
Construct a calibration curve using standard solutions of this compound of known concentrations.
-
From the calibration curve, determine the concentration of the amine in the diluted sample.
-
Calculate the solubility of this compound in the organic solvent by accounting for the dilution factor. Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
Visualizations
Logical Workflow for Experimental Solubility Determination
Caption: Workflow for the isothermal shake-flask solubility determination method.
Conceptual Diagram of Hansen Solubility Parameters
Caption: Hansen Solubility Parameter (HSP) "like dissolves like" concept.
Conclusion
While comprehensive experimental data on the solubility of this compound in a wide array of organic solvents is limited, this guide provides a foundational understanding through a combination of reported values and predictive modeling using Hansen Solubility Parameters. The qualitative solubility in common solvents like ethanol, toluene, chloroform, and ethyl acetate is noted[4][5]. For applications requiring precise quantitative data, the detailed isothermal shake-flask protocol offers a robust methodology for experimental determination. The predictive data presented herein serves as a valuable initial guide for solvent screening in research and development processes.
References
- 1. scribd.com [scribd.com]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. hansen-solubility.com [hansen-solubility.com]
- 5. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
An In-depth Technical Guide to the Basicity and pKa of 1-Methyl-3-phenylpropylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the basicity and pKa of 1-methyl-3-phenylpropylamine, a primary amine with significance as a versatile building block in organic synthesis and as a precursor in the development of pharmaceutical compounds, particularly those targeting the central nervous system.[1] Understanding the pKa of this compound is critical for its purification, handling, and the formulation of more complex derivatives.[1]
Core Concepts: Basicity and pKa
As an amine, this compound acts as a weak base.[1] Its basicity is primarily attributed to the lone pair of electrons on the nitrogen atom, which can accept a proton (H⁺).[1] The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) of its conjugate acid. A higher pKa value indicates a stronger base. For simple alkylamines, the pKa of the conjugate acid typically falls within the range of 9.5 to 11.0.[1]
Quantitative Data: pKa of this compound
The experimentally determined pKa of this compound's conjugate acid is summarized in the table below.
| Compound | CAS Number | pKa | Measurement Uncertainty |
| This compound | 22374-89-6 | 10.0 | Uncertain |
Table 1: pKa Value for this compound.[2]
Acid-Base Equilibrium
The basicity of this compound is characterized by its equilibrium reaction with an acid, such as water, where it accepts a proton to form its conjugate acid, the 1-methyl-3-phenylpropylammonium ion. This equilibrium is fundamental to its chemical behavior and is exploited in synthetic and pharmaceutical applications to enhance water solubility and stability by forming ammonium (B1175870) salts.[1]
Figure 1: Acid-Base Equilibrium of this compound.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a widely used and straightforward method for determining the pKa of amines.[3][4] The following protocol outlines the general steps for determining the pKa of this compound.
1. Materials and Equipment:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
2. Experimental Workflow:
Figure 2: Workflow for pKa Determination by Potentiometric Titration.
3. Data Analysis:
The pKa value is determined from the titration curve (a plot of pH versus the volume of titrant added). At the half-equivalence point, the concentration of the protonated amine (the conjugate acid) is equal to the concentration of the unprotonated amine. At this point, the pH of the solution is equal to the pKa of the conjugate acid.
Significance in Drug Development
The phenylpropylamine backbone of this compound is a structural feature found in compounds that interact with neurotransmitter systems.[1] Consequently, it is a key precursor in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.[1] The basicity of the amine group is crucial for these interactions, as it allows for the formation of ionic bonds with acidic residues in biological targets such as receptors and enzymes. Furthermore, the ability to form salts is often exploited in pharmaceutical formulations to improve the stability and bioavailability of amine-containing drugs.[1] this compound has also been investigated for its potential as an antihypertensive agent.[1][5]
References
Potential Pharmacological Effects of 1-Methyl-3-phenylpropylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-3-phenylpropylamine, also known as 4-phenylbutan-2-amine, is a chiral amine that serves as a critical intermediate in the synthesis of pharmacologically active compounds. Most notably, its (R)-enantiomer is a key precursor for the synthesis of Dilevalol, the (R,R)-stereoisomer of the antihypertensive drug Labetalol (B1674207). While direct and extensive pharmacological data on this compound itself is limited in publicly accessible literature, its structural relationship to the potent and well-characterized adrenergic receptor modulator, Labetalol, provides a strong basis for inferring its potential pharmacological relevance. This technical guide synthesizes the available information on this compound, focusing on its role as a precursor, the stereospecific pharmacology of its derivatives, and the experimental methodologies relevant to its study. The conflicting identity of this compound with the pressor agent β-Methylphenethylamine (BMPEA) is also clarified.
Introduction
This compound (CAS 22374-89-6) is a primary amine belonging to the phenylpropylamine class of organic compounds. Its structure contains a chiral center, leading to two enantiomers: (S)-(+)-1-Methyl-3-phenylpropylamine and (R)-(-)-1-Methyl-3-phenylpropylamine. The stereochemistry of this compound is of paramount importance as its primary documented value lies in its use as a building block for stereospecific pharmaceuticals.
A crucial point of clarification is the distinction between this compound (4-phenylbutan-2-amine) and its structural isomer β-Methylphenethylamine (BMPEA; 2-phenylpropan-1-amine). BMPEA has been identified as a supplement adulterant that increases blood pressure through its action on norepinephrine (B1679862) transporters. In contrast, the pharmacological trajectory of this compound, as a precursor to the antihypertensive Dilevalol, suggests a hypotensive potential.
This document will explore the known chemical properties, its pivotal role in the synthesis of Labetalol stereoisomers, the detailed pharmacology of these derivatives, and the experimental protocols necessary for such investigations.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| IUPAC Name | 4-phenylbutan-2-amine |
| Synonyms | This compound, 3-Amino-1-phenylbutane, α-Methylbenzenepropanamine |
| CAS Number | 22374-89-6 |
| Molecular Formula | C₁₀H₁₅N |
| Molecular Weight | 149.23 g/mol [1] |
| Boiling Point | 228 °C[1] |
| Density | 0.922 g/cm³[1] |
| Appearance | Colorless liquid |
Role as a Precursor in Dilevalol Synthesis
The primary pharmacological significance of this compound stems from its use in the synthesis of Labetalol, a drug used to treat hypertension. Labetalol has two chiral centers, resulting in four stereoisomers: (R,R), (S,R), (R,S), and (S,S). The racemic mixture is a clinically used antihypertensive agent, but the individual stereoisomers possess distinct pharmacological profiles. The (R,R)-isomer, known as Dilevalol, is particularly notable.
The synthesis of Dilevalol specifically requires the (R)-enantiomer of this compound. This highlights the importance of stereoselective synthesis or chiral resolution of racemic this compound to obtain the enantiomerically pure precursor necessary for producing the desired pharmacological effects in the final drug product.
Inferred Pharmacology via Labetalol Stereoisomers
-
(R,R)-Labetalol (Dilevalol): This isomer is a non-selective β-adrenergic receptor antagonist and a selective β₂-adrenergic receptor partial agonist.[2][3][4] This dual action results in vasodilation and a reduction in blood pressure, making it an effective antihypertensive agent.[2][3]
-
(S,R)-Labetalol: This isomer is a potent α₁-adrenergic receptor antagonist.[5]
-
(S,S)- and (R,S)-Labetalol: These isomers are reported to be largely inactive.[1]
A summary of the pharmacological activities of the Labetalol stereoisomers is presented in Table 2.
| Stereoisomer | Primary Adrenergic Activity | Resulting Pharmacological Effect |
| (R,R) - Dilevalol | Non-selective β-blocker, Selective β₂ partial agonist | Vasodilation, Antihypertensive[2][3][4] |
| (S,R) | Potent α₁-blocker | Vasodilation, Antihypertensive[5] |
| (S,S) | Inactive | - |
| (R,S) | Inactive | - |
Given that the (R)-enantiomer of this compound is a constituent of the highly active (R,R)- and (R,S)-isomers of Labetalol, it is plausible that this precursor possesses some affinity for adrenergic receptors, which is then significantly potentiated and modulated by the addition of the salicylamide (B354443) moiety. A vendor datasheet suggests that the (+)-enantiomer of this compound binds to alpha receptors and blocks beta receptors, leading to reduced blood pressure; however, this claim lacks substantiation with quantitative data in peer-reviewed literature.[1]
Potential Signaling Pathways
The inferred interactions with adrenergic receptors suggest that this compound's derivatives act through G-protein coupled receptor (GPCR) signaling pathways. The antagonistic effects at β₁ and α₁ receptors would inhibit the downstream signaling cascades typically initiated by adrenaline and noradrenaline, such as the production of cyclic AMP (cAMP) and the mobilization of intracellular calcium, respectively. Conversely, the partial agonism at β₂ receptors would stimulate the Gαs pathway, leading to an increase in cAMP in vascular smooth muscle, which promotes relaxation and vasodilation.
Caption: Inferred signaling of Labetalol isomers at adrenergic receptors.
Experimental Protocols
To rigorously characterize the pharmacological effects of this compound and its enantiomers, standardized in vitro and in vivo experimental protocols are required.
In Vitro: Radioligand Binding Assay for Adrenergic Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for α₁, β₁, and β₂ adrenergic receptors.
Objective: To quantify the affinity of the test compound for specific adrenergic receptor subtypes.
Materials:
-
Cell membranes expressing the human adrenergic receptor of interest (α₁, β₁, or β₂).
-
Radioligands: [³H]-Prazosin (for α₁), [³H]-CGP-12177 (for β₁/β₂).
-
Non-labeled competitors for non-specific binding determination (e.g., phentolamine (B1677648) for α₁, propranolol (B1214883) for β).
-
Test compound: this compound (racemic and individual enantiomers).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Thaw cryopreserved cell membranes and resuspend in ice-cold assay buffer. Homogenize and determine protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (near its Kd). For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a high concentration of a non-labeled competitor.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).
-
Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC₅₀ value and calculate the Ki using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
In Vivo: Measurement of Cardiovascular Effects in Hypertensive Rats
This protocol is to assess the effect of this compound on blood pressure and heart rate in an animal model of hypertension.
Objective: To determine the in vivo cardiovascular effects of the test compound.
Materials:
-
Spontaneously Hypertensive Rats (SHR) or other suitable hypertensive model.
-
Test compound: this compound (racemic and individual enantiomers) dissolved in a suitable vehicle (e.g., saline).
-
Vehicle control.
-
Anesthetic (if required for acute studies).
-
Telemetry system for continuous blood pressure and heart rate monitoring (preferred) or tail-cuff method for intermittent measurements.
-
Administration equipment (e.g., oral gavage needles, intravenous catheters).
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing and handling conditions. If using telemetry, allow for recovery from surgical implantation.
-
Baseline Measurement: Record baseline blood pressure and heart rate for a sufficient period before drug administration.
-
Administration: Administer the test compound or vehicle via the chosen route (e.g., oral gavage or intravenous injection) at various doses.
-
Monitoring: Continuously monitor blood pressure and heart rate for several hours post-administration.
-
Data Analysis: Calculate the change in mean arterial pressure and heart rate from baseline for each dose group. Perform statistical analysis to determine the significance of the observed effects compared to the vehicle control group.
Conclusion
This compound is a compound of significant interest primarily due to its role as a chiral precursor to the antihypertensive agent Dilevalol. The well-defined, stereospecific pharmacology of Labetalol's isomers strongly suggests that the biological activity of any derivative of this compound will be highly dependent on its stereochemistry, likely involving interactions with adrenergic receptors. While direct pharmacological data for this compound is sparse, its synthetic utility and the clear structure-activity relationship of its derivatives warrant further investigation into its own potential receptor binding profile and physiological effects. The experimental protocols outlined in this guide provide a framework for such future research, which is necessary to fully elucidate the pharmacological landscape of this intriguing molecule. Researchers should remain cautious to distinguish this compound (4-phenylbutan-2-amine) from its pressor isomer, BMPEA.
References
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Labetalol | C19H24N2O3 | CID 3869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Labetalol: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and comparison of some cardiovascular properties of the stereoisomers of labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-Methyl-3-phenylpropylamine via Reductive Amination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1-Methyl-3-phenylpropylamine, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route detailed is the reductive amination of benzylacetone (B32356) (also known as phenyl-2-propanone or P2P). This method is widely utilized due to its efficiency and adaptability. This guide includes a comparative analysis of different reducing agents, comprehensive experimental procedures, and characterization data to aid researchers in the successful synthesis and verification of the target compound.
Introduction
This compound, with the CAS number 22374-89-6, is a primary amine that serves as a versatile building block in organic synthesis. Its structural motif is found in a variety of biologically active molecules. The synthesis of this compound is a critical step in the research and development of new therapeutic agents. Reductive amination of a ketone precursor, benzylacetone, with an amine source, typically ammonia, is a robust and common method for its preparation. This process involves the formation of an intermediate imine, which is subsequently reduced to the desired amine.[1][2] The choice of reducing agent can significantly impact the reaction's yield, purity, and scalability.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 22374-89-6 | [3][4][5][6] |
| Molecular Formula | C₁₀H₁₅N | [4][5][6] |
| Molecular Weight | 149.23 g/mol | [3][4][5][6] |
| Appearance | Colorless liquid | |
| Boiling Point | 228-232 °C | |
| Density | 0.922 g/mL at 25 °C | |
| Refractive Index | n20/D 1.514 |
Comparison of Reductive Amination Methods
| Reducing Agent | Amine Source | Solvent | Typical Yield | Purity | Key Considerations |
| Sodium Borohydride (B1222165) (NaBH₄) | Ammonia | Methanol/Ethanol | Moderate | Good | Cost-effective, but can also reduce the starting ketone.[1] |
| Sodium Cyanoborohydride (NaBH₃CN) | Ammonium (B1175870) Acetate (B1210297) | Methanol | Good | High | More selective for the imine over the ketone, but toxic cyanide waste. |
| Sodium Triacetoxyborohydride (STAB) | Ammonia/Methylamine | THF/DCE | High (up to 98%) | Excellent | Mild and highly selective, but more expensive. |
| Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | Ammonia | Ethanol | High (up to 85%) | Good | Requires specialized high-pressure equipment.[7] |
Spectroscopic Data for this compound
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data [3][8]
| Nucleus | Atom Position | Experimental Chemical Shift (δ, ppm) in CDCl₃ |
| ¹³C | C (Aromatic, Quaternary) | ~142 |
| ¹³C | C (Aromatic, CH) | 126-129 |
| ¹³C | C (Aliphatic, CH-NH₂) | ~48 |
| ¹³C | C (Aliphatic, CH₂) | ~35, ~40 |
| ¹³C | C (Aliphatic, CH₃) | ~23 |
| ¹H | H (Aromatic) | ~7.1-7.3 (m, 5H) |
| ¹H | H (CH-NH₂) | ~3.0 (m, 1H) |
| ¹H | H (CH₂) | ~2.6 (t, 2H), ~1.7 (m, 2H) |
| ¹H | H (NH₂) | ~1.5 (br s, 2H) |
| ¹H | H (CH₃) | ~1.1 (d, 3H) |
Fourier-Transform Infrared (FTIR) Spectroscopy Data [3][9][10][11]
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, Broad (two bands for primary amine) |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-N Stretch | 1020 - 1250 | Medium |
| C-H Out-of-Plane Bend (Aromatic) | 675 - 900 | Strong |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride
This protocol describes a cost-effective method for the synthesis of this compound.
Materials:
-
Benzylacetone (Phenyl-2-propanone, P2P)
-
Ammonium acetate
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (B78521) (NaOH), aqueous solution
-
Diethyl ether or Dichloromethane (B109758)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve benzylacetone (1 equivalent) and a moderate excess of ammonium acetate (e.g., 3-5 equivalents) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5-2 equivalents) portion-wise to the stirred solution. Control the rate of addition to manage the exothermic reaction and hydrogen gas evolution.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 3-4 hours or until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: a. Carefully quench the reaction by the slow addition of water. b. Acidify the mixture with concentrated HCl to a pH of ~2. This will protonate the amine and convert any unreacted borohydride to boric acid. c. Wash the acidic aqueous layer with diethyl ether or dichloromethane to remove any unreacted benzylacetone and other non-basic impurities. d. Basify the aqueous layer with a NaOH solution to a pH of >12 to deprotonate the amine. e. Extract the product into diethyl ether or dichloromethane (3x). f. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation to yield the final product as a colorless oil.
Mandatory Visualizations
Reaction Mechanism of Reductive Amination
Caption: Mechanism of reductive amination for amine synthesis.
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. This compound | 22374-89-6 | Benchchem [benchchem.com]
- 4. This compound | 22374-89-6 | FM157635 [biosynth.com]
- 5. This compound | CAS No- 22374-89-6 | Simson Pharma Limited [simsonpharma.com]
- 6. chemscene.com [chemscene.com]
- 7. Reductive Amination Review [erowid.org]
- 8. This compound | C10H15N | CID 31160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 10. spectrabase.com [spectrabase.com]
- 11. scribd.com [scribd.com]
Application Notes and Protocols for the Synthesis of N-Substituted Derivatives of 1-Methyl-3-phenylpropylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-3-phenylpropylamine and its N-substituted derivatives are a class of compounds with significant interest in medicinal chemistry and drug development.[1][2] These structures serve as valuable scaffolds for the synthesis of more complex molecules, with applications including potential antihypertensive agents.[1][3] The biological activity of these compounds is often influenced by the nature of the N-substituent and the stereochemistry of the chiral center.[1] This document provides detailed protocols for the synthesis of N-substituted derivatives of this compound via two primary methods: reductive amination and direct N-alkylation.
Synthetic Strategies
The introduction of N-substituents onto the this compound scaffold can be efficiently achieved through two principal synthetic routes:
-
Reductive Amination: This one-pot reaction involves the formation of an imine or enamine intermediate from a ketone precursor (4-phenyl-2-butanone) and a primary or secondary amine, which is then reduced in situ to the desired N-substituted amine. This method is highly versatile for introducing a wide range of substituents.
-
N-Alkylation: This method involves the direct alkylation of the primary amine, this compound, with an appropriate alkyl halide. This is a straightforward approach for the synthesis of secondary and tertiary amines.[1]
Experimental Protocols
Protocol 1: Synthesis of N-Substituted Derivatives via Reductive Amination of 4-Phenyl-2-butanone
This protocol describes the synthesis of N-substituted this compound derivatives starting from 4-phenyl-2-butanone and a primary amine.
Materials:
-
4-Phenyl-2-butanone
-
Primary amine (e.g., methylamine, ethylamine, benzylamine)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (B109758) (DCM) or 1,2-Dichloroethane (B1671644) (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate (B1210297) for chromatography
Procedure:
-
To a solution of 4-phenyl-2-butanone (1.0 eq) in dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.2 M), add the primary amine (1.2 eq) followed by glacial acetic acid (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-substituted this compound derivative.
Data Presentation:
| N-Substituent | Amine | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| Methyl | Methylamine | NaBH(OAc)₃ | DCE | 16 | 75-85 |
| Ethyl | Ethylamine | NaBH(OAc)₃ | DCM | 18 | 70-80 |
| Benzyl (B1604629) | Benzylamine | NaBH₃CN | MeOH | 12 | 80-90 |
| Isopropyl | Isopropylamine | NaBH(OAc)₃ | DCE | 24 | 65-75 |
Protocol 2: Synthesis of N-Substituted Derivatives via N-Alkylation of this compound
This protocol outlines the direct N-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Triethylamine (B128534) (NEt₃)
-
Acetonitrile (B52724) (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile (0.3 M), add potassium carbonate (2.0 eq) or triethylamine (1.5 eq).
-
Add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 50-80 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired N-substituted derivative.
Data Presentation:
| N-Substituent | Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) |
| Methyl | Methyl Iodide | K₂CO₃ | CH₃CN | 50 | 85-95 |
| Ethyl | Ethyl Bromide | K₂CO₃ | DMF | 60 | 80-90 |
| Benzyl | Benzyl Bromide | NEt₃ | CH₃CN | 70 | 88-96 |
| n-Propyl | n-Propyl Bromide | K₂CO₃ | DMF | 80 | 75-85 |
Visualizations
Synthetic Workflows
Leuckart Reaction Pathway
The Leuckart reaction is a specific type of reductive amination using formamide (B127407) or ammonium formate.
Biological Activity and Signaling Pathways
Derivatives of this compound have been investigated for their potential as antihypertensive agents.[1] While a specific signaling pathway for this exact class of compounds is not extensively detailed in the public domain, their structural similarity to other phenylpropylamines suggests potential interaction with adrenergic receptors and monoamine transporters.[1] Centrally acting antihypertensive drugs, for instance, often target alpha-adrenergic receptors in the brain to reduce sympathetic outflow, leading to vasodilation and a decrease in blood pressure.[4]
The general mechanism for many antihypertensive drugs involves modulating the sympathetic nervous system or directly acting on vascular smooth muscle.
Conclusion
The synthetic routes of reductive amination and N-alkylation provide versatile and efficient methods for the preparation of a diverse library of N-substituted this compound derivatives. The provided protocols offer a solid foundation for researchers to synthesize these compounds for further investigation in drug discovery and development, particularly in the context of cardiovascular diseases. The careful selection of N-substituents allows for the fine-tuning of the pharmacological properties of the parent molecule, highlighting the importance of structure-activity relationship studies in this class of compounds.
References
Application Notes and Protocols for the Chiral Separation of 1-Methyl-3-phenylpropylamine Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Methyl-3-phenylpropylamine is a chiral primary amine whose enantiomers can exhibit different pharmacological and toxicological profiles. The stereoselective synthesis and analysis of such chiral compounds are critical in the pharmaceutical industry to ensure safety and efficacy. Chiral chromatography is an essential tool for the separation and quantification of enantiomers. This document provides detailed protocols for the chiral separation of this compound enantiomers using Gas Chromatography (GC), and offers guidance for developing methods using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) based on established protocols for structurally related compounds.
Data Presentation
Table 1: Gas Chromatography (GC) Method for this compound Enantiomers (as N-TFA derivatives)[1]
| Parameter | Condition |
| Column | Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 μm |
| Oven Temperature | 130 °C (Isothermal) |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
| Carrier Gas | Helium |
| Carrier Gas Pressure | 30 psi |
| Sample | N-Trifluoroacetyl (TFA) derivatives of this compound enantiomers |
Table 2: Proposed High-Performance Liquid Chromatography (HPLC) Method (based on analogous phenylpropylamines)
| Parameter | Proposed Condition |
| Column | Polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H, Chiralcel® OD-H) |
| Mobile Phase | Hexane (B92381)/Isopropanol (B130326)/Diethylamine (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Sample Preparation | Dissolve in mobile phase |
Table 3: Proposed Supercritical Fluid Chromatography (SFC) Method (based on analogous primary amines)
| Parameter | Proposed Condition |
| Column | Polysaccharide-based or cyclofructan-based chiral stationary phase |
| Mobile Phase | CO₂ / Methanol (B129727) with 0.1% Isopropylamine (B41738) and 0.1% Trifluoroacetic Acid |
| Gradient | 5% to 40% Methanol over 5 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 35 °C |
| Detection | UV-Vis or Mass Spectrometry (MS) |
| Sample Preparation | Dissolve in Methanol |
Experimental Protocols
Gas Chromatography (GC) Protocol[1]
1. Sample Preparation (Derivatization):
-
To a solution of this compound in a suitable solvent (e.g., dichloromethane), add an excess of a trifluoroacetylating agent (e.g., N-methyl-bis(trifluoroacetamide) - MBTFA, or trifluoroacetic anhydride (B1165640) - TFAA).
-
Heat the mixture at 70°C for 30 minutes.
-
Evaporate the solvent and excess reagent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC analysis.
2. GC System and Conditions:
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 μm.
-
Injector: Set to 250 °C.
-
Oven Program: Isothermal at 130 °C.
-
Detector: FID set to 250 °C.
-
Carrier Gas: Helium at a constant pressure of 30 psi.
-
Injection Volume: 1 µL.
3. Analysis:
-
Inject the derivatized sample into the GC.
-
Record the chromatogram and determine the retention times and peak areas for the two enantiomers.
Proposed High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on methods for structurally similar phenylpropylamine derivatives. Method optimization may be necessary.
1. Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare working standards by diluting the stock solution.
2. HPLC System and Conditions:
-
HPLC System: An HPLC system with a pump, autosampler, column compartment, and UV detector.
-
Column: A polysaccharide-based chiral stationary phase such as Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based).
-
Mobile Phase: A mixture of a non-polar solvent and an alcohol, with a basic additive to improve peak shape. A typical starting condition is Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
3. Method Development and Optimization:
-
The ratio of hexane to isopropanol can be adjusted to optimize retention times and resolution. Increasing the isopropanol content will generally decrease retention times.
-
The type and concentration of the basic additive (e.g., diethylamine, ethanolamine) can be varied to improve peak shape and resolution.
Proposed Supercritical Fluid Chromatography (SFC) Protocol
SFC is a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC. This proposed protocol is based on generic methods for primary amines.
1. Sample Preparation:
-
Dissolve the this compound sample in methanol to a concentration of approximately 1 mg/mL.
2. SFC System and Conditions:
-
SFC System: An SFC system equipped with a CO₂ pump, a modifier pump, an autosampler, a column oven, a back pressure regulator, and a suitable detector (e.g., UV-Vis or MS).
-
Column: A polysaccharide-based (e.g., Lux® Cellulose-1, Chiralpak® IA) or a cyclofructan-based chiral stationary phase.
-
Mobile Phase: Supercritical CO₂ as the main mobile phase with a modifier.
-
Modifier: Methanol containing additives (e.g., 0.1% isopropylamine and 0.1% trifluoroacetic acid) to improve peak shape and selectivity.
-
Gradient: A gradient of 5% to 40% modifier over 5 minutes can be used for initial screening. An isocratic method can be developed for optimized separation.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
3. Method Development and Optimization:
-
Screen different chiral stationary phases to find the one with the best selectivity.
-
Optimize the modifier (e.g., methanol, ethanol, isopropanol) and the additives to improve resolution and peak shape.
-
Adjust the temperature and back pressure to fine-tune the separation.
Mandatory Visualization
Caption: General workflow for the chiral separation of this compound enantiomers.
GC analysis of 1-Methyl-3-phenylpropylamine enantiomers
An Application Note for the GC Analysis of 1-Methyl-3-phenylpropylamine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 4-phenylbutan-2-amine, is a chiral primary amine.[1][2] Its structure is related to biologically active molecules, making it a compound of interest in pharmaceutical research and development.[3] Due to the stereospecific nature of pharmacological activity, where enantiomers of a drug can exhibit different potency, toxicity, and metabolic pathways, it is crucial to develop robust analytical methods for their separation and quantification.[4][5] Gas chromatography (GC) offers a high-resolution technique well-suited for the analysis of volatile and thermally stable compounds like this compound, often requiring derivatization to enhance its chromatographic properties.[1][6]
This document provides detailed application notes and protocols for two effective methods for the enantioselective analysis of this compound by gas chromatography:
-
Direct Enantioseparation on a chiral capillary column following achiral derivatization.
-
Indirect Enantioseparation on a standard achiral column following chiral derivatization.
Method 1: Direct Enantioseparation via Chiral Stationary Phase
This method utilizes an achiral derivatization step to improve the volatility and thermal stability of the analyte, followed by separation of the resulting enantiomeric derivatives on a chiral GC column. The N-trifluoroacetyl (TFA) derivatives of the this compound enantiomers are separated on an Astec® CHIRALDEX™ G-TA column.[7][8]
Experimental Protocol
1. Sample Preparation: N-Trifluoroacetylation
-
Objective: To derivatize the primary amine group to increase volatility for GC analysis.[9]
-
Reagents & Materials:
-
This compound enantiomers or racemic mixture.
-
Trifluoroacetic anhydride (B1165640) (TFAA).[10]
-
Anhydrous solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Reaction vial (e.g., 2 mL glass vial with screw cap).
-
Heating block or water bath.
-
Nitrogen gas supply for drying.
-
-
Procedure:
-
Dissolve a known amount of the this compound sample in the anhydrous solvent in a reaction vial.
-
Add an excess of Trifluoroacetic anhydride (TFAA) to the solution. A typical ratio is 100 µL of TFAA for every 1 mg of amine.
-
Cap the vial tightly and heat at approximately 70°C for 30 minutes.[10]
-
After cooling to room temperature, evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the dried derivative residue in a suitable solvent (e.g., Ethyl Acetate) to the desired concentration for GC injection.
-
2. GC Analysis Conditions
The following conditions are based on the established method for the N-TFA derivatives of this compound enantiomers.[7][8]
| Parameter | Value |
| Column | Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm |
| Oven Temperature | 130 °C (Isothermal) |
| Injector Temperature | 250 °C |
| Injection Mode | Split/Splitless (Splitless recommended for trace analysis) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Inlet Pressure | 30 psi |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
Table 1: GC Conditions for Direct Enantioseparation.[7][8]
Workflow Diagram: Direct Enantioseparation
Caption: Workflow for direct enantiomeric separation by GC.
Method 2: Indirect Enantioseparation via Chiral Derivatization
This approach involves reacting the amine enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column.[11][12] This method is advantageous when a specialized chiral column is not available. A common CDA for primary amines is (S)-(-)-N-(heptafluorobutyryl)prolyl chloride.[13][14]
Experimental Protocol
1. Sample Preparation: Diastereomer Formation
-
Objective: To convert the enantiomers into diastereomeric derivatives that are separable on an achiral column.
-
Reagents & Materials:
-
This compound enantiomers or racemic mixture.
-
Chiral Derivatizing Agent (CDA), e.g., (S)-(-)-N-(heptafluorobutyryl)prolyl chloride or (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (R-MTPCl).[11]
-
Anhydrous, non-protic solvent (e.g., n-hexane, Ethyl Acetate).
-
Mild base (e.g., Pyridine, Triethylamine) to scavenge HCl byproduct.
-
Reaction vial.
-
Liquid-liquid extraction materials if analyzing from a complex matrix (e.g., plasma).[13]
-
-
Procedure:
-
Dissolve the this compound sample in the anhydrous solvent within a reaction vial.
-
Add a slight excess of the chiral derivatizing agent and a small amount of the mild base.
-
Allow the reaction to proceed at room temperature or with gentle heating (e.g., 60°C) for 30-60 minutes. The optimal conditions may need to be determined empirically.
-
(Optional) Quench the reaction by adding a small amount of water or a buffer solution.
-
(Optional) Perform a liquid-liquid extraction to isolate the diastereomeric derivatives into an organic layer.
-
Dry the organic extract (e.g., over anhydrous sodium sulfate).
-
The resulting solution containing the diastereomers is ready for GC-MS analysis.
-
2. GC-MS Analysis Conditions
The following are general GC-MS conditions suitable for the analysis of the resulting diastereomers. These may require optimization based on the specific derivative formed.[10][11]
| Parameter | Value |
| Column | HP-5MS (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |
| Oven Program | Initial: 80°C, hold 2 minRamp 1: 8°C/min to 150°CRamp 2: 30°C/min to 280°C, hold 5 min |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1-2 µL |
| Carrier Gas | Helium, constant flow at 1 mL/min |
| Detector | Mass Spectrometer (MS) |
| MS Interface Temp | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (e.g., m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity |
Table 2: General GC-MS Conditions for Indirect Enantioseparation.[10][11]
Workflow Diagram: Indirect Enantioseparation
Caption: Workflow for indirect enantiomeric separation by GC.
Conclusion
Both direct and indirect methods provide effective means for the enantioselective analysis of this compound by gas chromatography. The choice of method depends on the available instrumentation, particularly the availability of a chiral GC column. Method 1 (Direct Separation) is often more straightforward as it requires a simpler sample preparation step. Method 2 (Indirect Separation) is more versatile as it can be performed on any standard GC-MS system but requires careful selection and implementation of the chiral derivatization reaction. For both methods, validation should be performed to ensure linearity, accuracy, precision, and sensitivity suitable for the intended research or quality control application.[15]
References
- 1. This compound | 22374-89-6 | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 22374-89-6 | FM157635 [biosynth.com]
- 4. gcms.cz [gcms.cz]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. researchgate.net [researchgate.net]
- 7. GCによる1-メチル-3-フェニルプロピルアミン (4-フェニル-2-ブチルアミン)エナンチオマー(N-TFA 誘導体)の分析、Astec® CHIRALDEX™ G-TA suitable for GC | Sigma-Aldrich [sigmaaldrich.com]
- 8. GC Analysis of this compound (4-Phenyl-2-Butylamine) Enantiomers (N-TFA Derivatives) on Astec® CHIRALDEX™ G-TA suitable for GC | Sigma-Aldrich [sigmaaldrich.com]
- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 10. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gtfch.org [gtfch.org]
- 12. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enantioselective trace analysis of amphetamine in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
- 15. ptfarm.pl [ptfarm.pl]
Application Note: Quantification of Stimulants in Pharmaceutical and Research Samples by HPLC with 1-Methyl-3-phenylpropylamine as an Internal Standard
Abstract
This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous quantification of common central nervous system (CNS) stimulants. The method utilizes 1-Methyl-3-phenylpropylamine (MPPA) as an internal standard (IS) to ensure accuracy and precision in the analysis of amphetamine, methamphetamine, and methylphenidate. The protocol is suitable for researchers, scientists, and professionals in drug development and quality control.
Introduction
The accurate quantification of stimulant drugs is critical in pharmaceutical manufacturing, clinical research, and forensic toxicology. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose due to its high resolution, sensitivity, and specificity. The use of an internal standard is essential to correct for variations in sample preparation and instrument response. This compound is a suitable internal standard for the analysis of structurally related stimulants due to its similar chemical properties and chromatographic behavior. This application note provides a detailed protocol for the HPLC analysis of selected stimulants using MPPA as the internal standard, including sample preparation, chromatographic conditions, and data analysis.
Experimental
Materials and Reagents
-
Amphetamine sulfate (B86663) (Reference Standard)
-
Methamphetamine hydrochloride (Reference Standard)
-
Methylphenidate hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (B129727) (HPLC Grade)
-
Formic acid (0.1% in water, HPLC Grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis diode array detector (DAD) was used.
-
Column: Enable C18 G (250 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: Acetonitrile:Methanol:0.1% Formic acid (45:45:10, v/v/v)[1]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm[1]
Standard and Sample Preparation
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol in a volumetric flask.
Working Internal Standard Solution (10 µg/mL): Dilute 100 µL of the 1 mg/mL internal standard stock solution to 10 mL with methanol in a volumetric flask.[2]
Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of amphetamine, methamphetamine, and methylphenidate by dissolving 10 mg of each reference standard in 10 mL of methanol.
Working Standard Solutions (1-50 µg/mL): Prepare a series of working standard solutions by appropriate serial dilutions of the stock solutions with the mobile phase. Spike each calibration standard with the working internal standard solution to a final concentration of 5 µg/mL.
Sample Preparation: Accurately weigh a portion of the homogenized sample (e.g., crushed tablets, bulk powder) and dissolve it in a known volume of mobile phase to achieve a theoretical concentration within the calibration range. Add the working internal standard solution to a final concentration of 5 µg/mL. Sonicate for 15 minutes and filter through a 0.45 µm syringe filter before injection.
Results and Discussion
The developed HPLC method provides excellent separation and quantification of the target stimulants and the internal standard. The chromatographic parameters were optimized to achieve symmetric peak shapes and adequate resolution between all analytes.
Quantitative Data Summary
The following table summarizes the key quantitative data obtained from the method validation.
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| Amphetamine | ~3.5 | 1 - 50 | > 0.999 | 0.2 | 0.6 |
| Methamphetamine | ~4.2 | 1 - 50 | > 0.999 | 0.2 | 0.6 |
| Methylphenidate | 5.7[1] | 1 - 50 | 0.9981[1] | 0.15 | 0.5 |
| This compound (IS) | ~6.5 | - | - | - | - |
Note: Retention times are approximate and may vary slightly depending on the specific HPLC system and column.
Method Validation
The method was validated according to the International Council for Harmonisation (ICH) guidelines.
-
Linearity: The method demonstrated excellent linearity over the tested concentration range for all analytes, with correlation coefficients (r²) consistently greater than 0.998.[1]
-
Accuracy: The accuracy of the method was determined by recovery studies. The percentage recovery for all analytes was found to be within 98-102%.
-
Precision: Intraday and interday precision were evaluated, and the relative standard deviation (%RSD) was less than 2% for all analytes, indicating good precision.[1]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio and demonstrated the high sensitivity of the method.
Experimental Workflow and Protocols
The following diagrams illustrate the logical workflow of the experimental protocol.
Caption: Experimental workflow from preparation to quantification.
Detailed Protocol: HPLC Analysis
Caption: Step-by-step HPLC analysis protocol.
Conclusion
The described HPLC method using this compound as an internal standard is a reliable and efficient tool for the quantification of amphetamine, methamphetamine, and methylphenidate. The method is validated and demonstrates excellent linearity, accuracy, and precision. The provided protocols and workflows can be readily implemented in a laboratory setting for routine analysis of stimulant compounds.
References
Application Notes and Protocols for the Lipase-Catalyzed Acylation for Kinetic Resolution of Racemic 1-Methyl-3-phenylpropylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinetic resolution of racemic amines is a critical process in the pharmaceutical and fine chemical industries for the production of enantiomerically pure compounds. Lipase-catalyzed acylation has emerged as a powerful and green methodology for this purpose, offering high enantioselectivity under mild reaction conditions. This document provides detailed application notes and protocols for the kinetic resolution of racemic 1-Methyl-3-phenylpropylamine (also known as 4-phenyl-2-butylamine) utilizing lipase-catalyzed acylation. While specific data for this substrate is limited in published literature, the protocols and data presented herein are based on established procedures for structurally similar primary amines, particularly utilizing the robust and highly selective Candida antarctica lipase (B570770) B (CAL-B).
Principle of Kinetic Resolution
Kinetic resolution is the process of separating a racemate based on the differential reaction rates of its enantiomers with a chiral catalyst or reagent. In this case, a lipase selectively acylates one enantiomer of the racemic this compound at a significantly higher rate than the other. This results in a mixture containing one enantiomer of the unreacted amine and the acylated product of the other enantiomer, both in high enantiomeric excess (e.e.). The reaction is typically stopped at or near 50% conversion to achieve the optimal yield and enantiopurity of both the remaining substrate and the product.
Key Reaction Components and Considerations
-
Lipase Selection: Candida antarctica lipase B (CAL-B), often in its immobilized form (e.g., Novozym 435), is the most frequently cited and effective biocatalyst for the kinetic resolution of primary amines due to its broad substrate scope and high enantioselectivity.
-
Acyl Donor (Acylating Agent): The choice of acyl donor is crucial for reaction efficiency and selectivity. Activated esters, such as ethyl acetate (B1210297) or isopropyl acetate, are commonly used. More specialized acylating agents like diisopropyl malonate and isopropyl 2-ethoxyacetate have also shown excellent results in the resolution of similar amines.
-
Solvent: Anhydrous organic solvents are necessary to prevent hydrolysis of the acyl donor and the product amide. Methyl tert-butyl ether (MTBE) and toluene (B28343) are frequently employed and have demonstrated good performance.
-
Temperature: Lipase activity and stability are temperature-dependent. Reactions are typically conducted at temperatures ranging from 30°C to 50°C.
-
Reaction Monitoring: The progress of the reaction (conversion and enantiomeric excess) is typically monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Experimental Protocols
The following protocols are generalized based on successful kinetic resolutions of structurally related primary amines. Optimization of specific parameters for this compound may be required.
Protocol 1: General Screening of Reaction Conditions
This protocol is designed for the initial screening of different lipases, acyl donors, and solvents to identify the optimal conditions for the kinetic resolution.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Acyl donors: Ethyl acetate, Isopropyl acetate, Diisopropyl malonate
-
Solvents: Methyl tert-butyl ether (MTBE), Toluene (anhydrous)
-
Molecular sieves (4 Å, activated)
-
Reaction vials (e.g., 4 mL screw-cap vials)
-
Orbital shaker with temperature control
-
Analytical balance
-
Chiral GC or HPLC system with a suitable chiral column
Procedure:
-
Preparation of Reaction Vials: To a series of clean, dry 4 mL screw-cap vials, add 20 mg of immobilized CAL-B and a small amount of activated 4 Å molecular sieves.
-
Addition of Reactants:
-
Add 200 µL of the chosen anhydrous solvent (MTBE or Toluene) to each vial.
-
Add 0.5 mmol of racemic this compound to each vial.
-
Add 0.5 mmol of the selected acyl donor (1:1 molar ratio to the amine) to each vial.
-
-
Reaction Incubation: Tightly cap the vials and place them in an orbital shaker set at 200 rpm and the desired temperature (e.g., 40°C).
-
Reaction Monitoring:
-
At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 10 µL) from each reaction mixture.
-
Prepare the samples for analysis. This may involve quenching the reaction (e.g., by adding a small amount of a protic solvent like methanol) and filtering off the enzyme. For GC analysis of the unreacted amine, derivatization to its acetamide (B32628) with acetic anhydride (B1165640) may be necessary for better separation of enantiomers.
-
Analyze the samples by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining amine (ees) and the formed amide (eep).
-
-
Data Analysis: Calculate the conversion (c) and the enantioselectivity factor (E) using the following equations:
-
c = ees / (ees + eep)
-
E = ln[1 - c(1 + eep)] / ln[1 - c(1 - eep)]
-
Protocol 2: Preparative Scale Kinetic Resolution
This protocol is for scaling up the reaction once optimal conditions have been determined from the screening experiments.
Materials:
-
Racemic this compound
-
Optimal immobilized lipase (e.g., Novozym 435)
-
Optimal acyl donor
-
Optimal anhydrous solvent
-
Activated molecular sieves (4 Å)
-
Round-bottom flask equipped with a magnetic stirrer and a drying tube
-
Temperature-controlled heating mantle or water bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the racemic this compound and the optimal anhydrous solvent.
-
Addition of Reagents: Add the optimal acyl donor (typically 0.5 to 1.0 equivalents relative to the amine) and the immobilized lipase (e.g., 10-20% by weight of the substrate). Add activated molecular sieves.
-
Reaction: Stir the mixture at the optimized temperature and monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.
-
Work-up:
-
Once the desired conversion is achieved, filter off the immobilized lipase. The lipase can be washed with fresh solvent and dried for potential reuse.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Separate the unreacted amine from the acylated product by silica gel column chromatography. The polarity difference between the amine and the amide allows for their separation.
-
Characterization: Characterize the purified unreacted amine and the acylated product by standard analytical techniques (e.g., NMR, IR, and mass spectrometry) and determine their enantiomeric purity by chiral GC or HPLC.
Data Presentation
Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic 4-phenylbutan-2-amine with Different Acylating Agents. [1]
| Entry | Acylating Agent | Time (h) | Conversion (%) | ees (%) | eep (%) | E-value |
| 1 | Diisopropyl malonate | 4 | 44.9 | >99 | 98.0 | >200 |
| 2 | Isopropyl 2-cyanoacetate | 6 | ~40 | - | >99 | - |
| 3 | Isopropyl 2-ethoxyacetate | 6 | ~45 | - | >99 | - |
Reaction Conditions: Racemic 4-phenylbutan-2-amine (0.5 mmol), acylating agent (0.5 mmol), Novozym 435 (20 mg), MTBE (200 µL), 40°C, 200 rpm.
Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic 1-phenylethan-1-amine. [1]
| Entry | Acylating Agent | Time (h) | Conversion (%) | ees (%) | eep (%) | E-value |
| 1 | Diisopropyl malonate | 4 | 45.0 | >99 | 99.9 | >200 |
Reaction Conditions: Racemic 1-phenylethan-1-amine (0.5 mmol), diisopropyl malonate (0.5 mmol), Novozym 435 (20 mg), MTBE (200 µL), 40°C, 200 rpm.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the lipase-catalyzed kinetic resolution of racemic this compound.
Caption: Workflow for lipase-catalyzed kinetic resolution.
Logical Relationship of Key Reaction Components
The diagram below illustrates the relationship between the key components in the lipase-catalyzed acylation reaction.
Caption: Key components in lipase-catalyzed kinetic resolution.
Conclusion
The lipase-catalyzed kinetic resolution of racemic this compound represents a highly promising method for obtaining its enantiomerically pure forms. By leveraging the high selectivity of lipases such as Candida antarctica lipase B, this biotransformation can be achieved under mild and environmentally benign conditions. The protocols and data provided, based on closely related substrates, offer a solid foundation for researchers to develop and optimize this important synthetic transformation. Careful selection of the lipase, acyl donor, and solvent, along with diligent reaction monitoring, will be key to achieving high yields and excellent enantioselectivity.
References
Application Notes and Protocols for 1-Methyl-3-phenylpropylamine in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-3-phenylpropylamine is a chemical compound with a phenylpropylamine backbone, a structural motif commonly found in molecules that interact with the central nervous system (CNS).[1][2] This structural characteristic makes it a valuable scaffold and precursor in the discovery and development of drugs targeting various CNS disorders. Its derivatives have shown significant activity as inhibitors of monoamine transporters, which are crucial for regulating neurotransmitter levels in the brain. This document provides detailed application notes and experimental protocols relevant to the use of this compound and its analogs in CNS drug discovery.
Application Notes
Scaffold for Monoamine Reuptake Inhibitors
The this compound core structure is a key component in the design of selective serotonin (B10506) reuptake inhibitors (SSRIs) and norepinephrine (B1679862) reuptake inhibitors (NRIs).[2] By modifying this basic structure, medicinal chemists can develop compounds with high affinity and selectivity for specific monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET).
Key Applications:
-
Antidepressant Drug Discovery: Derivatives of this compound have been synthesized and evaluated for their potential as antidepressants. For instance, the addition of a p-trifluoromethylphenoxy group to the N-methyl-3-phenylpropylamine structure led to the development of a potent and selective serotonin reuptake inhibitor.
-
Neurological Disorder Research: The ability of its analogs to modulate norepinephrine levels makes them relevant for studying and potentially treating conditions like ADHD and other neurological disorders where norepinephrine signaling is implicated.
Precursor in Pharmaceutical Synthesis
This compound, particularly its chiral enantiomers, serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents.[1] The stereochemistry of the molecule is often critical for its biological activity.
Examples of Synthetic Utility:
-
Dilevalol Synthesis: The (R)-enantiomer of this compound is a key precursor in the synthesis of Dilevalol, an antihypertensive drug.
-
Development of Novel CNS Agents: Its role as a versatile building block allows for the creation of diverse chemical libraries for screening against various CNS targets.
Research Tool in Neuropharmacology
Due to its relationship with biologically active molecules, this compound and its derivatives are utilized as research tools to investigate the structure-activity relationships (SAR) of CNS-active compounds.[1] These studies help in understanding the molecular determinants of binding affinity and selectivity at neurotransmitter transporters.
Quantitative Data
The following table summarizes the binding affinities (Ki) of representative derivatives of this compound for monoamine transporters. This data highlights the potential of this scaffold in developing selective CNS agents.
| Compound | Target | Binding Affinity (Ki) | Species | Assay Type |
| 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine (Lilly 110140) | Serotonin Transporter (SERT) | 5.5 x 10⁻⁸ M | Rat | Competitive Inhibition Assay |
| 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine (Lilly 110140) | Norepinephrine Transporter (NET) | 9.5 x 10⁻⁶ M | Rat | Competitive Inhibition Assay |
| 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine (Lilly 110140) | Dopamine (B1211576) Transporter (DAT) | 1.3 x 10⁻⁵ M | Rat | Competitive Inhibition Assay |
| (R)-N-methyl-3-(3'-fluoropropyl)phenoxy)-3-phenylpropanamine | Norepinephrine Transporter (NET) | 23 nM | Rat | Radioligand Binding Assay |
Experimental Protocols
Protocol for Monoamine Transporter Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of a test compound for the serotonin (SERT), norepinephrine (NET), or dopamine (DAT) transporter using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from cells stably expressing the human SERT, NET, or DAT.
-
Radioligand:
-
For SERT: [³H]-Citalopram
-
For NET: [³H]-Nisoxetine
-
For DAT: [³H]-WIN 35,428
-
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test compound (e.g., a derivative of this compound).
-
Non-specific competitor (e.g., 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET, 10 µM Cocaine for DAT).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw the prepared cell membranes on ice. Resuspend the membranes in binding buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of non-specific competitor solution, 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
Competition Binding: 50 µL of varying concentrations of the test compound, 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle shaking.
-
Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with 5 mL of ice-cold wash buffer.
-
Counting: Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol for the Forced Swim Test (FST) in Mice
The Forced Swim Test is a common behavioral assay to screen for antidepressant-like activity of new compounds.
Materials:
-
Male mice (e.g., C57BL/6).
-
Test compound (e.g., a derivative of this compound) dissolved in a suitable vehicle.
-
Vehicle control.
-
A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording equipment.
-
Stopwatch.
Procedure:
-
Acclimation: Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection) 30-60 minutes before the test.
-
Test Session:
-
Gently place a mouse into the cylinder of water.
-
Record the behavior of the mouse for a total of 6 minutes.
-
-
Behavioral Scoring: During the last 4 minutes of the 6-minute test, measure the duration of immobility. Immobility is defined as the state in which the mouse makes only the movements necessary to keep its head above water.
-
Data Analysis:
-
Calculate the mean duration of immobility for each treatment group.
-
Compare the immobility time of the test compound-treated group with the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in immobility time is indicative of an antidepressant-like effect.
-
Visualizations
Caption: Monoamine reuptake inhibition by a this compound derivative.
Caption: Drug discovery workflow for this compound derivatives.
Caption: Rationale for using this compound in CNS drug discovery.
References
Preparation of (R)-1-methyl-3-phenylpropylamine for Dilevalol Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-methyl-3-phenylpropylamine is a critical chiral intermediate in the synthesis of Dilevalol, a potent antihypertensive agent.[1][2] Dilevalol is the (R,R)-diastereomer of Labetalol and exhibits a unique pharmacological profile, acting as a nonselective beta-blocker and a selective beta-2 adrenergic agonist, which contributes to its vasodilatory effects.[3][4] The stereochemistry of the amine is crucial for the desired therapeutic activity, making the enantioselective synthesis of the (R)-enantiomer a key focus. This document provides detailed application notes and experimental protocols for three primary synthetic strategies to obtain high-purity (R)-1-methyl-3-phenylpropylamine: classical resolution of a racemic mixture, enzymatic kinetic resolution, and asymmetric reductive amination. A protocol for the subsequent synthesis of Dilevalol is also provided.
Introduction to Synthetic Strategies
The synthesis of enantiomerically pure amines is a cornerstone of pharmaceutical manufacturing. For (R)-1-methyl-3-phenylpropylamine, several approaches have been developed, each with distinct advantages and considerations.
-
Classical Chemical Resolution: This method involves the separation of a racemic mixture of 1-methyl-3-phenylpropylamine by forming diastereomeric salts with a chiral resolving agent. N-formyl-L-phenylalanine is a particularly effective agent for this purpose, selectively precipitating the salt of the (R)-amine.[2] While robust and scalable, this method requires racemization and recycling of the undesired (S)-enantiomer to be economically viable.[2]
-
Enzymatic Kinetic Resolution: Biocatalysis offers a highly selective and environmentally benign alternative to classical resolution. Enzymes, such as lipases, can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unreacted enantiomers. This method can achieve high enantiomeric excess under mild reaction conditions.
-
Asymmetric Synthesis: The direct synthesis of the desired enantiomer from a prochiral precursor is the most elegant and often most efficient approach. Asymmetric reductive amination of 4-phenyl-2-butanone, catalyzed by engineered enzymes like amine dehydrogenases or transaminases, can produce (R)-1-methyl-3-phenylpropylamine with high yield and excellent enantioselectivity.
Experimental Protocols
Protocol 1: Classical Resolution using N-formyl-L-phenylalanine
This protocol describes the resolution of racemic this compound using N-formyl-L-phenylalanine as the resolving agent.
Materials:
-
(R,S)-1-methyl-3-phenylpropylamine
-
N-formyl-L-phenylalanine
-
Acetic acid
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Hydrochloric acid (HCl)
Procedure:
-
Salt Formation:
-
In a reaction vessel, suspend 96.6 g (0.5 mole) of N-formyl-L-phenylalanine in 606 ml of water.
-
Add 30.1 g (0.5 mole) of acetic acid and 149.2 g (1 mole) of (R,S)-1-methyl-3-phenylpropylamine.[2]
-
Heat the mixture to 60°C to obtain a clear solution.[2]
-
Slowly cool the solution to initiate crystallization.
-
Continue cooling to 0-5°C and stir for 24 hours.[2]
-
Filter the precipitate and wash it twice with 45 ml of cold water.
-
Dry the product at 60°C to yield the (R)-1-methyl-3-phenylpropylamine-N-formyl-L-phenylalanine salt.
-
-
Liberation of the Free Amine:
-
Suspend the dried salt in water.
-
Add a 2M NaOH solution dropwise with stirring until the pH of the solution reaches 10-12 to deprotonate the amine.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and dry over anhydrous MgSO4.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain (R)-1-methyl-3-phenylpropylamine.
-
-
Recovery of Resolving Agent:
Protocol 2: Asymmetric Reductive Amination of 4-Phenyl-2-butanone
This protocol details the enzymatic synthesis of (R)-1-methyl-3-phenylpropylamine from 4-phenyl-2-butanone using an engineered amine dehydrogenase.
Materials:
-
4-Phenyl-2-butanone
-
Ammonium chloride/Ammonium hydroxide buffer (0.5 M, pH 9.6)
-
NADH
-
Cell-free extract of an engineered (R)-selective amine dehydrogenase
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Enzymatic Reaction:
-
Prepare a reaction mixture in the NH4Cl/NH4OH buffer containing 10 mM 4-phenyl-2-butanone and 1 mM NADH.
-
Initiate the reaction by adding the cell-free extract containing the engineered amine dehydrogenase (e.g., 1 mg protein/mL).
-
Incubate the reaction at 30°C with shaking (e.g., 250 rpm).
-
Monitor the reaction progress by HPLC to determine the conversion to (R)-1-methyl-3-phenylpropylamine.
-
-
Work-up and Purification:
-
Once the reaction is complete, saturate the aqueous phase with NaCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the (R)-1-methyl-3-phenylpropylamine by column chromatography or distillation.
-
Protocol 3: Synthesis of Dilevalol
This protocol outlines the final steps for the synthesis of Dilevalol from (R)-1-methyl-3-phenylpropylamine. This is a multi-step process involving the initial preparation of a protected amine intermediate.
Materials:
-
(R)-1-methyl-3-phenylpropylamine
-
Benzyl (B1604629) bromide
-
Potassium carbonate
-
5-Bromoacetylsalicylamide
-
Butanone
-
Ethanol
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H2)
-
Ethyl ether
-
Ethereal hydrogen chloride
Procedure:
-
N-Benzylation of the Amine (to produce intermediate II):
-
Dissolve (R)-1-methyl-3-phenylpropylamine in a suitable solvent like acetonitrile.
-
Add potassium carbonate as a base.
-
Add benzyl bromide dropwise and heat the reaction mixture to reflux.
-
After the reaction is complete, cool the mixture, filter off the solids, and concentrate the filtrate.
-
Purify the resulting N-benzyl-(R)-1-methyl-3-phenylpropylamine by column chromatography.
-
-
Coupling Reaction:
-
Condense 5-Bromoacetylsalicylamide (I) with N-benzyl-(R)-1-methyl-3-phenylpropylamine (II) in butanone under reflux to produce the protected intermediate.[1]
-
-
Reduction and Deprotection:
-
Reduce the ketone functionality of the intermediate from the previous step using H2 gas over a Pt-Pd/C catalyst in ethanol.[1] This step may also achieve debenzylation.
-
Alternatively, for a two-step deprotection/reduction: Treat a solution of the N-benzylated and O-benzylated precursor in ethyl ether with 2N ethereal hydrogen chloride to precipitate the hydrochloride salt.[1]
-
Wash the precipitate with ether and dissolve it in ethanol.[1]
-
Add 20% palladium hydroxide on carbon catalyst and hydrogenate at 3 atm in a Parr apparatus at room temperature for 3 hours.[1]
-
-
Isolation and Purification:
-
After the reaction, filter the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/ethyl acetate) to yield pure Dilevalol hydrochloride.
-
Data Presentation
Table 1: Comparison of Synthetic Strategies for (R)-1-methyl-3-phenylpropylamine
| Parameter | Classical Resolution | Enzymatic Kinetic Resolution | Asymmetric Reductive Amination |
| Starting Material | Racemic this compound | Racemic this compound | 4-Phenyl-2-butanone |
| Key Reagent/Catalyst | N-formyl-L-phenylalanine | Lipase or other hydrolase | Amine dehydrogenase/Transaminase |
| Typical Yield | ~40-50% for (R)-enantiomer (per cycle) | Up to 50% for (R)-enantiomer | >90% |
| Enantiomeric Excess (ee) | >98% | >95% | >99% |
| Key Advantages | Established, scalable technology | Mild conditions, high selectivity | High yield, high ee, atom economical |
| Key Disadvantages | Requires recycling of undesired enantiomer | Limited to 50% theoretical yield | Requires specialized enzymes |
Visualizations
Overall Synthetic Pathway to Dilevalol
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Dilevalol – Chiralpedia [chiralpedia.com]
- 3. Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dilevalol: an overview of its clinical pharmacology and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 1-Methyl-3-phenylpropylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-3-phenylpropylamine, also known as 4-phenylbutan-2-amine, is a primary amine belonging to the phenylpropylamine class of compounds. Its structure is characterized by a phenyl group attached to a three-carbon propyl chain with a methyl group at the first carbon, which is also the chiral center. This compound and its enantiomers are significant in medicinal chemistry and drug development, notably as a precursor in the synthesis of the antihypertensive agent Dilevalol.[1] Given its importance, rigorous analytical characterization is essential to determine its identity, purity, and enantiomeric composition.
These application notes provide detailed protocols for the characterization of this compound using state-of-the-art analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
General Analytical Workflow
The characterization of this compound typically follows a standardized workflow to ensure comprehensive and reliable results. The process begins with sample and standard preparation, followed by analysis using various chromatographic and spectroscopic techniques for separation, identification, and structural elucidation, and concludes with data analysis and reporting.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-3-phenylpropylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-3-phenylpropylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The most prevalent methods for synthesizing this compound include:
-
Reductive Amination: This is a widely used method involving the reaction of a carbonyl compound, typically phenylacetone (B166967) (P2P) or benzylacetone, with an amine source in the presence of a reducing agent.[1]
-
Mannich Reaction: This route often starts with acetophenone (B1666503) and proceeds through a multi-step synthesis to yield the target compound. A known four-step process includes a Mannich reaction, debenzylation, reduction, and hydrolysis.[2]
-
Enzymatic Synthesis: Biocatalytic methods, such as the use of ω-transaminases, offer high enantioselectivity for producing specific stereoisomers of this compound from prochiral ketones like benzylacetone.[3]
Q2: How can I synthesize a specific enantiomer (R or S) of this compound?
A2: Achieving enantiomerically pure this compound is crucial for many pharmaceutical applications and can be accomplished through two main strategies:[4]
-
Optical Resolution: This involves separating a racemic mixture. A common method is the formation of diastereomeric salts using a chiral resolving agent, such as D(-)-mandelic acid or N-formyl-L-phenylalanine.[5][6] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.[5]
-
Asymmetric Synthesis: This approach directly syntesizes the desired enantiomer. Enzymatic kinetic resolution is a highly effective method, utilizing enzymes that selectively react with one enantiomer in a racemic mixture, leaving the other unreacted.[7][8] For instance, ω-transaminases can be used for the direct asymmetric synthesis from a prochiral ketone.[3]
Q3: What are the key starting materials for the synthesis?
A3: The choice of starting material depends on the synthetic route:
-
For reductive amination, phenylacetone (P2P) or benzylacetone are the primary precursors.[1][3]
-
The Mannich reaction route can utilize acetophenone as the initial starting material.[2]
Q4: What are some common impurities or byproducts I should be aware of?
A4: Impurities can arise from both the starting materials and side reactions during the synthesis.
-
Impurities in the starting phenylacetone (P2P) can carry through to the final product.[9]
-
In reductive amination, common side products include over-alkylation of the amine (formation of tertiary amines) and the reduction of the starting carbonyl compound to an alcohol.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield in Reductive Amination | 1. Inefficient Imine/Enamine Formation: The equilibrium may not favor the intermediate due to steric hindrance, electronic effects, or the presence of water causing hydrolysis.[10] 2. Suboptimal pH: Imine formation is pH-dependent. If the pH is too low, the amine is protonated and non-nucleophilic; if too high, the carbonyl is not sufficiently activated.[10] 3. Incorrect Reducing Agent: The reducing agent may be too reactive (reducing the carbonyl before imine formation) or not reactive enough.[10] 4. Poor Solubility: Reagents not fully dissolved in the solvent will lead to an incomplete reaction.[10] | 1. Optimize Imine Formation: Ensure anhydrous conditions. If the reaction is slow, consider pre-forming the imine by heating the carbonyl and amine together before adding the reducing agent. 2. Adjust pH: Maintain a slightly acidic pH (typically 4-6) to facilitate imine formation. This can be achieved by adding a catalytic amount of acetic acid.[11] 3. Select Appropriate Reducing Agent: Use a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which selectively reduces the imine in the presence of the carbonyl.[11][12] 4. Improve Solubility: Choose a solvent in which all reactants are soluble. |
| Formation of Byproducts | 1. Over-alkylation: The primary amine product reacts further to form a tertiary amine.[10] 2. Carbonyl Reduction: The reducing agent reduces the starting aldehyde or ketone to an alcohol.[10] | 1. Control Stoichiometry: Use an excess of the primary amine to minimize over-alkylation.[10] 2. Use a Milder Reducing Agent: Employ NaBH(OAc)₃ or NaBH₃CN, as they are less likely to reduce the starting carbonyl compared to stronger agents like NaBH₄.[11] |
| Difficulty in Separating Enantiomers (Optical Resolution) | 1. Incomplete Precipitation: One diastereomeric salt may not fully precipitate, leading to loss of yield and lower enantiomeric purity of the desired isomer. 2. Co-precipitation: Both diastereomeric salts may partially precipitate, resulting in poor separation. | 1. Optimize Crystallization Conditions: Slowly cool the solution to encourage selective crystallization. Experiment with different solvents, as solubility is key to successful separation.[5] For the resolution with D(-)-mandelic acid, ethanol (B145695) is a commonly used solvent.[5] 2. Recrystallization: Perform one or more recrystallizations of the isolated diastereomeric salt to improve its purity.[5] |
| Low Enantioselectivity in Enzymatic Resolution | 1. Suboptimal Enzyme Activity: The chosen enzyme may not be highly selective for the substrate, or reaction conditions (pH, temperature) may not be optimal. 2. Incorrect Acylating Agent/Solvent: The choice of acylating agent and solvent system can significantly impact enzyme performance and enantioselectivity.[13] | 1. Screen Different Enzymes: Test various lipases or transaminases to find one with high enantioselectivity for your specific substrate. Optimize pH and temperature for the chosen enzyme. 2. Optimize Reaction Medium: Experiment with different acylating agents and solvent systems. For example, in the kinetic resolution of a similar compound, a two-phase system of toluene (B28343) and an ionic liquid with isopropenyl acetate (B1210297) as the acetylating agent was found to be optimal.[13][14] |
Quantitative Data Summary
The following tables summarize quantitative data for different synthesis methods of this compound and its precursors.
Table 1: Synthesis of this compound
| Method | Starting Material | Key Reagents/Catalyst | Temperature | Time | Yield | Reference |
| Enzymatic Synthesis | Benzylacetone | ω-transaminases from Ochrobactrum anthropi mutant W58A, pyridoxal (B1214274) 5'-phosphate, isopropylamine | 37°C | 5 h | 99% | [3] |
| Mannich Reaction Route (Overall) | Acetophenone | Multi-step synthesis | Varied | - | ≥ 74% | [2] |
Table 2: Intermediate Steps in the Mannich Reaction Route
| Step | Reaction | Molar Ratio (Starting Material:Reagent 1:Reagent 2) | Solvent | Temperature | Time | Yield | Reference |
| 1 | Mannich Reaction | Acetophenone:N-methylbenzylamine:Paraformaldehyde (1:1.24:1.5) | Anhydrous Ethanol | Reflux | 7 h | 91.5% | [2] |
| 2 | Reduction | N-methyl-N-ethoxycarbonyl-3-phenyl-3-carbonyl-propylamine:NaBH₄ (1:0.5) | Water/Isopropanol | Room Temp. | 16 h | 95.0% | [2] |
Experimental Protocols
Protocol 1: Reductive Amination of Phenylacetone
This protocol is a general guideline for the reductive amination of phenylacetone.
-
Imine Formation:
-
In a round-bottom flask, dissolve phenylacetone (1 equivalent) and the desired amine (e.g., methylamine, 1-1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or methanol).
-
Add a catalytic amount of acetic acid (e.g., 0.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.
-
-
Reduction:
-
Once imine formation is complete, cool the reaction mixture in an ice bath.
-
Slowly add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) portion-wise, maintaining the temperature below 20°C.
-
Allow the reaction to warm to room temperature and stir until the starting materials are consumed (typically a few hours to overnight), as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain this compound.
-
Protocol 2: Enzymatic Synthesis of (S)-(+)-1-Methyl-3-phenylpropylamine
This protocol is based on the enantioselective synthesis from benzylacetone.[3]
-
Reaction Setup:
-
Prepare an aqueous phosphate (B84403) buffer (pH 7.0).
-
In a reaction vessel, combine benzylacetone, isopropylamine, pyridoxal 5'-phosphate, and the ω-transaminase enzyme in the phosphate buffer. (Methylsulfinyl)methane (DMSO) can be used as a co-solvent.
-
-
Reaction Conditions:
-
Maintain the reaction temperature at 37°C.
-
Keep the reaction under a pressure of 300 Torr.
-
Allow the reaction to proceed for 5 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, extract the product with a suitable organic solvent.
-
Dry the organic phase, concentrate it, and purify the resulting (S)-(+)-1-Methyl-3-phenylpropylamine, likely through distillation or chromatography. This method has been reported to achieve a 99% yield.[3]
-
Visualizations
Caption: Comparative workflows for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in reductive amination.
References
- 1. Reductive Amination Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine - Google Patents [patents.google.com]
- 3. (S)-(+)-1-METHYL-3-PHENYLPROPYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 22374-89-6 | Benchchem [benchchem.com]
- 5. EP0396596A1 - Processes and compounds useful for resolving this compound - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. Dynamic kinetic resolution catalyzed by enzymes and metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II) acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optical Resolution of 1-Methyl-3-phenylpropylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the optical resolution of 1-Methyl-3-phenylpropylamine.
Troubleshooting Guides
This section addresses specific issues that may arise during the optical resolution of this compound.
Issue 1: Low Yield of the Desired Diastereomeric Salt
| Possible Cause | Troubleshooting Steps |
| Suboptimal Solvent System | The desired diastereomeric salt may be too soluble in the chosen solvent. Screen a variety of solvents with different polarities (e.g., ethanol, methanol (B129727), isopropanol, ethyl acetate (B1210297), and mixtures thereof). The ideal solvent will maximize the solubility difference between the two diastereomers. |
| Incorrect Stoichiometry of Resolving Agent | While a 1:1 molar ratio of the racemic amine to the resolving agent is common, varying the stoichiometry can sometimes improve yield. Experiment with using 0.5 to 1.0 equivalents of the resolving agent. |
| Premature Crystallization or Insufficient Cooling | Ensure the solution is fully dissolved at an elevated temperature before allowing it to cool slowly. A rapid cooling process can lead to the entrapment of impurities and the co-precipitation of the more soluble diastereomer. Allow sufficient time at a low temperature for complete crystallization of the less soluble salt. |
| Loss of Product During Washing | Wash the filtered crystals with a minimal amount of cold solvent to avoid dissolving the desired product. |
Issue 2: Low Enantiomeric Excess (ee) of the Resolved Amine
| Possible Cause | Troubleshooting Steps |
| Co-precipitation of Diastereomers | The solubilities of the two diastereomeric salts may be too similar in the chosen solvent. Perform multiple recrystallizations of the diastereomeric salt to improve its purity. Each recrystallization step will enrich the less soluble diastereomer, thereby increasing the enantiomeric excess of the final amine. |
| Racemization | The amine or the resolving agent may be susceptible to racemization under the experimental conditions (e.g., prolonged heating, presence of acidic or basic impurities). Minimize reaction and crystallization times at elevated temperatures. Ensure all reagents and solvents are pure. |
| Inaccurate Measurement of Optical Rotation | Ensure the polarimeter is properly calibrated. Prepare samples at a known concentration in a suitable solvent and use a cell of appropriate path length. |
| Contamination of the Final Product | Ensure complete removal of the resolving agent after liberation of the free amine. Residual resolving agent can interfere with the analysis of enantiomeric excess. |
Issue 3: "Oiling Out" of the Diastereomeric Salt
| Possible Cause | Troubleshooting Steps |
| High Solute Concentration | The concentration of the diastereomeric salt in the solution may be too high, leading to its separation as a liquid phase instead of a solid. Use a more dilute solution or a larger volume of solvent. |
| Inappropriate Solvent | The solvent may not be suitable for promoting crystallization. Experiment with different solvents or solvent mixtures. |
| Rapid Cooling | Cooling the solution too quickly can induce "oiling out." Employ a slower, more controlled cooling process. |
Frequently Asked Questions (FAQs)
Q1: What are the most common resolving agents for this compound?
A1: The most common resolving agents for the classical resolution of this compound are chiral carboxylic acids, such as D-(-)-mandelic acid and L-(+)-tartaric acid, which form diastereomeric salts with the amine.[1] Enzymatic resolution using lipases or transaminases is also a viable and often more selective alternative.[2]
Q2: How can I determine the enantiomeric excess of my resolved this compound?
A2: The enantiomeric excess is typically determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These techniques use a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas is used to calculate the enantiomeric excess. Polarimetry can also be used to measure the optical rotation of the sample, which can be compared to the known rotation of the pure enantiomer to determine optical purity, which is often used interchangeably with enantiomeric excess.
Q3: What is the maximum theoretical yield for a classical optical resolution?
A3: For a classical resolution that relies on the separation of diastereomers, the maximum theoretical yield for a single enantiomer is 50% of the initial amount of the racemic mixture. This is because the starting material is a 50:50 mixture of two enantiomers.
Q4: Can I recover the "wrong" enantiomer from the mother liquor?
A4: Yes, the more soluble diastereomeric salt remains in the mother liquor after filtration. The "wrong" enantiomer can be recovered by treating the mother liquor with a base to liberate the free amine, followed by extraction. This recovered amine can then be racemized and recycled to improve the overall process efficiency.
Q5: Are there alternative methods to classical resolution for obtaining a single enantiomer of this compound?
A5: Yes, alternative methods include asymmetric synthesis, where a single enantiomer is synthesized directly from achiral starting materials using a chiral catalyst or auxiliary. Biocatalytic methods, such as asymmetric reduction of the corresponding ketone using engineered enzymes, can also produce the desired enantiomer with high enantiomeric excess.[2]
Quantitative Data on Resolution Methods
The following table summarizes reported data for the optical resolution of this compound and analogous amines. This data is intended to provide a general expectation of yields and enantiomeric excess.
| Resolving Agent | Amine | Solvent | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| N-Formyl-L-phenylalanine | (R,S)-1-Methyl-3-phenylpropylamine | Water | ~70% (of the diastereomeric salt) | Not specified | Patent EP0396596A1 |
| L-(+)-Tartaric Acid | (R,S)-1-Phenylethylamine (analogous) | Methanol | ~45% | >95% after recrystallization | Generic Lab Protocols |
| D-(-)-Mandelic Acid | (R,S)-N-methyl-3-hydroxy-3-phenylpropylamine (analogous) | Ethyl Acetate | 28% | 93.1% | Patent CZ20001344A3 |
| Candida antarctica Lipase (B570770) B (CAL-B) | Various phenylethylamines (analogous) | Heptane/Ethyl Methoxyacetate | ~40-50% | >95% | ResearchGate Article |
Note: Data for tartaric acid and mandelic acid are based on structurally similar amines and are provided for illustrative purposes due to the limited availability of specific quantitative data for this compound with these agents in the reviewed literature.
Experimental Protocols
1. Diastereomeric Salt Resolution with L-(+)-Tartaric Acid (Adapted Protocol)
This protocol is adapted from standard procedures for the resolution of chiral amines.
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g (0.067 mol) of L-(+)-tartaric acid in 120 mL of methanol by gently warming the mixture.
-
Salt Formation: In a separate beaker, dissolve 10.0 g (0.067 mol) of racemic this compound in 20 mL of methanol. Slowly add the amine solution to the warm tartaric acid solution with continuous stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt of one enantiomer will begin to crystallize. To ensure complete crystallization, place the flask in an ice bath for at least one hour.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold methanol.
-
Recrystallization (Optional but Recommended): To improve the enantiomeric purity, dissolve the crystals in a minimum amount of hot methanol and allow them to recrystallize.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in a minimal amount of water and add a 10% aqueous sodium hydroxide (B78521) solution until the pH is strongly basic (pH > 12).
-
Extraction: Extract the liberated free amine with an organic solvent such as dichloromethane (B109758) or ethyl acetate (3 x 30 mL).
-
Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.
-
Analysis: Determine the yield and enantiomeric excess of the product.
2. Enzymatic Kinetic Resolution (General Protocol)
This protocol outlines a general procedure for the enzymatic resolution of amines.
-
Reaction Setup: To a solution of racemic this compound (1.0 mmol) in a suitable organic solvent (e.g., toluene, 10 mL), add an acyl donor (e.g., ethyl acetate, 5.0 mmol) and the lipase catalyst (e.g., Candida antarctica lipase B, Novozym 435, 100 mg).
-
Incubation: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC.
-
Reaction Quench: When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Separation: The reaction mixture will contain the unreacted enantiomer of the amine and the acylated enantiomer. These can be separated by column chromatography or by an acid-base extraction.
-
Hydrolysis (Optional): The acylated amine can be hydrolyzed back to the free amine using acidic or basic conditions to obtain the other enantiomer.
-
Analysis: Determine the yield and enantiomeric excess of both the unreacted amine and the hydrolyzed product.
Visualizations
Caption: Workflow for the optical resolution of this compound.
Caption: Troubleshooting low enantiomeric excess in optical resolution.
References
Technical Support Center: Optimizing Fractional Crystallization of Diastereomeric Salts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the fractional crystallization of diastereomeric salts for chiral resolution.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: No Crystallization or "Oiling Out"
Q1: I've combined my racemic mixture and resolving agent, but no crystals are forming, or an oily substance is precipitating instead. What should I do?
A: This is a common issue often related to solubility and supersaturation. Here are several factors to consider and troubleshoot:
-
High Solubility: The diastereomeric salts may be too soluble in the chosen solvent to crystallize.[1]
-
Solution: Increase the concentration by carefully evaporating some of the solvent. Alternatively, introduce an "anti-solvent" (a solvent in which the salts are less soluble) to induce precipitation.[1]
-
-
Insufficient Supersaturation: The concentration of the salt might be below its solubility limit at the current temperature.[1]
-
Solution: Concentrate the solution or lower the crystallization temperature, as solubility typically decreases with temperature.[1]
-
-
Inhibition of Nucleation: Impurities or the solvent itself can sometimes prevent the formation of crystal nuclei.
-
Solution: Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. If available, add a seed crystal of the desired diastereomeric salt.[1]
-
-
"Oiling Out": This occurs when the solute separates as a liquid instead of a solid, often due to excessively high supersaturation or a crystallization temperature that is above the melting point of the solvated solid.[1]
-
Solution: Reduce the supersaturation by using a more dilute solution or by employing a slower cooling rate. Adding any anti-solvent should be done very slowly and at a higher temperature.[1]
-
Issue 2: Low Diastereomeric Excess (d.e.)
Q2: Both diastereomers are crystallizing simultaneously, leading to a low diastereomeric excess. How can this be improved?
A: Low diastereomeric excess indicates poor selectivity in the crystallization process. Here are the primary causes and potential remedies:
-
Small Solubility Difference: The fundamental principle of this technique relies on a significant difference in solubility between the two diastereomeric salts.
-
Solution: Conduct a thorough solvent screening to find a solvent or solvent mixture that maximizes the solubility difference between the diastereomers. Ternary phase diagrams can be constructed to understand the solid-liquid equilibria and identify optimal conditions.[1]
-
-
Incorrect Stoichiometry: The ratio of the racemic mixture to the resolving agent can significantly impact the separation.
-
Solution: Experiment with different stoichiometric ratios. Using 0.5 equivalents of the resolving agent can sometimes be more effective.[1]
-
-
Formation of a Solid Solution: In some cases, the undesired diastereomer can be incorporated into the crystal lattice of the desired one.
-
Solution: This is a more challenging issue. Analyzing the ternary phase diagram can help determine if a solid solution is forming. Sometimes, changing the resolving agent or the solvent system can prevent this.
-
Issue 3: Low Yield of the Desired Diastereomeric Salt
Q3: The diastereomeric purity of my crystals is high, but the yield is very low. How can I increase the yield?
A: Low yield means a significant amount of the target diastereomer remains in the mother liquor.[1] Here's how to address this:
-
Suboptimal Solubility: The desired salt, while being the less soluble of the two, might still be too soluble in the chosen solvent.[1]
-
Solution: Screen for solvents that further decrease the solubility of the target salt. Experimenting with lower final crystallization temperatures can also improve yield.[1]
-
-
Premature Isolation: The crystallization process might have been stopped before reaching equilibrium.
-
Solution: Allow for longer crystallization times. Monitor the concentration of the target diastereomer in the mother liquor over time to determine the optimal isolation point.
-
-
Recycle the Mother Liquor: The unwanted enantiomer in the mother liquor can often be racemized and recycled, a process that can significantly improve the overall yield.[1]
Data Presentation: Quantitative Insights
The success of fractional crystallization is highly dependent on experimental parameters. The following tables provide a summary of how different factors can influence the outcome of the resolution.
Table 1: Effect of Resolving Agent on Chiral Resolution of Finerenone [2]
| Resolving Agent | Diastereomeric Salt | Solubility Difference (mg/mL) in Ethanol-Water | Enantiomeric Excess (ee) |
| Dibenzoyl-d-tartaric acid (D-DBTA) | S/R-Fin-D-DBTA | 31.26 | ~86% |
| Ditoluoyl-d-tartaric acid (D-DTTA) | S/R-Fin-D-DTTA | 1.25 | ~86% |
| Di-o-toluoyl-d-tartaric acid (D-DOTA) | S/R-Fin-D-DOTA | 96.68 | ~96% |
Table 2: Influence of Solvent on the Solubility of Diastereomeric Salts [3]
| Diastereomeric Salt | Solvent System | Solubility |
| (-)-2 salt | Ethyl Acetate | High |
| (+)-2 salt | Ethyl Acetate | Moderate |
| (-)-2 salt | 1:1 Propionitrile:Heptane | 27.5 mg/mL |
| (+)-2 salt | 1:1 Propionitrile:Heptane | ~0.03 mg/mL |
Table 3: Effect of Cooling Rate on Crystal Size and Purity [4]
| Cooling Rate (°C/hour) | Average Crystal Size (µm) | Diastereomeric Excess (%) |
| 20 (Crash Cool) | < 50 | 85 |
| 10 | 150 | 92 |
| 5 | 300 | 96 |
| 2 | 500 | 98 |
| 1 | > 700 | > 98 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Screening for Optimal Resolving Agent and Solvent
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the racemic mixture in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare stock solutions of various chiral resolving agents at the same molar concentration.
-
-
Salt Formation in a Multi-well Plate:
-
Dispense a fixed volume of the racemic mixture stock solution into each well of a 96-well plate.
-
Add one equivalent of each resolving agent stock solution to the wells.
-
Evaporate the solvent to obtain the solid diastereomeric salts.
-
-
Solubility and Crystallization Screening:
-
To each well containing the dried salts, add a different crystallization solvent or solvent mixture.
-
Seal the plate and subject it to a temperature cycling profile (e.g., heating to dissolve and then controlled cooling).
-
Visually inspect the wells for precipitation.
-
-
Analysis:
-
Isolate the solids from promising wells.
-
Analyze the diastereomeric purity using chiral HPLC or NMR to identify the most effective resolving agent and solvent combination.[4]
-
Protocol 2: Preparative Scale Fractional Crystallization
-
Dissolution and Salt Formation:
-
In a suitable reaction vessel, dissolve the racemic mixture (1.0 equivalent) and the selected chiral resolving agent (0.5 to 1.0 equivalent) in the chosen solvent at an elevated temperature to ensure complete dissolution.[5]
-
-
Controlled Cooling:
-
Slowly cool the solution to the predetermined optimal crystallization temperature. A slow cooling rate is crucial for forming large, pure crystals.
-
Gentle agitation can promote crystallization, but vigorous stirring may lead to the formation of small, impure crystals.
-
-
Isolation of the Diastereomeric Salt:
-
Once crystallization is complete, isolate the solid product by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.
-
Dry the crystals under vacuum.
-
-
Analysis of Purity:
-
Determine the diastereomeric excess of the isolated salt using chiral HPLC or NMR.
-
Protocol 3: Liberation of the Pure Enantiomer from the Diastereomeric Salt [5][6]
-
Salt Dissociation:
-
Dissolve the purified diastereomeric salt in water or a suitable solvent.
-
Adjust the pH of the solution to break the ionic bond. For example, if resolving a racemic acid with a chiral base, add a strong acid (e.g., HCl). If resolving a racemic base with a chiral acid, add a strong base (e.g., NaOH).
-
-
Extraction:
-
Extract the liberated free enantiomer into an appropriate organic solvent.
-
Wash the organic layer with brine and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
-
Isolation:
-
Remove the solvent under reduced pressure to obtain the purified enantiomer.
-
-
Purity Analysis:
-
Determine the enantiomeric purity of the final product using chiral HPLC or by measuring its specific rotation.
-
Mandatory Visualization
The following diagrams illustrate key workflows and logical relationships in the optimization of fractional crystallization.
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Caption: Troubleshooting logic for low diastereomeric excess.
References
preventing side reactions in nucleophilic alkylation of 1-Methyl-3-phenylpropylamine
Welcome to the technical support center for the nucleophilic alkylation of 1-Methyl-3-phenylpropylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, with a focus on preventing common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the nucleophilic alkylation of this compound?
The primary and most frequently encountered side reaction is over-alkylation . Because this compound is a primary amine, the secondary amine product of the initial alkylation is often more nucleophilic than the starting material. This leads to subsequent alkylations, resulting in a mixture of mono-alkylated (secondary amine), di-alkylated (tertiary amine), and even tri-alkylated (quaternary ammonium (B1175870) salt) products. This mixture can be challenging to separate, leading to lower yields of the desired mono-alkylated product.
Q2: How can I minimize the formation of di- and tri-alkylated byproducts?
Several strategies can be employed to favor mono-alkylation and minimize over-alkylation:
-
Stoichiometric Control: Using a large excess of this compound relative to the alkylating agent can statistically favor the reaction of the alkylating agent with the more abundant primary amine.
-
Alternative Alkylation Methods: Reductive amination offers a more controlled approach to mono-alkylation.
-
Use of Protecting Groups: Temporarily protecting the amine functionality with a group like tert-butyloxycarbonyl (Boc) allows for a single alkylation event, followed by deprotection.
-
Reaction Conditions Optimization: Careful control of temperature, solvent, and the choice of base can significantly influence the selectivity of the reaction. For instance, using a bulky or less reactive base can disfavor the second alkylation step.
Q3: What is reductive amination and why is it a good alternative for mono-alkylation?
Reductive amination is a two-step, one-pot reaction that first involves the formation of an imine from the reaction of this compound with an aldehyde or ketone. This imine is then reduced in situ to the desired secondary or tertiary amine. This method is highly effective in preventing over-alkylation because the imine intermediate is typically less reactive towards further alkylation than the product amine. Mild reducing agents like sodium triacetoxyborohydride (B8407120) are often used as they selectively reduce the imine in the presence of the starting carbonyl compound.[1][2]
Q4: When should I consider using a protecting group strategy?
A protecting group strategy is particularly useful when:
-
A high degree of selectivity for mono-alkylation is required.
-
The alkylating agent is highly reactive, increasing the likelihood of over-alkylation.
-
Other functional groups in the molecule might be sensitive to the reaction conditions of direct alkylation or reductive amination.
The tert-butyloxycarbonyl (Boc) group is a common choice for protecting amines due to its ease of introduction and removal under relatively mild acidic conditions.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired mono-alkylated product and a complex mixture of products (TLC/GC-MS analysis). | Over-alkylation: The secondary amine product is reacting further with the alkylating agent. | 1. Increase the excess of this compound: Use a 3 to 5-fold excess of the amine relative to the alkylating agent.2. Lower the reaction temperature: This can help to decrease the rate of the second alkylation more than the first.3. Switch to a less polar solvent: This may decrease the nucleophilicity of the secondary amine.4. Employ a bulkier base: A sterically hindered base may have difficulty deprotonating the secondary ammonium salt.5. Consider an alternative method: Switch to reductive amination or a protecting group strategy for higher selectivity. |
| Reaction is slow or does not go to completion. | Insufficient reactivity: The alkylating agent may not be reactive enough, or the reaction conditions are too mild. | 1. Use a more reactive alkylating agent: For example, an alkyl iodide is more reactive than an alkyl bromide, which is more reactive than an alkyl chloride.2. Increase the reaction temperature: Be cautious as this may also increase the rate of over-alkylation.3. Choose a more appropriate solvent: A polar aprotic solvent like DMF or acetonitrile (B52724) can accelerate SN2 reactions.4. Select a stronger base: A stronger base will more effectively deprotonate the ammonium salt intermediate, driving the reaction forward. |
| Formation of elimination byproducts. | Strongly basic or high-temperature conditions: The alkylating agent may be susceptible to elimination reactions. | 1. Use a milder, non-nucleophilic base: Consider using a carbonate base like cesium carbonate, which has been shown to promote selective mono-N-alkylation.[5][6]2. Lower the reaction temperature. 3. Use an alkylating agent less prone to elimination: For example, a primary alkyl halide is less likely to undergo elimination than a secondary one. |
| Difficulty in removing the Boc protecting group. | Incomplete reaction or inappropriate deprotection conditions. | 1. Ensure sufficient acid strength and equivalents: Use a strong acid like trifluoroacetic acid (TFA) or HCl in a suitable solvent.2. Increase reaction time or temperature if necessary. 3. Consider alternative deprotection methods: If the substrate is acid-sensitive, other methods for Boc deprotection can be explored.[7] |
Data Presentation
The following table summarizes typical yields for different N-alkylation strategies of primary amines, providing a comparative overview. Please note that specific yields for this compound may vary depending on the specific alkylating agent and optimized reaction conditions.
| Alkylation Strategy | Starting Amine:Alkylating Agent Ratio | Typical Mono-alkylation Yield | Typical Di-alkylation Yield | Reference |
| Direct Alkylation (Methyl Iodide) | 1:1.2 | Low to Moderate (often <50%) | Significant | General Observation |
| Direct Alkylation with Amine Excess | 3:1 | Moderate to Good (60-80%) | Reduced | General Observation |
| Direct Alkylation with Cesium Carbonate | 2:1 | High (up to 98%) | Low (<5%) | [5][6] |
| Reductive Amination (Aldehyde/NaBH(OAc)₃) | 1:1.1 | High (>90%) | Minimal to None | [1][2] |
| Boc-Protection/Alkylation/Deprotection | N/A | High (>85% over 3 steps) | None | [3][4] |
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation using Cesium Carbonate
This protocol is adapted from procedures known to favor mono-alkylation of primary amines.[5][6]
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred solution of this compound (2.0 equivalents) in anhydrous DMF, add cesium carbonate (1.0 equivalent).
-
Add the alkyl halide (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general procedure for the reductive amination of ketones with primary amines.[1][2]
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., acetone (B3395972) for N-isopropylation)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst for less reactive ketones)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in DCE, add sodium triacetoxyborohydride (1.5 equivalents) in one portion.
-
If reacting with a less reactive ketone, a catalytic amount of acetic acid can be added.
-
Stir the mixture at room temperature for 2-12 hours, monitoring by TLC or GC-MS until the starting amine is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (B109758) (2 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Boc-Protection and Deprotection of this compound
This protocol outlines the protection of the amine with a Boc group and its subsequent removal.[3][4]
Part A: Boc-Protection
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Triethylamine (B128534) (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in DCM.
-
Add triethylamine (1.2 equivalents).
-
Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the Boc-protected amine, which is often pure enough for the next step.
Part B: N-Alkylation of Boc-protected Amine
(Follow a standard N-alkylation protocol using a strong base like NaH in an anhydrous solvent like THF, followed by the addition of the alkylating agent.)
Part C: Boc-Deprotection
Materials:
-
Boc-protected N-alkyl-1-methyl-3-phenylpropylamine
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add an excess of TFA (e.g., 10 equivalents) or a solution of 4M HCl in dioxane.
-
Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extract the product with an organic solvent, dry, and concentrate to obtain the N-alkylated amine.
Visualizations
Caption: Reaction pathway illustrating the over-alkylation of this compound.
Caption: Troubleshooting workflow for addressing over-alkylation side reactions.
Caption: Comparison of direct alkylation and reductive amination pathways.
References
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mcours.net [mcours.net]
Technical Support Center: Enhancing Enantiomeric Purity of (R)-MPPA
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of (R)-Mono-N-Protected Amino Acids ((R)-MPPA) and other chiral molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for enhancing the enantiomeric purity of (R)-MPPA?
A1: The main strategies to obtain enantioenriched (R)-MPPA include:
-
Asymmetric Synthesis: This method creates the desired (R)-enantiomer from a prochiral starting material using a chiral catalyst or auxiliary. This approach is designed to selectively produce one enantiomer over the other.[1]
-
Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture, leaving the other unreacted and thus enantioenriched.[1] Enzymatic kinetic resolution is a common and effective method where an enzyme selectively catalyzes a reaction for one enantiomer.[2][3][4]
-
Dynamic Kinetic Resolution (DKR): This is an advanced form of kinetic resolution where the undesired enantiomer is continuously racemized back to the starting racemic mixture. This allows for a theoretical yield of 100% for the desired enantiomer.[4]
-
Chiral Chromatography: A preparative chromatographic technique that uses a chiral stationary phase (CSP) to physically separate the enantiomers of a racemic mixture.
Q2: How is the enantiomeric excess (e.e.) of an MPPA sample accurately determined?
A2: The most common and reliable techniques for determining enantiomeric purity are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method. It separates enantiomers on a chiral stationary phase, and the relative peak areas are used to calculate the e.e.[5]
-
Chiral Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable MPPA derivatives, this method also separates enantiomers on a chiral column.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique uses a chiral derivatizing agent (e.g., Mosher's acid chloride, (R)-MTPA-Cl) to convert the enantiomers into diastereomers.[5] The diastereomers exhibit distinct signals in the NMR spectrum (typically ¹H or ¹⁹F NMR), and the integration of these signals allows for the calculation of the e.e.[5]
-
Raman Optical Activity (ROA): An advanced spectroscopic technique that can determine enantiomeric excess with high accuracy by measuring the difference in Raman scattering intensity for left and right circularly polarized light.[6]
Q3: In enzymatic kinetic resolution, why is it crucial to stop the reaction at approximately 50% conversion?
A3: In a classic kinetic resolution, one enantiomer reacts faster than the other. As the reaction surpasses 50% conversion, the concentration of the more reactive enantiomer becomes depleted. The enzyme will then begin to catalyze the reaction of the less-preferred enantiomer at a higher rate, which reduces the enantiomeric excess of the remaining unreacted substrate.[1] Therefore, stopping the reaction near 50% conversion is critical to maximize both the yield and the enantiomeric purity of the desired unreacted enantiomer.[1]
Q4: My chiral HPLC analysis shows poor or no resolution between enantiomers. What are the first things I should check?
A4: If you observe poor or no separation, verify the fundamental aspects of your setup:
-
Chiral Stationary Phase (CSP): Confirm that you are using a CSP appropriate for your class of compound. Polysaccharide-based columns are often a good starting point for many chiral separations.[7]
-
Mobile Phase Composition: Ensure the mobile phase is correctly prepared and compatible with the column. For normal-phase chromatography, the ratio of the hydrocarbon solvent (e.g., n-hexane) to the alcohol modifier (e.g., isopropanol) is critical and highly influential on resolution.[7]
-
Column Installation and Equilibration: Check that the column is installed correctly and has been properly equilibrated with the mobile phase. Chiral columns may require longer equilibration times than standard achiral columns.[8]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (e.e.) in Asymmetric Synthesis
| Possible Cause | Troubleshooting Step |
| Suboptimal Catalyst/Ligand | Screen different chiral catalysts or ligands. The structure of the MPAA ligand itself can significantly impact selectivity.[9] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Lower temperatures often increase enantioselectivity. |
| Solvent Effects | Experiment with different solvents, as they can influence the transition state geometry of the stereodetermining step. |
| Catalyst Deactivation | Ensure the use of anhydrous solvents and an inert atmosphere if the catalyst is sensitive to water or oxygen.[1] Impurities in starting materials can also poison the catalyst.[1] |
Issue 2: Low Enantiomeric Excess (e.e.) in Enzymatic Kinetic Resolution
| Possible Cause | Troubleshooting Step |
| Reaction Surpassed 50% Conversion | Monitor the reaction progress closely using chiral HPLC or GC. Stop the reaction (e.g., by filtering off the enzyme) when the conversion is near 50%.[1] |
| Inactive or Denatured Enzyme | Use a fresh batch of enzyme. Ensure the solvent system is compatible; highly polar solvents can inactivate enzymes.[1] Confirm that the temperature and pH are within the optimal range for the specific lipase (B570770). |
| Non-Enzymatic Background Reaction | A slow, non-selective reaction (e.g., hydrolysis or acylation) may be occurring simultaneously. Run a control reaction without the enzyme to assess the rate of the background reaction. |
| Suboptimal Acyl Donor/Solvent | The choice of acyl donor (e.g., vinyl acetate, isopropenyl acetate) and solvent can dramatically affect enantioselectivity (E-value).[2][10] Screen different combinations to find the optimal system. |
Issue 3: Poor Peak Resolution in Chiral HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Suboptimal Mobile Phase | Systematically vary the percentage of the alcohol modifier. Decreasing the modifier concentration generally increases retention and can improve resolution.[7] |
| Inappropriate Flow Rate | Chiral separations often benefit from lower flow rates. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to enhance resolution.[7][8] |
| Temperature Fluctuations | Use a column oven to maintain a stable temperature. Screen different temperatures (e.g., 15°C, 25°C, 40°C), as this can have a significant and unpredictable effect on chiral recognition.[7][8] |
| Column Overload | The injected sample is too concentrated, leading to broad or tailing peaks. Dilute the sample and reinject.[7] |
| Column Contamination/Degradation | Flush the column with a strong, compatible solvent as recommended by the manufacturer.[11] If performance is not restored, the column may need replacement. |
| Sample Dissolved in Strong Solvent | Dissolve the sample in the mobile phase whenever possible to avoid peak distortion and precipitation on the column.[7][11] |
Data Presentation: Enzymatic Kinetic Resolution
The selection of enzyme, solvent, and acylating agent is critical for achieving high enantioselectivity. Below is a summary of data from studies on the kinetic resolution of different chiral compounds, illustrating the impact of these parameters.
| Substrate | Enzyme | Acylating Agent | Reaction Medium | eep (%) | Conversion (%) | E-value |
| 1-(isopropylamine)-3-phenoxy-2-propanol | Candida rugosa MY | Isopropenyl acetate | Toluene & [EMIM][BF₄] | 96.2 | 28.2 | 67.5 |
| Racemic malathion | Candida rugosa | (Hydrolysis) | Phosphate buffer (pH 7.2) | 87 (unreacted R) | 49.4 | 185 |
| (R,S)-1-phenylethanol | Burkholderia cepacia | Vinyl acetate | n-Heptane & [EMIM][BF₄] | 98.9 | 40.1 | >200 |
| Clopidogrel carboxylic acid | Candida rugosa OF | Methanol | Cyclohexane & [EMIM][BF₄] | 94.2 | 49.6 | 113.4 |
(Data sourced from multiple studies for illustrative purposes).[2][3][10]
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Kinetic Resolution
-
Preparation: Dissolve the racemic MPPA starting material (1 equivalent) in a suitable organic solvent (e.g., tert-butyl methyl ether, toluene).[1]
-
Reaction Setup: Add the acyl donor (e.g., vinyl acetate, 2-3 equivalents) to the solution.[1]
-
Initiation: Add the immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B), typically 10-50% by weight relative to the substrate.[1]
-
Monitoring: Stir the reaction mixture at the optimal temperature (e.g., 30-40°C). Monitor the conversion and enantiomeric excess of the remaining substrate by taking small aliquots and analyzing them via chiral HPLC or GC.
-
Termination: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme.
-
Workup and Purification: Concentrate the filtrate under reduced pressure. Purify the enantioenriched (R)-MPPA (unreacted) from the acylated (S)-MPPA by column chromatography or distillation.
Protocol 2: General Procedure for Chiral HPLC Analysis
-
System Setup:
-
Column: Select an appropriate chiral stationary phase (e.g., a polysaccharide-based column like CHIRALPAK®).
-
Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of n-Hexane and an alcohol modifier like Isopropanol (e.g., 90:10 v/v).[5] Degas the mobile phase.
-
Flow Rate: Set the flow rate, often starting at 1.0 mL/min.[5]
-
Temperature: Maintain a constant column temperature using a column oven, typically starting at 25°C.[5]
-
Detection: Set the UV detector to an appropriate wavelength for your compound (e.g., 210 nm).[5]
-
-
Sample Preparation: Prepare a dilute solution of your sample (~1 mg/mL) in the mobile phase.[5]
-
Analysis: Equilibrate the column until a stable baseline is achieved. Inject the sample and record the chromatogram.
-
Calculation: Identify the peaks corresponding to the two enantiomers. Calculate the enantiomeric excess (% e.e.) using the peak areas:
-
% e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Protocol 3: Determination of e.e. by ¹H NMR using (R)-MTPA-Cl
-
Sample Preparation: In an NMR tube, dissolve a small, accurately weighed amount of the enantioenriched MPPA sample in a deuterated solvent (e.g., CDCl₃).
-
Derivatization: Add a slight molar excess (1.1 equivalents) of a chiral derivatizing agent, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl), along with a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to scavenge the HCl byproduct.[5]
-
Reaction: Seal the NMR tube and allow the reaction to proceed at room temperature for 1-2 hours or until completion, which can be monitored by TLC or ¹H NMR.[5]
-
NMR Acquisition: Acquire the ¹H NMR spectrum of the resulting mixture of diastereomeric MTPA amides.
-
Analysis:
-
Identify a well-resolved proton signal that is in a different chemical environment in the two diastereomers (e.g., a proton alpha to the nitrogen or a methoxy (B1213986) group on the MPPA).
-
Carefully integrate the corresponding signals for the two diastereomers.
-
Calculate the e.e. based on the ratio of the integrals.
-
Visualizations: Workflows and Diagrams
Caption: Workflow for a typical enzymatic kinetic resolution experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Chemoenzymatic Kinetic resolution of (R)-malathion in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mono-N-protected amino acids - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. chiraltech.com [chiraltech.com]
Technical Support Center: Lipase-Catalyzed Kinetic Resolution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the efficiency of lipase-catalyzed kinetic resolution experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing a lipase-catalyzed kinetic resolution? A1: The main goal is to maximize the enantiomeric excess (ee) of both the unreacted substrate and the product, as well as the overall yield, by enhancing the enzyme's enantioselectivity (E-value) and reaction rate. In an ideal kinetic resolution, one enantiomer is converted to the product while the other remains untouched.[1]
Q2: Why is enzyme immobilization often recommended? A2: Enzyme immobilization offers several advantages, including improved stability (thermal and operational), easier separation of the enzyme from the reaction mixture, and potential for reuse over multiple cycles.[2][3][4] Immobilization can also sometimes lead to hyper-activation of the lipase (B570770) by fixing its open, active conformation.[4][5]
Q3: How does the choice of solvent impact the reaction? A3: The solvent significantly influences lipase activity, stability, and enantioselectivity.[6][7] Polar solvents can sometimes strip essential water from the enzyme, potentially leading to denaturation, while non-polar (hydrophobic) solvents are generally preferred.[6][8] The hydrophobicity of the solvent, often measured by logP, can be correlated with reaction kinetics and selectivity.[7]
Q4: What is "water activity" (a_w) and why is it critical in non-aqueous media? A4: Water activity (a_w) is a measure of the available water in a system for enzymatic activity. It's a more accurate parameter than water concentration.[9][10] A certain amount of water is essential for maintaining the lipase's catalytically active conformation, but excess water can promote unwanted hydrolysis side reactions, reducing the yield of the desired esterification or transesterification product.[11][12] Each lipase has an optimal water activity for maximum performance.[13]
Troubleshooting Guide
Problem 1: Low Enantioselectivity (Low E-value)
Q: My kinetic resolution is proceeding, but the enantiomeric excess (ee) of my product and remaining substrate is poor. How can I improve the enantioselectivity (E-value)?
A: Low enantioselectivity is a common issue. Several factors can be adjusted to improve it.
-
Possible Cause 1: Suboptimal Temperature.
-
Possible Cause 2: Inappropriate Solvent.
-
Solution: The solvent has a profound effect on enzyme conformation and flexibility, which directly impacts enantioselectivity.[6] Screen a variety of organic solvents with different polarities (logP values). Low polarity solvents like isooctane, heptane, and cyclohexane (B81311) are often suitable.[15]
-
-
Possible Cause 3: Wrong Choice of Acyl Donor.
-
Solution: The structure of the acyl donor can influence how the substrate fits into the enzyme's active site. Experiment with different acyl donors (e.g., vinyl acetate (B1210297), ethyl acetate, acyl donors with electron-withdrawing groups) to find one that enhances selectivity for your specific substrate.[1][15]
-
-
Possible Cause 4: Incorrect Lipase.
-
Solution: Different lipases exhibit different selectivities. If optimization fails, screen other commercially available lipases. For instance, Candida antarctica lipase B (CALB, often supplied as Novozym 435) is highly effective for a wide range of substrates, but lipases from Pseudomonas, Rhizomucor, or Candida rugosa may perform better for specific resolutions.[1][15]
-
-
Possible Cause 5: Protein Engineering.
-
Solution (Advanced): For industrial applications, protein engineering techniques like rational design or directed evolution can be used to create mutant lipases with significantly improved enantioselectivity for a specific substrate.[16]
-
Problem 2: Low Reaction Rate or Conversion
Q: The reaction is highly selective but proceeds very slowly or stalls before reaching 50% conversion. What can I do to increase the rate?
A: Slow reaction rates can be caused by several factors related to enzyme activity and reaction conditions.
-
Possible Cause 1: Suboptimal Temperature or pH.
-
Solution: Lipase activity is highly dependent on temperature and pH. First, ensure the pH is optimal (typically between 7 and 10 for many lipases).[14] Then, increase the temperature incrementally (e.g., from 30°C to 60°C). Higher temperatures generally increase reaction rates, but be aware that excessive heat can cause denaturation.[17][18] The optimal temperature for activity might not be the same as the optimal temperature for stability or selectivity.[19][20]
-
-
Possible Cause 2: Insufficient Water Activity.
-
Solution: The lipase may be inactive due to insufficient water in a non-aqueous solvent. While excess water is detrimental, a minimal amount is crucial. The optimal water activity (a_w) should be determined empirically, as it varies between lipases.[13] This can be controlled by adding salt hydrate (B1144303) pairs to the reaction mixture.[13][21]
-
-
Possible Cause 3: Mass Transfer Limitations (for immobilized enzymes).
-
Solution: If using an immobilized lipase, the reaction rate may be limited by the diffusion of substrate into and product out of the support matrix.[22][23] Increase the agitation speed to reduce external mass transfer resistance. If internal resistance is the issue, consider using a support with a larger pore size or a smaller particle size.[24][25]
-
-
Possible Cause 4: Product Inhibition.
-
Solution: The accumulation of products (e.g., an alcohol in transesterification or a carboxylic acid in hydrolysis) can inhibit the enzyme.[26][27] One strategy is to perform the reaction in a continuous-flow system where products are constantly removed.[3] For some reactions, product inhibition by organic acids can be mitigated by keeping the acid concentration low.[28]
-
-
Possible Cause 5: Insufficient Enzyme Loading.
-
Solution: Simply increase the amount of lipase catalyst used in the reaction. Determine the optimal enzyme loading by running the reaction with varying catalyst concentrations.[18]
-
Problem 3: Enzyme Instability or Denaturation
Q: My reaction starts well but then stops, and the enzyme loses activity upon reuse. How can I improve enzyme stability?
A: Enzyme deactivation is a critical issue, especially for process scalability.
-
Possible Cause 1: Thermal Denaturation.
-
Possible Cause 2: Solvent-Induced Deactivation.
-
Solution: Certain organic solvents, especially polar ones like DMSO or DMF, can strip the essential water layer from the enzyme and disrupt its structure.[6][30] Switch to a more hydrophobic, non-polar solvent like hexane (B92381) or isooctane.
-
-
Possible Cause 3: Extreme pH.
-
Solution: The production of an acidic or basic product can shift the reaction mixture's pH outside of the enzyme's stability range. Use a buffered system if working in an aqueous environment or with biphasic systems.[14]
-
-
Possible Cause 4: Mechanical Stress.
-
Solution: For immobilized enzymes, high-speed mechanical stirring can cause physical damage to the support, leading to enzyme leaching and activity loss.[3] Consider using a packed-bed reactor for continuous flow processes or gentler agitation methods.
-
Data Presentation: Parameter Effects
Table 1: Influence of Reaction Solvent on Lipase-Catalyzed Kinetic Resolution
| Solvent | Typical LogP | General Effect on Lipase | Reference |
| n-Hexane / n-Heptane | ~3.5-4.0 | High activity and selectivity, commonly used. | [15] |
| Isooctane | ~4.5 | Often gives high enantioselectivity. | [15] |
| Toluene | ~2.7 | Moderate performance, can sometimes lower Vmax. | [12] |
| tert-Butanol | ~0.8 | Hydrophilic; may increase selectivity in some cases but can lower activity. | [6][7] |
| Acetonitrile | -0.34 | Polar; often leads to decreased activity or denaturation. | [30] |
| DMSO | -1.35 | Polar; can strip water and disrupt enzyme structure. | [6] |
Table 2: General Effects of Temperature on Kinetic Resolution Parameters
| Parameter | Effect of Increasing Temperature | Considerations | Reference |
| Reaction Rate | Increases up to an optimum, then decreases sharply. | Higher temperatures enhance kinetics but risk denaturation. | [17][18] |
| Enantioselectivity (E) | Often decreases. | Lower temperatures are frequently used to achieve higher E-values. | [1] |
| Enzyme Stability | Decreases significantly above the optimal temperature. | Immobilization can improve thermostability. | [20][29] |
Experimental Protocols
Protocol: General Procedure for Screening Lipase and Solvent in the Kinetic Resolution of a Racemic Alcohol
-
Preparation:
-
Set up a series of 10 mL vials with magnetic stir bars.
-
Prepare stock solutions of the racemic alcohol (substrate) and the acyl donor (e.g., vinyl acetate) in the solvents to be tested (e.g., hexane, isooctane, toluene, tert-butanol).
-
-
Reaction Setup:
-
To each vial, add 2 mL of the chosen solvent.
-
Add the racemic alcohol (e.g., 0.1 mmol).
-
Add the acyl donor (e.g., 0.15 mmol, 1.5 equivalents).
-
Add the lipase (e.g., 10-20 mg of immobilized lipase like Novozym 435 or free lipase powder).
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Incubation:
-
Place the vials in a temperature-controlled shaker or on a stirring plate set to the desired temperature (e.g., 40°C) and agitation speed (e.g., 200 rpm).
-
-
Monitoring:
-
Take small aliquots (e.g., 10 µL) from the reaction mixture at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Quench the reaction in the aliquot by adding it to a vial containing a solvent like ethyl acetate and a small amount of silica (B1680970) to adsorb the enzyme.
-
Analyze the samples by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the substrate (ee_s) and the product (ee_p).
-
-
Calculations:
-
Calculate conversion (c) using the peak areas from the chromatogram.
-
Calculate the enantioselectivity factor (E-value) using the formula: E = ln[1 - c(1 + ee_p)] / ln[1 - c(1 - ee_p)] or a suitable alternative based on ee_s and ee_p.
-
-
Optimization:
-
Compare the results to identify the best-performing lipase and solvent combination that provides both a reasonable reaction rate and a high E-value. Further optimization of temperature, substrate ratio, and enzyme loading can then be performed.
-
Mandatory Visualizations
Caption: General workflow for lipase-catalyzed kinetic resolution experiments.
Caption: Decision tree for troubleshooting low reaction conversion.
Caption: Lipase immobilization on a hydrophobic support fixes the active form.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Improving lipase activity by immobilization and post-immobilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving Lipase Activity by Immobilization and Post-immobilization Strategies | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Solvent Tolerant Lipases and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. real.mtak.hu [real.mtak.hu]
- 10. Water activity and substrate concentration effects on lipase activity. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Water activity and substrate concentration effects on lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Water activity dependence of lipases in non-aqueous biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels–Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids [jstage.jst.go.jp]
- 16. Lipase improvement: goals and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nuffieldfoundation.org [nuffieldfoundation.org]
- 18. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Improving the Thermostability and Optimal Temperature of a Lipase from the Hyperthermophilic Archaeon Pyrococcus furiosus by Covalent Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Advances and Challenges in the Development of Immobilized Enzymes for Batch and Flow Biocatalyzed Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Enzyme Immobilization Technologies and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Kinetics of product inhibition and mechanisms of lipoprotein lipase activation by apolipoprotein C-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Thermally denatured state determines refolding in lipase: Mutational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Lipase in aqueous-polar organic solvents: Activity, structure, and stability - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 1-Methyl-3-phenylpropylamine in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 1-Methyl-3-phenylpropylamine in solution. The information is compiled from general knowledge of primary amine chemistry and related compounds.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound solutions.
Q1: I am observing a decrease in the concentration of my this compound solution over time. What could be the cause?
A1: A decrease in concentration can be attributed to several factors:
-
Degradation: this compound, as a primary amine, can be susceptible to degradation, especially under certain conditions. Potential degradation pathways include oxidation and reaction with other components in the solution.
-
Adsorption: The compound may adsorb to the surface of your storage container, especially if it is plastic. Using glass or polypropylene (B1209903) containers is recommended.
-
Volatility: Although having a relatively high boiling point, slight evaporation of the solvent can concentrate the solution, or if the amine itself is volatile, its concentration could decrease. Ensure your container is tightly sealed.
-
Precipitation: Changes in temperature or solvent composition could lead to the precipitation of the compound. Visually inspect the solution for any solids.
Q2: My solution of this compound has developed a yellow tint. What does this indicate?
A2: Discoloration, such as a yellow tint, is often an indicator of chemical degradation. This can be caused by:
-
Oxidation: Amines are prone to oxidation, which can produce colored byproducts. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.
-
Reaction with Impurities: Trace impurities in the solvent or from the container could react with the amine to form colored compounds.
To mitigate this, it is advisable to use high-purity solvents, deoxygenate your solutions, and store them protected from light.
Q3: I am seeing unexpected peaks in my analytical chromatogram (HPLC/GC) of a this compound solution. What are these?
A3: The appearance of new peaks in a chromatogram is a strong indication of the formation of degradation products or impurities. To identify these, consider the following:
-
Forced Degradation Studies: Performing forced degradation studies under controlled stress conditions (acid, base, oxidation, heat, light) can help you purposefully generate and identify potential degradation products.[1][2][3][4]
-
Mass Spectrometry (MS): Coupling your chromatographic method with a mass spectrometer (LC-MS or GC-MS) will provide mass information for the unknown peaks, aiding in their structural elucidation.
-
Blank Analysis: Analyze a blank sample (solvent and any other excipients without the active compound) to rule out impurities originating from other components of your solution.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for a solution of this compound?
-
Temperature: Store at low temperatures, such as 2-8°C, to slow down potential degradation reactions.[5] Some suppliers may even recommend storage at -20°C.[6]
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil. Photodegradation can be a significant issue for many organic compounds.
-
Atmosphere: For long-term storage, it is recommended to store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[5]
-
Container: Use glass or chemically resistant plastic containers to minimize adsorption and leaching of impurities.
Q2: What solvents are recommended for dissolving this compound?
A2: this compound is soluble in organic solvents such as methanol (B129727) and acetonitrile (B52724).[1] For aqueous solutions, its solubility is limited.[6] The choice of solvent will depend on the specific application and the desired concentration. Always use high-purity, analytical grade solvents.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of primary amines in aqueous solutions can be significantly influenced by pH. Acidic conditions can lead to the formation of the protonated ammonium (B1175870) salt, which may be more stable against certain degradation pathways like oxidation. However, strongly acidic or basic conditions can promote hydrolysis of other functional groups if present in related molecules. Studies on similar primary aromatic amines have shown greater stability in water compared to acidic solutions like 3% acetic acid.[7][8]
Q4: Are there any known incompatibilities for this compound?
A4: As a primary amine, this compound is a weak base and a nucleophile.[9] It will react with acids to form salts.[9] It can also react with electrophiles such as alkyl halides.[9] Contact with strong oxidizing agents should be avoided.
Illustrative Stability Data
The following tables provide an example of how stability data for this compound could be presented. Note: This data is for illustrative purposes only and is not based on experimental results.
Table 1: Illustrative Purity of this compound in Methanol Solution under Different Storage Conditions
| Storage Condition | Initial Purity (%) | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) |
| 2-8°C, Protected from Light, Inert Atmosphere | 99.8 | 99.7 | 99.5 | 99.2 |
| Room Temperature, Exposed to Light and Air | 99.8 | 98.5 | 96.2 | 93.1 |
| 40°C, Protected from Light | 99.8 | 97.1 | 94.0 | 89.5 |
Table 2: Illustrative Percentage of Degradation under Forced Degradation Conditions
| Stress Condition | Duration | Degradation (%) |
| 0.1 M HCl at 60°C | 24 hours | 5.2 |
| 0.1 M NaOH at 60°C | 24 hours | 2.8 |
| 3% H₂O₂ at Room Temperature | 24 hours | 15.7 |
| 80°C Dry Heat | 48 hours | 8.3 |
| UV Light (254 nm) | 24 hours | 12.5 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound.
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.[2][3][4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
- To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
- Incubate the solution at 60°C.
- Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
- Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase for analysis.
-
Basic Hydrolysis:
- To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
- Incubate the solution at 60°C.
- Withdraw aliquots at specified time points.
- Neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute with the mobile phase.
-
Oxidative Degradation:
- To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
- Keep the solution at room temperature, protected from light.
- Withdraw aliquots at specified time points and dilute with the mobile phase.
-
Thermal Degradation (in solution):
- Place a sealed vial of the stock solution in a thermostatically controlled oven at a high temperature (e.g., 80°C).
- Withdraw aliquots at specified time points and dilute for analysis.
-
Photolytic Degradation:
- Expose a clear vial of the stock solution to a UV lamp (e.g., 254 nm) or a photostability chamber.
- Simultaneously, keep a control sample wrapped in aluminum foil at the same temperature.
- Withdraw aliquots from both samples at specified time points and dilute for analysis.
3. Analysis:
-
Analyze all samples using a suitable stability-indicating analytical method, such as HPLC with UV or MS detection.
-
Compare the chromatograms of the stressed samples with that of the unstressed control to identify and quantify degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to analyze the stability of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., 0.1% formic acid or ammonium acetate).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm or Mass Spectrometry.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 22374-89-6 | FM157635 [biosynth.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 22374-89-6 | Benchchem [benchchem.com]
Technical Support Center: Chiral Resolution of Phenylpropylamines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for selecting the optimal chiral resolving agent for phenylpropylamines.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the chiral resolution of phenylpropylamines?
A1: The most common methods for the chiral resolution of phenylpropylamines are:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral resolving agent (typically a chiral acid) to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1]
-
Chiral Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) using a chiral stationary phase (CSP) can separate enantiomers directly.[2]
-
Enzymatic Resolution: This method uses enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.
Q2: How do I choose a suitable chiral resolving agent for diastereomeric salt crystallization?
A2: The selection of a resolving agent is often empirical. For a basic compound like a phenylpropylamine, chiral acids are used as resolving agents.[3] Commonly used chiral acids include tartaric acid and its derivatives (e.g., O,O'-dibenzoyl-tartaric acid), mandelic acid, and camphorsulfonic acid.[3][4][5] The ideal agent will form diastereomeric salts with a significant difference in solubility in a particular solvent, leading to efficient separation. Screening several resolving agents and solvents is a common practice.
Q3: What is enantiomeric excess (e.e.) and how is it determined?
A3: Enantiomeric excess (e.e.) is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers. It is often determined using chiral HPLC, chiral GC, or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral derivatizing agent.[6]
Q4: Can I recycle the unwanted enantiomer?
A4: Yes, in many cases, the unwanted enantiomer can be racemized (converted back to the racemic mixture) and recycled, which improves the overall efficiency and cost-effectiveness of the process.
Troubleshooting Guides
Diastereomeric Salt Crystallization
Problem: Low enantiomeric excess (e.e.) of the crystallized product.
| Possible Cause | Solution |
| Poor choice of resolving agent | The resolving agent may not form salts with a large enough solubility difference. Screen other resolving agents. |
| Inappropriate solvent | The solvent may not provide sufficient solubility difference between the diastereomeric salts. Screen a variety of solvents or solvent mixtures. |
| Co-crystallization of both diastereomers | The cooling rate might be too fast, or the solution might be too supersaturated. Try a slower cooling rate, a higher crystallization temperature, or use a less concentrated solution. Seeding the solution with a crystal of the desired diastereomer can also help. |
| Incorrect stoichiometry | The molar ratio of the resolving agent to the racemic amine is crucial. While a 1:1 ratio is a common starting point, optimizing this ratio can improve the e.e. |
| Racemization | The amine or the resolving agent may be racemizing under the experimental conditions (e.g., high temperature). Check the stability of your compounds under the reaction conditions. |
Problem: No crystallization occurs.
| Possible Cause | Solution |
| High solubility of diastereomeric salts | The salts may be too soluble in the chosen solvent. Try a different solvent in which the salts are less soluble or use a higher concentration. |
| Insufficient supersaturation | The solution may not be saturated enough for crystals to form. Concentrate the solution by evaporating some of the solvent. |
| Inhibition of nucleation | Impurities in the mixture can sometimes inhibit crystallization. Ensure the starting materials are of high purity. Scratching the inside of the flask with a glass rod can sometimes induce nucleation. |
Chiral Chromatography (HPLC/SFC)
Problem: Poor resolution of enantiomers (overlapping peaks).
| Possible Cause | Solution |
| Inappropriate chiral stationary phase (CSP) | The selected CSP may not be suitable for your specific phenylpropylamine. Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type). |
| Suboptimal mobile phase | The composition of the mobile phase (e.g., solvent ratio, additives) is critical. Systematically vary the mobile phase composition. For phenylpropylamines, adding a small amount of a basic modifier like diethylamine (B46881) can often improve peak shape and resolution. |
| High flow rate | A high flow rate can reduce the interaction time with the stationary phase, leading to poor resolution. Try reducing the flow rate. |
| Column temperature | Temperature can affect the separation. Experiment with different column temperatures. |
| Column degradation | The performance of a chiral column can degrade over time. Flush the column according to the manufacturer's instructions or consider replacing it. |
Data Presentation
Table 1: Comparison of Chiral Resolving Agents for Phenylpropylamines and Related Amines
| Phenylpropylamine Derivative | Chiral Resolving Agent | Solvent | Enantiomeric Excess (e.e.) / Diastereomeric Excess (d.e.) | Yield | Reference |
| N-methyl-3-hydroxy-3-phenylpropylamine | S-(+)-Mandelic Acid | Dimethyl ketone / MTBE | 93.1% e.e. | 28% | [7] |
| N-methyl-3R-hydroxy-3-phenylpropylamine | S-(-)-Mandelic Acid | Ethyl Acetate | 94.0% e.e. | 29.5% | [7] |
| Amphetamine | d-Tartaric Acid | Ethanol (B145695) | Preponderance of levo enantiomorph | Not specified | [8] |
| Methamphetamine | O,O-Dibenzoyl-R,R-Tartaric Acid | Dichloroethane/Methanol/Water | 85-98% optical purity | 80-95% | [8] |
| (±)-trans-2,3-diphenylpiperazine | (1S)-(+)-10-camphorsulfonic acid | Dichloromethane | 98% e.e. | Not specified | [5] |
| N-[4-(1-aminoethyl)-phenyl]-sulfonamide derivative | (-)-2,3-dibenzoyl-L-tartaric acid & D-mandelic acid | Isopropyl alcohol | >96% e.e. | >30% | [9] |
Note: The effectiveness of a chiral resolving agent is highly dependent on the specific substrate, solvent, and crystallization conditions. This table provides examples and should be used as a guideline for screening.
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization of a Phenylpropylamine with Tartaric Acid
This protocol provides a general procedure for the chiral resolution of a phenylpropylamine using d-tartaric acid.
Materials:
-
Racemic phenylpropylamine
-
d-Tartaric acid
-
Ethanol (or other suitable solvent)
-
5 M Sodium Hydroxide (NaOH) solution
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Salt Formation:
-
Dissolve the racemic phenylpropylamine (2 molar equivalents) in a minimal amount of hot ethanol.
-
In a separate flask, dissolve d-tartaric acid (1 molar equivalent) in a minimal amount of hot ethanol.
-
Add the tartaric acid solution to the amine solution while stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may improve the yield.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor.
-
The crystals will be enriched in one diastereomer (e.g., the l-amine-d-tartrate).
-
-
Liberation of the Free Amine:
-
Suspend the crystalline diastereomeric salt in water.
-
Add 5 M NaOH solution dropwise until the solution is basic (check with pH paper) to deprotonate the amine.
-
Extract the liberated free amine with diethyl ether (3 x volumes).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched phenylpropylamine.
-
-
Determination of Enantiomeric Excess:
-
Determine the enantiomeric excess of the resolved amine using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral derivatizing agent.
-
Mandatory Visualization
Caption: Experimental workflow for diastereomeric salt crystallization.
Caption: Decision-making workflow for selecting a chiral resolution method.
References
- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 2. agilent.com [agilent.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US4983771A - Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid - Google Patents [patents.google.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CZ20001344A3 - Process for producing chiral compounds - Google Patents [patents.google.com]
- 8. Comparison of different chiral selectors for the enantiomeric determination of amphetamine-type substances in human urine by solid-phase extraction followed by capillary electrophoresis-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP3162793A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]
Technical Support Center: N-Trifluoroacetyl (TFA) Derivatization
Welcome to the technical support center for N-trifluoroacetyl (TFA) derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for method refinement. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the success of your derivatization experiments for gas chromatography (GC) analysis.
Troubleshooting Guide
This guide addresses common problems encountered during N-trifluoroacetyl (TFA) derivatization in a simple question-and-answer format.
Q1: Why am I seeing low or no product peak in my GC analysis?
A1: Low derivatization yield is a common issue that can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Try increasing the reaction time or temperature. For example, a typical reaction might be heated at 50-100°C for 15-60 minutes.[1][2] If the issue persists, consider increasing the concentration of the derivatizing reagent.[3][4]
-
Presence of Moisture: Trifluoroacetic anhydride (B1165640) (TFAA) and other TFA reagents are highly sensitive to moisture.[1] Water in the sample or solvent will hydrolyze the reagent, reducing its availability to react with the analyte.[5] Ensure your sample is completely dry before adding the reagent and use anhydrous solvents.[6]
-
Reagent Degradation: TFAA is corrosive and moisture-sensitive.[1] Improper storage can lead to degradation. Store reagents in a dry, well-ventilated area and validate the reagent's efficacy if it has been opened previously.[1]
-
Steric Hindrance: Bulky functional groups near the reaction site can impede the derivatization process.[7] In such cases, more reactive reagents or catalysts may be necessary.
Q2: My chromatogram shows multiple unexpected peaks or peak tailing. What is the cause?
A2: Extraneous peaks or poor peak shape can indicate side reactions, by-products, or issues with the chromatographic system.
-
Side Products: While TFAA is known for clean reactions that do not produce acidic by-products, other reagents might.[1][8] For instance, N-methyl-bis(trifluoroacetamide) (MBTFA) produces N-methyltrifluoroacetamide, which is volatile and generally does not interfere with chromatography.[4][8]
-
Excess Reagent: A large excess of the derivatizing reagent can sometimes interfere with the chromatography. While TFAA is highly volatile, other reagents may not be.[1] If suspected, a gentle nitrogen stream can be used to evaporate excess reagent before analysis.[2]
-
Column Contamination or Damage: Acidic by-products from other types of derivatization reagents (like PFPA or HFBA) can damage the GC column, leading to peak tailing.[1][9] While TFAA does not produce these acids, repeated injections of complex derivatized samples can still lead to column contamination over time.[9] Consider trimming the first few centimeters of the column or performing a solvent rinse.[9]
-
Incomplete Derivatization: If the analyte has multiple active sites (e.g., hydroxyl and amine groups), incomplete derivatization can result in a mixture of partially and fully derivatized products, leading to multiple peaks. Optimizing reaction conditions (time, temperature, reagent concentration) is key to ensuring a single, fully derivatized product.[3]
Q3: The peak corresponding to my derivatized analyte is unstable and its area decreases over time. Why is this happening?
A3: Derivative instability is often caused by hydrolysis.
-
Hydrolysis: TFA derivatives can be susceptible to hydrolysis, especially if exposed to moisture.[5] The presence of water can revert the derivative back to its original form. Ensure all vials, solvents, and the GC system are free from moisture. Analyze samples as quickly as possible after preparation.[7]
-
Storage: If samples must be stored, keep them tightly capped at a low temperature (e.g., 4°C) to minimize degradation.[2] One study noted the stability of N-trifluoroacetyl-O-methyl ester derivatives when stored at 4°C for up to 7 days.[2]
// Nodes start [label="Problem Observed in GC Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="Low or No Product Peak?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Extra Peaks or Tailing?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; q3 [label="Peak Area Decreasing?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Solutions for Q1 cause1a [label="Incomplete Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol1a [label="Increase Time/Temp\nIncrease Reagent Conc.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; cause1b [label="Moisture Present", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol1b [label="Ensure Sample is Dry\nUse Anhydrous Solvents", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; cause1c [label="Reagent Degraded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol1c [label="Use Fresh Reagent\nCheck Storage Conditions", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Solutions for Q2 cause2a [label="Side Products / Excess Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol2a [label="Evaporate Excess Reagent\nOptimize Reagent Ratio", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; cause2b [label="Column Contamination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol2b [label="Trim Column Inlet\nPerform Solvent Rinse", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; cause2c [label="Incomplete Derivatization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol2c [label="Re-optimize Conditions\n(Time, Temp, Conc.)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Solutions for Q3 cause3a [label="Derivative Hydrolysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol3a [label="Eliminate Moisture Sources\nAnalyze Sample Promptly", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Connections start -> {q1, q2, q3} [style=invis]; start -> q1 [dir=none]; q1 -> q2 [style=invis]; q2 -> q3 [style=invis];
q1 -> cause1a [label=" Yes"]; cause1a -> sol1a; q1 -> cause1b [label=" Yes"]; cause1b -> sol1b; q1 -> cause1c [label=" Yes"]; cause1c -> sol1c;
q2 -> cause2a [label=" Yes"]; cause2a -> sol2a; q2 -> cause2b [label=" Yes"]; cause2b -> sol2b; q2 -> cause2c [label=" Yes"]; cause2c -> sol2c;
q3 -> cause3a [label=" Yes"]; cause3a -> sol3a;
{rank=same; q1; q2; q3;} {rank=same; cause1a; cause1b; cause1c; cause2a; cause2b; cause2c; cause3a;} {rank=same; sol1a; sol1b; sol1c; sol2a; sol2b; sol2c; sol3a;} } A troubleshooting decision tree for TFA derivatization.
Frequently Asked Questions (FAQs)
Q1: Which reagent should I choose for my analysis: TFAA, PFPA, or HFBA?
A1: The choice depends on your specific needs, particularly the detector you are using.
-
Trifluoroacetic Anhydride (TFAA): This is the most reactive and volatile of the common perfluoro acid anhydrides.[1] It is excellent for creating volatile derivatives for Flame Ionization Detection (FID) or Mass Spectrometry (MS). A key advantage is that its reaction does not produce non-volatile acid by-products.[1]
-
Pentafluoropropionic Anhydride (PFPA) & Heptafluorobutyric Anhydride (HFBA): These reagents are primarily used to create derivatives for Electron Capture Detection (ECD).[1] The increasing number of fluorine atoms significantly enhances the ECD response. HFBA provides the highest sensitivity for ECD.[1] However, both PFPA and HFBA reactions produce acidic by-products that should be removed or neutralized before GC analysis to prevent column damage.[1][4]
Q2: Do I need to use a catalyst or solvent for the derivatization reaction?
A2: While the reaction can sometimes proceed neat, using a solvent and/or a catalyst is highly recommended for smoother and faster reactions.[1]
-
Solvents: Anhydrous solvents like dichloromethane, acetonitrile, or ethyl acetate (B1210297) are commonly used to dissolve the sample and facilitate the reaction.[10][11]
-
Catalysts/Acid Scavengers: Basic catalysts such as pyridine (B92270), triethylamine (B128534) (TEA), or trimethylamine (B31210) (TMA) are often added to promote reactivity and drive the reaction to completion.[1] For reagents like PFPA and HFBA, an acid scavenger is crucial to neutralize the acidic by-products.[1]
Q3: What are the optimal reaction conditions (temperature and time)?
A3: Optimal conditions are analyte-dependent. However, a general starting point is to heat the reaction mixture at 50-70°C for 15-30 minutes .[1][11] For more sterically hindered molecules or less reactive functional groups, you may need to increase the temperature (e.g., up to 100°C) or extend the reaction time (e.g., to 1-2 hours).[2][8] It is always best to optimize these parameters for your specific application, starting with milder conditions to avoid potential degradation of the analyte.
Q4: How should I prepare my sample before derivatization?
A4: Proper sample preparation is critical. The most important step is to ensure the sample is completely dry .[6] Lyophilization (freeze-drying) or evaporation under a gentle stream of nitrogen are common methods.[2] Any residual water or acid (e.g., from an extraction step with HCl) can interfere with the reaction.[5][12] The dried sample residue should be fully dissolved in an appropriate anhydrous solvent before adding the derivatization reagent.[13]
Quantitative Data Summary
The effectiveness of a derivatization protocol can be evaluated by comparing reaction conditions. The following table summarizes typical starting points for optimization.
| Parameter | Condition 1 (Mild) | Condition 2 (Standard) | Condition 3 (Forced) | Rationale & Notes |
| Reagent | TFAA | TFAA with Catalyst (Pyridine/TEA) | MBTFA or HFBI | TFAA is highly reactive.[1] Catalysts accelerate the reaction.[1] MBTFA/HFBI are used for mild, non-acidic conditions.[8] |
| Temperature | Room Temperature | 60°C | 100°C | Increased temperature accelerates reaction rates but may degrade sensitive analytes.[6] |
| Time | 30 minutes | 15-30 minutes | 1-2 hours | Longer times may be required for sterically hindered molecules.[2][8] |
| Solvent | Acetonitrile | Dichloromethane / Ethyl Acetate | Pyridine (acts as solvent & catalyst) | Solvent choice depends on sample solubility. Must be anhydrous.[10][13] |
| Typical Analytes | Primary/Secondary Amines, Alcohols | Amino Acids, Steroids, Phenols | Sugars, Hindered Sterols | TFAA is broadly applicable for amines, alcohols, and phenols.[1][8] |
Experimental Protocols
Protocol 1: General N-Trifluoroacetylation of Amines/Alcohols using TFAA
This protocol provides a standard procedure for the derivatization of primary and secondary amines, alcohols, and phenols for GC-FID or GC-MS analysis.
Materials:
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous Solvent (e.g., Ethyl Acetate, Dichloromethane)
-
Anhydrous Pyridine or Triethylamine (TEA) (Optional, as catalyst)
-
Sample (1-5 mg)
-
Reaction Vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If in solution, evaporate the solvent under a gentle stream of nitrogen.
-
Dissolution: Add 0.5 mL of anhydrous ethyl acetate (or another suitable solvent) to the dried sample in the reaction vial. Vortex to dissolve.
-
Reagent Addition: Add 200 µL of TFAA to the vial.[11] If using a catalyst, add 50-100 µL of anhydrous pyridine or TEA.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block.[8][11]
-
Cooling: Remove the vial from the heat and allow it to cool to room temperature.
-
Evaporation (Optional): If necessary, gently blow nitrogen over the surface of the liquid to remove excess reagent and solvent until the desired final volume is reached. Be cautious to avoid evaporating the more volatile derivatives.[2]
-
Reconstitution: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) to the final desired concentration for injection.
-
Analysis: Inject an aliquot of the final solution into the GC system.
// Nodes prep [label="1. Sample Preparation\n(Ensure sample is dry)", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="2. Dissolution\n(Add 0.5 mL anhydrous solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="3. Reagent Addition\n(Add 200 µL TFAA)", fillcolor="#F1F3F4", fontcolor="#202124"]; react [label="4. Reaction\n(Cap vial, heat at 60°C for 30 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cool [label="5. Cooling\n(Cool to room temperature)", fillcolor="#F1F3F4", fontcolor="#202124"]; evap [label="6. Evaporation (Optional)\n(Gentle N2 stream)", fillcolor="#FBBC05", fontcolor="#202124"]; recon [label="7. Reconstitution\n(Dissolve residue in solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="8. GC Analysis\n(Inject aliquot)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections prep -> dissolve; dissolve -> reagent; reagent -> react; react -> cool; cool -> evap; evap -> recon; recon -> analyze; } A general experimental workflow for TFA derivatization.
Protocol 2: Two-Step Derivatization of Amino Acids (Esterification then Acylation)
For amino acids, both the carboxylic acid and amine groups must be derivatized to ensure volatility. This is a common two-step process.[2]
Materials:
-
Methanol/Acetyl Chloride (4:1, v/v) solution
-
Dichloromethane (DCM)/TFAA (4:1, v/v) solution
-
Amino acid standard or dried sample extract
-
Reaction Vials, Heating block, Nitrogen gas supply
Procedure:
-
Drying: Place the aqueous amino acid solution (e.g., 50 µL) in a reaction vial and dry completely under a gentle stream of nitrogen.
-
Esterification:
-
Add 200 µL of the methanol/acetyl chloride solution to the dried residue.
-
Vortex vigorously for 10 seconds.
-
Heat the vial at 110°C for 1 hour.[2]
-
Cool the vial for 10 minutes, then dry the contents again under a nitrogen stream.
-
-
N-Acylation:
-
Final Preparation:
-
Cool the solution and perform a final, complete drying step with nitrogen to remove all excess reagent and acid.[2]
-
Reconstitute the final residue in a known volume of an appropriate solvent (e.g., chloroform (B151607) or ethyl acetate) containing an internal standard if needed.
-
-
Analysis: The sample is now ready for GC analysis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. gcms.cz [gcms.cz]
- 5. mdpi.com [mdpi.com]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 1-Methyl-3-phenylpropylamine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of 1-Methyl-3-phenylpropylamine, a compound of interest in various fields, including as a synthetic intermediate and a research compound in biological studies.[1] The following sections detail the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods.
Data Presentation: A Comparative Overview
The selection of an appropriate analytical method hinges on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of various methods used for the analysis of this compound and related amphetamine analogs.
| Analytical Method | Key Parameters | Linearity (r²) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| HPLC-UV [1] | Column: ACE 5 C18 (150 mm × 4.6 mm, 5 μm) Mobile Phase: Gradient of 0.1% (v/v) TFA and 0.095% TFA/80% acetonitrile (B52724) in water Flow Rate: 1 mL/min Detection: UV at 254 nm | Not explicitly stated, but strong linearity is generally reported for HPLC methods. | Not specified | Not specified | Not specified | Not specified |
| GC-MS [2] | Derivatization: N-methyl-bis(trifluoroacetamide) Internal Standard: Amphetamine-d8 | Not specified | 0.43 | 1.42 | Not specified | Not specified |
| GC-MS/MS [3] | Sample: Blood Extraction: Liquid-Liquid Extraction (LLE) and derivatization Quantification: Multiple Reaction Monitoring (MRM) | Not specified | 0.22 - 0.81 | 0.65 - 2.4 | 95.2 - 104 (inter-day) | 0.7 - 5.8 (inter-day) |
| LC-MS/MS [4] | Sample: Serum Linearity Range: 0.5–250 ng/mL | Not specified | 0.1 (for amphetamine enantiomers) | 0.5 | Satisfactory | Satisfactory |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. The following protocols are based on established methods for the analysis of this compound and structurally similar compounds.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in samples where higher concentrations are expected.[1]
-
Chromatographic Conditions:
-
Column: ACE 5 C18 reverse phase column (150 mm × 4.6 mm, 5 μm).[1]
-
Mobile Phase: A gradient elution using a mixture of 0.1% (v/v) trifluoroacetic acid (Solvent A) and 0.095% trifluoroacetic acid in 80% acetonitrile in water (Solvent B).[1]
-
Flow Rate: 1 mL/min.[1]
-
Detection: UV detection at a wavelength of 254 nm.[1]
-
Retention Time: Approximately 2.7 minutes for this compound.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and sensitivity, particularly after derivatization to enhance the volatility and chromatographic properties of the analyte.[1]
-
Sample Preparation:
-
GC-MS Conditions:
-
Column: A chiral capillary column, such as Astec® CHIRALDEX™ G-TA, is used for the separation of enantiomers.
-
Oven Temperature: Isothermal at 130 °C.
-
Injector Temperature: 250 °C.
-
Detector: A Flame Ionization Detector (FID) can be used, though a mass spectrometer provides definitive identification.[1] The MS is operated in electron ionization (EI) mode.
-
Carrier Gas: Helium at a pressure of 30 psi.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method, making it ideal for the analysis of trace amounts of substances in complex biological matrices.[4]
-
Sample Preparation:
-
For biological samples like blood or serum, a protein precipitation step is typically employed.[5]
-
-
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column is commonly used.[6]
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous solution (e.g., 0.02 M formic acid) and an organic solvent like acetonitrile.[6]
-
Ionization: Electrospray ionization (ESI) in the positive mode is generally used.[5][6]
-
Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[5]
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the validation of an analytical method, a critical process to ensure that the method is suitable for its intended purpose.[1]
Caption: General workflow for analytical method validation.
References
- 1. This compound | 22374-89-6 | Benchchem [benchchem.com]
- 2. Quantification of amphetamine plasma concentrations by gas chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vliz.be [vliz.be]
Phenylpropylamine Analogues: A Comparative Guide to Structure-Activity Relationships at Monoamine Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of phenylpropylamine analogues, with a focus on their interactions with monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). The information is presented to facilitate objective comparison and is supported by experimental data from peer-reviewed studies.
Introduction
Phenylpropylamine and its analogues, a class of compounds that includes the naturally occurring cathinone (B1664624) and the synthetic amphetamines, are psychoactive substances that exert their effects primarily by modulating the levels of monoamine neurotransmitters in the synaptic cleft. Their mechanism of action can range from promoting the release of these neurotransmitters to inhibiting their reuptake. Understanding the relationship between the chemical structure of these analogues and their biological activity is crucial for the development of new therapeutics and for comprehending the pharmacology of abused substances.
This guide summarizes the key structural modifications on the phenylpropylamine scaffold and their impact on affinity and selectivity for DAT, NET, and SERT.
Data Presentation: Comparative Biological Activities
The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of a selection of phenylpropylamine analogues at human monoamine transporters. It is important to note that direct comparisons between values from different studies should be made with caution due to variations in experimental conditions.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of Phenylpropylamine Analogues
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Source |
| Amphetamine | 34.4 | 7.4 | 1757 | [1] |
| Methamphetamine | 24.5 | 4.1 | 1141 | [1] |
| Cathinone | 77 | 36 | 933 | [2] |
| Methcathinone | 30 | 49 | 1360 | [2] |
| Mephedrone (4-MMC) | 120 | 50 | 130 | [2] |
| Methylone | 39 | 136 | 121 | [2] |
| MDPV | 2.4 | 3.9 | 2267 | [2] |
| α-PVP | 18 | 26 | 2150 | [3] |
Table 2: Monoamine Transporter Uptake Inhibition (IC50, nM) of Phenylpropylamine Analogues
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Source |
| Amphetamine | 40 | 12 | 2000 | [4] |
| Methamphetamine | 25 | 10 | 1000 | [4] |
| Cathinone | 130 | 60 | 3000 | [4] |
| Methcathinone | 78 | 45 | 1500 | [4] |
| Mephedrone (4-MMC) | 490 | 320 | 510 | [4] |
| Methylone | 140 | 230 | 210 | [4] |
| MDPV | 4.2 | 5.8 | >10,000 | [3] |
| α-PVP | 29 | 39 | >10,000 | [3] |
Key Structure-Activity Relationship Insights
The biological activity of phenylpropylamine analogues is significantly influenced by substitutions at three primary locations: the aromatic ring, the α-carbon, and the amino group.
Aromatic Ring Substitutions
Substitutions on the phenyl ring can dramatically alter the potency and selectivity of the compound. For example, a 4-methyl substitution, as seen in mephedrone, tends to increase affinity for SERT compared to the unsubstituted parent compound, methcathinone.[2] This often shifts the pharmacological profile from a predominantly dopaminergic/noradrenergic agent to a more balanced or even serotonergic one.
α-Carbon and β-Carbon Modifications
The presence of a β-ketone group (as in cathinones) generally reduces potency at DAT and NET compared to the corresponding amphetamine analogue (which lacks the ketone).[4] Alkylation of the α-carbon, particularly with a methyl group, is often crucial for activity. For instance, α-demethylation of cathinone results in a significant loss of locomotor stimulant effects.[2]
Amino Group Substitutions
The nature of the substituent on the amino group is a key determinant of the mechanism of action.
-
Primary and Secondary Amines: Analogues with primary (e.g., cathinone) or secondary (e.g., methcathinone) amines typically act as monoamine releasers.[2]
-
Tertiary Amines (especially cyclic): Incorporation of the nitrogen into a pyrrolidine (B122466) ring, as seen in MDPV and α-PVP, drastically shifts the mechanism from a releasing agent to a potent reuptake inhibitor, particularly at DAT and NET.[3]
Experimental Protocols
Monoamine Transporter Uptake Inhibition Assay in HEK-293 Cells
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine substrate into human embryonic kidney (HEK-293) cells stably expressing the human dopamine, norepinephrine, or serotonin transporter.
Materials:
-
HEK-293 cells stably transfected with hDAT, hNET, or hSERT
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin
-
Test compounds and reference inhibitors (e.g., cocaine, desipramine, fluoxetine)
-
96-well cell culture plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Culture: HEK-293 cells expressing the transporter of interest are cultured in DMEM supplemented with 10% fetal bovine serum and a selection agent (e.g., G418) to maintain transporter expression. Cells are seeded into 96-well plates and grown to near confluency.
-
Assay Preparation: On the day of the experiment, the growth medium is aspirated, and the cells are washed with KRH buffer.
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test compound or a reference inhibitor in KRH buffer for a specified time (e.g., 10-20 minutes) at room temperature.
-
Substrate Addition: The assay is initiated by adding a fixed concentration of the radiolabeled substrate ([³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) to each well.
-
Incubation: The plates are incubated for a short period (e.g., 5-10 minutes) at 37°C to allow for substrate uptake.
-
Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold KRH buffer to remove the extracellular radiolabeled substrate.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor. The IC50 value (the concentration of the test compound that inhibits 50% of the specific uptake) is calculated by non-linear regression analysis of the concentration-response curve.
Radioligand Binding Assay for Monoamine Transporters
This assay measures the affinity of a test compound for a specific monoamine transporter by assessing its ability to compete with a radiolabeled ligand that is known to bind to the transporter.
Materials:
-
Cell membranes prepared from HEK-293 cells expressing hDAT, hNET, or hSERT, or from brain tissue rich in the transporter of interest (e.g., rat striatum for DAT).
-
Radioligand specific for the transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).
-
Assay buffer (e.g., Tris-HCl buffer).
-
Test compounds and a non-labeled ligand for determining non-specific binding (e.g., cocaine for DAT).
-
96-well filter plates and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, the reaction mixture is prepared containing the cell membranes, the radioligand at a concentration near its Kd, the assay buffer, and varying concentrations of the test compound.
-
Incubation: The plate is incubated for a specific time (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 4°C) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: The filters are dried, and scintillation fluid is added. The radioactivity trapped on the filters is then quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand. The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate key structure-activity relationships of phenylpropylamine analogues.
Caption: Overview of Phenylpropylamine SAR.
Caption: Impact of Amine Substitution on Mechanism.
References
- 1. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacological Activity of 1-Methyl-3-phenylpropylamine and Phenethylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activities of 1-Methyl-3-phenylpropylamine and the well-characterized biogenic amine, phenethylamine (B48288). The information presented is based on available experimental data and is intended to inform research and drug development efforts.
Executive Summary
Data Presentation
The following table summarizes the available quantitative data for the pharmacological activities of phenethylamine. Due to a lack of available data, a quantitative comparison with this compound is not possible at this time.
| Target | Parameter | Phenethylamine | This compound |
| TAAR1 (human) | EC₅₀ (cAMP Assay) | 8.8 µM[1] | Not Available |
| Emax (cAMP Assay) | 97%[1] | Not Available | |
| Monoamine Release | Primary Neurotransmitters | Norepinephrine (B1679862), Dopamine[2] | Norepinephrine (presumed) |
| Monoamine Transporters | Binding Affinity (Ki) | Not Available | Not Available |
Comparative Analysis of Activity
Phenethylamine
Phenethylamine's biological activity is characterized by two principal mechanisms:
-
Monoamine Neurotransmitter Release: Phenethylamine is a well-established releasing agent of norepinephrine and dopamine (B1211576).[2] This action is responsible for its stimulant effects.
-
TAAR1 Agonism: Phenethylamine is a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1] Activation of TAAR1 can modulate monoaminergic neurotransmission and is a key area of research for potential therapeutic interventions.
A significant factor limiting the systemic effects of orally administered phenethylamine is its rapid metabolism by monoamine oxidase (MAO), particularly MAO-B.
This compound
Direct and comprehensive pharmacological data for this compound is scarce. However, based on its structural similarity to other phenylpropylamine derivatives and limited available information, its activity is presumed to be that of an indirectly acting sympathomimetic. This suggests that its primary mechanism of action is likely the release of norepinephrine from presynaptic terminals. One source suggests its pharmacological effects are similar to those of ephedrine (B3423809) but with greater central nervous system stimulant activity.
Due to the lack of published data, its affinity for monoamine transporters (DAT, NET, SERT) and its activity at TAAR1 remain uncharacterized.
Signaling Pathways and Experimental Workflows
Phenethylamine-Induced TAAR1 Signaling Pathway
Caption: Phenethylamine activation of the TAAR1 signaling cascade.
Experimental Workflow: Monoamine Transporter Radioligand Binding Assay
Caption: Workflow for determining monoamine transporter binding affinity.
Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for the dopamine (DAT), norepinephrine (NET), and serotonin (B10506) (SERT) transporters.
1. Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands:
-
For DAT: [³H]WIN 35,428
-
For NET: [³H]Nisoxetine
-
For SERT: [³H]Citalopram
-
-
Non-specific binding control: A high concentration of a known transporter inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT).
-
Test compounds: this compound and Phenethylamine.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well microplates.
-
Cell harvester.
-
Scintillation counter.
2. Procedure:
-
Prepare serial dilutions of the test compounds and the respective non-specific binding control in Assay Buffer.
-
In a 96-well microplate, add in triplicate:
-
Total Binding: 50 µL of Assay Buffer.
-
Non-specific Binding: 50 µL of the non-specific binding control.
-
Test Compound: 50 µL of each dilution of the test compound.
-
-
Add 50 µL of the appropriate radioligand (at a concentration approximating its Kd) to all wells.
-
Add 100 µL of the cell membrane preparation (containing 10-50 µg of protein) to all wells.
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and measure the radioactivity in a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the mean counts per minute (CPM) of the non-specific binding wells from the mean CPM of all other wells.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
TAAR1 Functional Assay (cAMP Accumulation)
This protocol describes a method to determine the functional activity (EC₅₀ and Emax) of a test compound at the human TAAR1 receptor by measuring the accumulation of cyclic AMP (cAMP).
1. Materials:
-
HEK293 cells stably expressing human TAAR1.
-
Assay medium: Serum-free DMEM.
-
Stimulation buffer: Assay medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Test compounds: this compound and Phenethylamine.
-
Positive control: A known TAAR1 agonist (e.g., β-phenylethylamine).
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit or HTRF cAMP Assay).
-
96-well or 384-well white opaque microplates.
-
Plate reader capable of detecting the assay signal (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET).
2. Procedure:
-
Seed the HEK293-hTAAR1 cells into the microplates and grow to 80-90% confluency.
-
On the day of the assay, aspirate the culture medium and pre-incubate the cells with Stimulation Buffer for 30 minutes at 37°C.
-
Prepare serial dilutions of the test compounds and the positive control in Stimulation Buffer.
-
Add the diluted compounds to the respective wells.
-
Incubate the plate for 30-60 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
3. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signal for each well to cAMP concentration using the standard curve.
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Determine the EC₅₀ value (the concentration of the test compound that produces 50% of the maximal response) and the Emax (the maximal response) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Normalize the Emax of the test compounds to the Emax of the positive control (phenethylamine).
Conclusion
Phenethylamine is a well-studied trace amine with defined roles as a monoamine releasing agent and a potent TAAR1 agonist. In contrast, the pharmacological profile of this compound is not well-established, with available data suggesting it acts as a norepinephrine releasing agent. Further research, including direct radioligand binding studies on monoamine transporters and functional assays at TAAR1, is necessary to fully elucidate the pharmacological activity of this compound and enable a comprehensive comparison with phenethylamine. The experimental protocols provided herein offer a framework for conducting such investigations.
References
A Comparative Analysis of the Biological Activities of (R)- and (S)-1-Methyl-3-phenylpropylamine Enantiomers
A comprehensive review of the stereoselective interactions of 1-Methyl-3-phenylpropylamine enantiomers with adrenergic receptors, providing key insights for researchers in pharmacology and drug development.
The enantiomers of this compound, (R)- and (S)-1-Methyl-3-phenylpropylamine, exhibit distinct biological activities, a critical consideration in the field of pharmacology where stereochemistry often dictates therapeutic efficacy and side-effect profiles. While direct comparative studies on the receptor binding affinities of these specific enantiomers are not extensively documented in publicly available literature, their differential effects can be largely understood through the extensively studied antihypertensive drug, Labetalol. (R)-1-Methyl-3-phenylpropylamine is a key precursor in the synthesis of Dilevalol, the (R,R)-diastereomer of Labetalol, which is responsible for a significant portion of Labetalol's therapeutic action.
Stereoselectivity in Adrenergic Receptor Binding
Labetalol is a non-selective beta-adrenergic antagonist and a selective alpha-1-adrenergic antagonist. It exists as a racemic mixture of four stereoisomers. Seminal work by Gold et al. (1982) elucidated the specific contributions of these isomers to the overall pharmacological profile of Labetalol. Their research demonstrated that the (R,R)-isomer, which incorporates (R)-1-Methyl-3-phenylpropylamine, is the primary contributor to the drug's potent beta-adrenergic blockade. Conversely, the (S,R)-isomer is predominantly responsible for its alpha-1-adrenergic antagonist activity[1].
Quantitative Comparison of Labetalol Stereoisomers
To illustrate the profound impact of stereochemistry on adrenergic receptor affinity, the following table summarizes the adrenergic blocking properties of the four stereoisomers of Labetalol, as reported by Gold et al. (1982). This data indirectly highlights the importance of the stereocenter in the this compound moiety.
| Stereoisomer | Configuration | Predominant Activity | Relative Beta-Blocking Potency | Relative Alpha-Blocking Potency |
| Dilevalol | (R,R) | Beta-Adrenergic Antagonist | High | Low |
| (S,S) | Inactive | Low | Low | |
| (S,R) | Alpha-Adrenergic Antagonist | Low | High | |
| (R,S) | Inactive | Low | Low |
Table 1: Adrenergic Blocking Activities of Labetalol Stereoisomers. The data is derived from the findings of Gold et al. (1982) and illustrates the high degree of stereoselectivity in the interaction of these compounds with adrenergic receptors.[1]
Experimental Protocols
The determination of the biological activity of these compounds relies on established in vitro pharmacological assays. The following are detailed methodologies for key experiments typically employed in the characterization of adrenergic receptor ligands.
Radioligand Binding Assay for Adrenergic Receptors
This assay is used to determine the affinity of a compound for a specific receptor.
Objective: To measure the equilibrium dissociation constant (Ki) of (R)- and (S)-1-Methyl-3-phenylpropylamine for alpha-1, beta-1, and beta-2 adrenergic receptors.
Materials:
-
Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from rat brain or heart tissue, or recombinant cell lines).
-
Radioligand specific for the receptor subtype (e.g., [3H]prazosin for alpha-1, [3H]dihydroalprenolol for beta receptors).
-
Test compounds: (R)- and (S)-1-Methyl-3-phenylpropylamine.
-
Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In triplicate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (competitor) in the incubation buffer.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Functional Assay for Adrenergic Receptor Activity (e.g., cAMP Accumulation for Beta-Adrenergic Receptors)
This assay determines whether a compound acts as an agonist or an antagonist at a specific receptor.
Objective: To measure the effect of (R)- and (S)-1-Methyl-3-phenylpropylamine on cyclic AMP (cAMP) production in cells expressing beta-adrenergic receptors.
Materials:
-
Intact cells expressing the beta-adrenergic receptor subtype of interest.
-
Cell culture medium.
-
Test compounds: (R)- and (S)-1-Methyl-3-phenylpropylamine.
-
A known beta-adrenergic agonist (e.g., isoproterenol).
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based).
Procedure:
-
Cell Culture: Plate cells in multi-well plates and grow to a suitable confluency.
-
Pre-incubation: Pre-incubate the cells with the phosphodiesterase inhibitor.
-
Agonist Mode: To test for agonist activity, add varying concentrations of the test compound to the cells and incubate for a specific time.
-
Antagonist Mode: To test for antagonist activity, pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of a known agonist (e.g., isoproterenol).
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Agonist: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).
-
Antagonist: Plot the response to the agonist against the logarithm of the test compound concentration to determine the IC50 (the concentration that inhibits 50% of the agonist-induced response).
-
Conclusion
References
Phenylpropylamine vs. Amphetamine: A Comparative Analysis of Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of phenylpropylamine and amphetamine, focusing on their effects as monoamine releasing agents. The information presented is supported by experimental data to assist researchers in understanding the pharmacological nuances of these two compounds.
Executive Summary
Phenylpropylamine and amphetamine are both indirectly acting sympathomimetic amines that exert their effects by inducing the release of monoamine neurotransmitters, primarily norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA). However, experimental data reveals a significant disparity in their potency. Amphetamine is a considerably more potent releasing agent for both norepinephrine and dopamine compared to phenylpropylamine. This difference in potency is a key determinant of their distinct pharmacological profiles and clinical applications.
Data Presentation: Potency in Monoamine Release
The potency of phenylpropylamine and dextroamphetamine as monoamine releasing agents has been quantified using in vitro neurotransmitter release assays with rat brain synaptosomes. The half-maximal effective concentration (EC50) values, which represent the concentration of the compound required to elicit 50% of the maximal response, are summarized in the table below. Lower EC50 values indicate higher potency.
| Compound | Norepinephrine (NE) Release EC50 (nM) | Dopamine (DA) Release EC50 (nM) |
| Dextroamphetamine | 6.6–7.2 | 5.8–24.8 |
| Phenylpropylamine | 222 | 1,491 |
Data sourced from in vitro studies on rat brain synaptosomes.
The data clearly indicates that dextroamphetamine is substantially more potent than phenylpropylamine at inducing the release of both norepinephrine and dopamine.
Mechanism of Action
Both phenylpropylamine and amphetamine are substrates for the dopamine transporter (DAT) and the norepinephrine transporter (NET). Their primary mechanism of action involves being transported into the presynaptic neuron, which leads to a cascade of events culminating in the reverse transport (efflux) of dopamine and norepinephrine from the neuron into the synaptic cleft.
Amphetamine's mechanism is well-characterized and involves interaction with the vesicular monoamine transporter 2 (VMAT2) within the neuron. By disrupting the vesicular storage of monoamines, amphetamine increases their cytosolic concentration, which in turn drives their release into the synapse via the reversed action of DAT and NET. Phenylpropylamine is understood to act as a norepinephrine releasing agent, though its detailed interactions with intracellular components like VMAT2 are less extensively documented in readily available literature.
Experimental Protocols
The following is a representative protocol for a monoamine release assay, similar to the experiments that would generate the EC50 data presented above.
[³H]Dopamine Release Assay from Rat Striatal Synaptosomes
Objective: To measure the amount of radiolabeled dopamine released from isolated nerve terminals (synaptosomes) in response to a test compound.
Materials:
-
Rat striatal tissue
-
Homogenization buffer (e.g., 0.32 M sucrose)
-
Krebs-Ringer buffer (KRB)
-
[³H]Dopamine (radioligand)
-
Test compounds (phenylpropylamine, amphetamine)
-
Glass fiber filters
-
Superfusion chamber
-
Liquid scintillation counter and scintillation fluid
Procedure:
-
Synaptosome Preparation:
-
Humanely euthanize a rat and rapidly dissect the striata on a cold plate.
-
Homogenize the tissue in 10 volumes of ice-cold homogenization buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in KRB.
-
-
Radiolabeling:
-
Pre-incubate the synaptosomes for 10 minutes at 37°C.
-
Add [³H]dopamine to a final concentration of 20-100 nM and incubate for a further 10 minutes at 37°C to allow for uptake.
-
-
Washing:
-
Terminate the loading process by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with 3 mL of ice-cold KRB to remove extracellular [³H]dopamine.
-
-
Stimulation of Release:
-
Transfer the filters to a superfusion chamber.
-
Continuously perfuse the synaptosomes with pre-warmed (37°C) KRB at a flow rate of 0.5 mL/min for 10 minutes to establish a stable baseline release.
-
Collect fractions of the perfusate at 1-minute intervals.
-
Switch to KRB containing the desired concentration of the test compound and continue collecting fractions for an additional 10 minutes.
-
-
Measurement of Radioactivity:
-
Add scintillation fluid to each collected fraction and to the filters (to measure the remaining radioactivity).
-
Quantify the amount of [³H]dopamine in each fraction and on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Express the amount of [³H]dopamine released in each fraction as a percentage of the total radioactivity present in the synaptosomes at the start of that fraction.
-
Calculate the basal release from the fractions collected before the addition of the stimulus.
-
Determine the stimulated release by subtracting the basal release from the release observed in the presence of the test compound.
-
Plot the stimulated release against the concentration of the test compound to generate a dose-response curve and calculate the EC50 value.[1]
-
Visualizations
Comparative Experimental Workflow
Caption: Workflow for determining the potency of monoamine releasing agents.
Signaling Pathway: Amphetamine-Induced Monoamine Release
Caption: Amphetamine's mechanism of inducing dopamine release.
Signaling Pathway: Postsynaptic Dopamine D1 Receptor Activation
References
A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis
This guide offers a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of amines. It is designed for researchers, scientists, and drug development professionals to provide a clear comparison of these two powerful analytical techniques. This document presents objective comparisons supported by experimental data to facilitate informed decisions in method selection for research and quality control purposes.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a separation technique that employs a liquid mobile phase to transport a sample through a column filled with a solid stationary phase.[1] The separation is based on the different interactions of the analytes with the stationary and mobile phases, which are often influenced by polarity.[1] HPLC is particularly suitable for compounds that are non-volatile, polar, or thermally unstable, making it a versatile option for a broad range of amine compounds, including large biomolecules and pharmaceuticals.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS) integrates the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] In GC, a gaseous mobile phase carries the vaporized sample through a column.[1] The separation primarily depends on the volatility and boiling point of the compounds.[1] GC-MS is ideal for analyzing volatile and thermally stable compounds.[1] For many amines, which can be non-volatile or thermally sensitive, a derivatization step is often necessary to enhance their volatility and thermal stability for successful GC analysis.[1][3][4]
Experimental Protocols
Detailed and robust experimental protocols are essential for achieving reliable and reproducible analytical results. The following sections describe representative methodologies for the HPLC and GC-MS analysis of amines.
High-Performance Liquid Chromatography (HPLC) Methodology
Reverse-phase HPLC is a frequently used and effective method for analyzing amine compounds. Due to the fact that many simple amines lack a UV chromophore, a derivatization step is often required to allow for sensitive detection.[5]
-
Sample Preparation and Derivatization:
-
A stock solution of the amine standard is prepared in a suitable solvent, such as a water/methanol mixture.[6] Working standards are then prepared by serial dilution.
-
For derivatization, an aliquot of the sample or standard solution is mixed with a derivatizing agent in a buffered solution. Common derivatizing reagents for amines include Dansyl Chloride, o-phthalaldehyde (B127526) (OPA), or 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl).[6]
-
The reaction mixture is typically incubated at a specific temperature (e.g., 40-60°C) for a set time to ensure complete derivatization.[7]
-
After the reaction, the solution may be treated to remove excess derivatizing agent before being diluted to a final volume with the mobile phase.[7] The final solution is filtered through a 0.2 µm filter before injection.[7]
-
-
Instrumentation and Conditions:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Fluorescence detector.[8][9]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[9][10]
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol.[11]
-
Flow Rate: Typically 1.0 mL/min.[5]
-
Detection: Wavelengths are set based on the absorbance or fluorescence characteristics of the chosen derivative. For example, OPA derivatives are often detected by fluorescence at an excitation of 350 nm and an emission of 450 nm.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Methodology
Due to the polar nature and often low volatility of amines, derivatization is a critical step to improve their chromatographic performance in GC-MS analysis.[4][13]
-
Sample Preparation and Derivatization:
-
An aqueous solution of the amine sample or standard is prepared.
-
For derivatization, a reagent such as benzenesulfonyl chloride (BSC), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), or propyl chloroformate is added, often under alkaline conditions.[14]
-
The mixture is agitated for a specific duration (e.g., 30 minutes) at room temperature or with gentle heating to complete the reaction.[15]
-
After derivatization, a liquid-liquid extraction is performed using a non-polar organic solvent (e.g., toluene (B28343) or a mixture of isopropyl alcohol and ethyl acetate) to isolate the derivatized amines.[14][16]
-
The organic layer is collected, and a 1 µL sample is injected into the GC-MS system.[15]
-
-
Instrumentation and Conditions:
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column, such as a 30 m HP-5MS (0.25 mm i.d., 0.25 µm film thickness).[15]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[15]
-
Injection Mode: Splitless injection is commonly used for trace analysis.[15]
-
Temperatures: Injector and transfer line temperatures are typically maintained at 290°C.[15]
-
Oven Program: A temperature gradient is employed, for example, starting at 80°C, holding for 1 minute, then ramping up to 290°C in stages.[15]
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, with data acquired in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.[17]
-
Quantitative Performance Comparison
The table below summarizes key validation parameters for HPLC and GC-MS in the context of amine analysis, providing a clear comparison of their quantitative performance. The data represents typical values reported in analytical validation studies.
| Parameter | HPLC | GC-MS | Comments |
| Linearity (R²) | > 0.99[17] | > 0.99[15][17] | Both techniques demonstrate excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | 85% - 103%[8] | 80% - 120%[17] | Both methods provide high accuracy, with recovery values falling within acceptable analytical limits. |
| Precision (%RSD) | < 6% | < 15%[17] | HPLC often shows slightly better precision for routine analyses. Both are highly repeatable. |
| Limit of Detection (LOD) | 0.01 - 0.10 mg/kg[7] | 0.04 - 0.42 µg/mL | GC-MS generally offers superior sensitivity, making it the preferred choice for trace-level quantification.[9] |
| Limit of Quantification (LOQ) | 0.02 - 0.31 mg/kg | 0.16 - 1.68 µg/mL | Consistent with LOD, the LOQ for GC-MS is typically lower than for HPLC.[9] |
Visualizing Workflows and Logic
Diagrams can clarify complex experimental processes and decision-making logic. The following visualizations were created using the DOT language.
Conclusion: Choosing the Right Technique
The selection between HPLC and GC-MS for amine analysis depends on the physicochemical properties of the analyte and the specific goals of the analysis.[2]
Choose HPLC when:
-
The amines are non-volatile, have a high molecular weight, or are thermally unstable.[1][11]
-
A direct analysis without derivatization is possible (e.g., for amines with a suitable chromophore).
-
High sample throughput and lower operational costs are priorities, making it suitable for routine quality control.[9]
Choose GC-MS when:
-
The amines are naturally volatile and thermally stable.[2]
-
Derivatization is a feasible step to analyze non-volatile amines.[1]
-
Superior sensitivity and selectivity are required, especially for trace-level quantification or impurity profiling.[9][17]
-
Definitive identification of unknown compounds is necessary, as the mass spectrometer provides structural information.[2][4]
Both HPLC and GC-MS are robust and reliable techniques for the analysis of amines. While HPLC offers versatility for a wider range of amine compounds, GC-MS provides unparalleled sensitivity and specificity, particularly for volatile analytes or when derivatization is employed. A thorough evaluation of the analyte's properties and the analytical requirements is crucial for selecting the most appropriate method.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. benchchem.com [benchchem.com]
- 5. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. uaiasi.ro [uaiasi.ro]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. gcms.labrulez.com [gcms.labrulez.com]
- 14. researchgate.net [researchgate.net]
- 15. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Confirming the Molecular Weight of 1-Methyl-3-phenylpropylamine: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, accurate determination of a compound's molecular weight is a critical first step in its characterization. This guide provides a comparative overview of mass spectrometry and alternative techniques for confirming the molecular weight of 1-Methyl-3-phenylpropylamine, a versatile building block in organic synthesis. Experimental data and detailed protocols are presented to assist in selecting the most appropriate method for your research needs.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the performance of mass spectrometry, Diffusion-Ordered NMR Spectroscopy (DOSY NMR), and amine titration for the determination of the molecular weight of this compound.
| Parameter | Mass Spectrometry (GC-MS/LC-MS) | DOSY NMR | Amine Titration |
| Theoretical Molecular Weight | 149.23 g/mol | 149.23 g/mol | 149.23 g/mol |
| Experimentally Determined Value | Molecular Ion [M]+• at m/z 149 or Protonated Molecule [M+H]+ at m/z 150 | Typically within ±9% of the theoretical value[1][2] | Dependent on the purity of the sample and the accuracy of the titrant concentration. |
| Key Experimental Data | GC-MS (EI): m/z 149 (M+•), 134, 105, 91.[3] LC-MS/MS (ESI+): Precursor Ion: m/z 150.1277 [M+H]+; Product Ions: m/z 133, 108.[3] | Diffusion coefficient is measured and correlated to molecular weight. | Titration volume of a standardized acid is used to calculate the molar mass. |
| Accuracy | High, capable of providing exact mass. | Good, with a reported maximum error of less than ±9% for small molecules.[1][2] | Moderate to high, dependent on experimental precision. |
| Precision | High | Good, with a reported standard deviation of σ = 4% in some studies.[2] | High, with proper technique. |
| Sample Requirement | Microgram to nanogram quantities | Milligram quantities | Milligram quantities |
| Structural Information | Provides fragmentation patterns useful for structural elucidation. | Provides information on molecular size and diffusion. | No direct structural information. |
Experimental Protocols
Mass Spectrometry for Molecular Weight Confirmation
Objective: To confirm the molecular weight of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
This compound sample
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Helium (high purity)
-
Nitrogen (high purity)
-
GC-MS system with an electron ionization (EI) source
-
LC-MS/MS system with an electrospray ionization (ESI) source
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.
-
GC Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL, splitless mode.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1000 amu/s.
-
Data Analysis: Identify the molecular ion peak (M+•) at m/z 149 and characteristic fragment ions.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol:
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in 50:50 methanol:water with 0.1% formic acid.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan (m/z 100-500) to identify the precursor ion [M+H]+, followed by product ion scan of the precursor at m/z 150.1.
-
Collision Energy: Optimize for fragmentation (e.g., 15-30 eV).
-
Data Analysis: Confirm the presence of the protonated molecule [M+H]+ at m/z 150.1 and its characteristic product ions.
-
Mandatory Visualization
Caption: Experimental workflow for confirming the molecular weight of this compound.
References
- 1. Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C10H15N | CID 31160 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Resolving Agents: D(-)-Mandelic Acid vs. L-(+)-Tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic mixtures is a critical process in the development and manufacturing of enantiomerically pure pharmaceuticals and fine chemicals. The selection of an appropriate chiral resolving agent is paramount for an efficient, scalable, and economically viable process. This guide provides an objective comparison of two widely used resolving agents for racemic bases: D(-)-mandelic acid and L-(+)-tartaric acid. The comparison is based on their performance in the diastereomeric salt crystallization method, supported by experimental data from various studies.
Principle of Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution through diastereomeric salt formation is a classical and industrially significant method for separating enantiomers.[1] The fundamental principle involves the reaction of a racemic mixture of a base (a 50:50 mixture of two enantiomers) with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, most notably solubility.[2] This difference in solubility allows for their separation by fractional crystallization. One diastereomeric salt will preferentially crystallize from a suitable solvent, leaving the other diastereomer enriched in the mother liquor. The crystallized salt can then be isolated, and the desired enantiomer of the base can be liberated by treatment with a strong base. A similar process can be applied to the mother liquor to recover the other enantiomer.
The success of this method hinges on the significant difference in solubility between the two diastereomeric salts, which is influenced by the choice of the resolving agent, the solvent, and the crystallization conditions such as temperature and concentration.[3]
Comparative Performance Data
Case Study 1: Resolution of (±)-1-Phenylethylamine
(±)-1-Phenylethylamine is a commonly used model compound for resolution studies.
| Resolving Agent | Racemic Amine | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Resolved Amine | Reference |
| L-(+)-Tartaric Acid | (±)-1-Phenylethylamine | Methanol (B129727) | Not explicitly stated for the salt, but the process is well-established for isolating the (-)-amine. | A typical undergraduate experiment may yield lower optical purity initially, requiring recrystallization. | [4][5] |
| D(-)-Mandelic Acid | (±)-1-Phenylethylamine | Water | High yield of D(+)-PEA mandelate (B1228975) salt is reported. | High enantiomeric purity is achievable. | [6] |
Case Study 2: Resolution of (±)-Ephedrine
(±)-Ephedrine is a pharmaceutical compound where enantiomeric purity is crucial.
| Resolving Agent | Racemic Amine | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Resolved Amine | Reference |
| L-(+)-Tartaric Acid | (±)-Ephedrine | Not specified in the comparative context, but TLC methods show successful separation. | Not applicable (TLC method). | Not applicable (TLC method). | [7] |
| D(-)-Mandelic Acid | (±)-Ephedrine | Water, Ethanol | Forms diastereomeric salts with greatly disparate solubilities. | High, implied by the significant difference in salt properties. | [8][9] |
Case Study 3: Resolution of Amphetamine and Methamphetamine
The resolution of amphetamine and its derivatives is of significant interest in the pharmaceutical industry.
| Resolving Agent | Racemic Amine | Solvent | Yield of Resolved Amine | Enantiomeric Purity | Reference |
| L-(+)-Tartaric Acid | (±)-Amphetamine | Ethanol | Not explicitly quantified but described as a multi-step crystallization process. | High purity achievable after recrystallizations. | [10][11] |
| L-(+)-Tartaric Acid derivative (O,O-Dibenzoyl-R,R-Tartaric Acid) | (±)-Methamphetamine | Dichloroethane/Methanol/Water | 80-95% | 85-98% | [12] |
Note: Data for the resolution of amphetamine and methamphetamine with mandelic acid was not found in the initial searches for a direct comparison.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and optimization of a chiral resolution process. Below are generalized experimental protocols for the resolution of a racemic amine using D(-)-mandelic acid and L-(+)-tartaric acid.
Protocol 1: Resolution of a Racemic Amine using D(-)-Mandelic Acid
This protocol is a generalized procedure and may require optimization for specific amines.
1. Diastereomeric Salt Formation: a. Dissolve the racemic amine in a suitable solvent (e.g., ethanol, methanol, or water). The choice of solvent is critical and often requires screening to find one that provides a good solubility difference between the diastereomeric salts. b. In a separate flask, dissolve an equimolar or sub-equimolar amount of D(-)-mandelic acid in the same solvent, with gentle heating if necessary. c. Slowly add the D(-)-mandelic acid solution to the racemic amine solution with stirring. d. The formation of the diastereomeric salt may occur immediately as a precipitate, or it may require cooling, concentration of the solution, or seeding with a crystal of the desired salt.
2. Isolation of the Diastereomeric Salt: a. Allow the mixture to stand at a controlled temperature (e.g., room temperature or cooled in an ice bath) to facilitate crystallization. b. Collect the precipitated diastereomeric salt by vacuum filtration. c. Wash the crystals with a small amount of cold solvent to remove impurities and the mother liquor containing the more soluble diastereomer.
3. Liberation of the Enantiomerically Enriched Amine: a. Suspend the isolated diastereomeric salt in water. b. Add a base (e.g., 2 M NaOH) to the suspension until the pH is basic. This will deprotonate the amine and dissolve the mandelic acid as its sodium salt. c. Extract the liberated free amine with an organic solvent (e.g., diethyl ether or dichloromethane). d. Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), and filter. e. Remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
4. Determination of Enantiomeric Purity: a. The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC, chiral gas chromatography, or by measuring the specific rotation using a polarimeter.
Protocol 2: Resolution of a Racemic Amine using L-(+)-Tartaric Acid
This protocol is a generalized procedure and may require optimization for specific amines.
1. Diastereomeric Salt Formation: a. Dissolve the racemic amine in a suitable solvent (e.g., methanol or ethanol). b. In a separate flask, dissolve 0.5 to 1.0 equivalents of L-(+)-tartaric acid in the same solvent, with gentle heating if necessary. Using a sub-equimolar amount of the resolving agent can sometimes lead to a higher purity of the initially precipitated salt. c. Slowly add the tartaric acid solution to the amine solution with stirring.
2. Isolation of the Diastereomeric Salt: a. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize the crystallization of the less soluble diastereomeric salt. b. Collect the precipitated salt by vacuum filtration. c. Wash the crystals with a small amount of cold solvent.
3. Liberation of the Enantiomerically Enriched Amine: a. Dissolve the diastereomeric salt in water. b. Add a strong base (e.g., NaOH solution) to make the solution alkaline, which will liberate the free amine. c. Extract the free amine with an appropriate organic solvent. d. Dry the organic extracts over an anhydrous drying agent and remove the solvent to obtain the enantiomerically enriched amine.
4. Determination of Enantiomeric Purity: a. Analyze the enantiomeric excess of the product using chiral chromatography or polarimetry.
Visualization of Experimental Workflow and Logical Relationships
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Conclusion
Both D(-)-mandelic acid and L-(+)-tartaric acid are effective and widely utilized chiral resolving agents for racemic bases. The choice between them is often not straightforward and depends heavily on the specific substrate.
-
D(-)-Mandelic Acid , being a monofunctional carboxylic acid with an aromatic ring, can offer specific steric and electronic interactions that may lead to better crystal packing and discrimination for certain amines.
-
L-(+)-Tartaric Acid , a dicarboxylic acid with two chiral centers and hydroxyl groups, provides multiple points of interaction for salt formation and hydrogen bonding, which can be advantageous for the resolution of a different set of amines.
The selection of the optimal resolving agent remains a largely empirical process. It is recommended that researchers and process chemists perform screening experiments with a variety of resolving agents, including both D(-)-mandelic acid and L-(+)-tartaric acid, and in a range of solvents to identify the most efficient and economical conditions for their specific application. The provided protocols and data serve as a valuable starting point for developing a robust chiral resolution process.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. US4983771A - Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid - Google Patents [patents.google.com]
- 7. Direct resolution of (+/-)-ephedrine and atropine into their enantiomers by impregnated TLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discrimination in resolving systems: ephedrine-mandelic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US3028430A - Process for the production of optically active isomers of amphetamine - Google Patents [patents.google.com]
- 11. US2833823A - Method for the separation of optically active isomers of amphetamine - Google Patents [patents.google.com]
- 12. Procedures for the Resolution of Racemic Amphetamines [erowid.org]
A Comparative Guide to Assessing the Purity of Synthesized 1-Methyl-3-phenylpropylamine
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical step in drug development and chemical research. 1-Methyl-3-phenylpropylamine, a key chiral building block and an intermediate in the synthesis of pharmaceuticals like the antihypertensive agent Dilevalol, requires rigorous purity assessment to ensure safety, efficacy, and reproducibility.[1][2][3] This guide provides a comparative overview of standard analytical techniques, complete with experimental protocols and performance data, to aid researchers in selecting the most appropriate methods for their specific needs.
The purity profile of this compound typically includes three main categories of impurities:
-
Process-related impurities: These include residual starting materials (e.g., 4-phenyl-2-butanone), reagents, and by-products specific to the synthetic route, such as N-formylamphetamine or 4-methyl-5-phenylpyrimidine (B1615610) if a Leuckart reaction is employed.[1][4][5]
-
Enantiomeric impurities: As a chiral amine, the presence of the undesired enantiomer is a critical purity parameter, especially in pharmaceutical applications where different enantiomers can have varied pharmacological effects.[3][6]
-
Residual solvents and minor contaminants: Trace amounts of solvents used during synthesis and purification.
This guide compares three principal analytical techniques for a comprehensive purity assessment: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity analysis of a newly synthesized batch of this compound.
Caption: Workflow for Purity Assessment of this compound.
Comparison of Analytical Techniques
The selection of an analytical method depends on the specific purity question being addressed. While each technique has its strengths, a combination is often employed for a complete characterization as outlined in the workflow above.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Use | Identification and quantification of volatile and semi-volatile impurities and process by-products.[5][7] | Quantification of non-volatile impurities; Enantiomeric separation and purity determination using a chiral stationary phase.[6][8] | Structural confirmation of the target compound, identification of impurities, and determination of enantiomeric excess (with chiral derivatizing agents).[9][10] |
| Sensitivity | High (ng to pg levels). Ideal for trace analysis.[11] | High (µg to ng levels). Dependent on the detector used (e.g., UV, MS).[12] | Lower (mg to µg levels). Not ideal for trace impurities unless they have unique, well-resolved signals. |
| Specificity | High, especially with mass spectral library matching for impurity identification.[5][11] Positional isomers can be challenging to differentiate by MS alone.[13] | High resolution is achievable. Specificity for enantiomers is excellent with appropriate chiral columns.[6] | Very high structural specificity. Can distinguish subtle structural differences and isomers. Provides definitive structural information.[14] |
| Sample Prep | Often requires derivatization (e.g., trifluoroacetylation) for primary amines to improve volatility and peak shape.[11] | Minimal; sample is dissolved in a suitable solvent. Filtration is recommended.[6][12] | Simple dissolution in a deuterated solvent. Chiral derivatization is needed for enantiomeric excess (ee%) determination.[9][15] |
| Advantages | - Excellent for identifying unknown volatile impurities.- High sensitivity and reproducibility.- Established libraries for mass spectra.[5] | - Broad applicability to a wide range of compounds.- Gold standard for chiral separations.- Non-destructive (when using UV detection). | - Provides definitive structural information.- Non-destructive.- Relatively simple sample preparation.- Can be quantitative (qNMR). |
| Disadvantages | - Not suitable for non-volatile or thermally labile compounds.- Derivatization adds a step and potential for error.- Similar mass spectra for isomers can complicate analysis.[13] | - Can consume significant amounts of solvent.- Method development, especially for chiral separations, can be time-consuming. | - Relatively low sensitivity.- High instrument cost and maintenance.- Complex mixtures can lead to overlapping signals. |
Experimental Protocols
GC-MS Protocol for Impurity Profiling (with Derivatization)
This protocol is designed to identify and quantify volatile impurities. Primary amines like this compound benefit from derivatization to prevent peak tailing and improve chromatographic performance.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., with an Electron Ionization source).
-
Column: A non-polar capillary column, such as one with a 5% Phenyl Methylpolysiloxane stationary phase (e.g., HP-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for analyzing amphetamine-like substances.[16]
-
Sample Preparation (N-TFA Derivatization):
-
Accurately weigh ~1 mg of the synthesized this compound into a vial.
-
Add 500 µL of a suitable solvent (e.g., Ethyl Acetate).
-
Add 100 µL of N-methyl-N-(trifluoroacetyl)acetamide (MSTFA) or another suitable trifluoroacetylating agent.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of ~1.0 mL/min.
-
Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp at 20°C/min to 270°C and hold for 5 minutes.[13]
-
MS Transfer Line Temp: 280°C
-
Ion Source Temp: 230°C
-
Mass Scan Range: 40-500 amu.[13]
-
-
Data Analysis: Integrate the peak area for the main compound and all detected impurities. Identify impurities by comparing their mass spectra with reference libraries (e.g., NIST). Calculate purity as the percentage of the main peak area relative to the total peak area.
Chiral HPLC Protocol for Enantiomeric Purity
This method is essential for determining the enantiomeric excess (ee) of the synthesized product. Polysaccharide-based chiral stationary phases are highly effective for this class of compounds.[6]
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Lux i-Cellulose-5, 250 x 4.6 mm, 5 µm).[6]
-
Mobile Phase (Isocratic): A mixture of n-Hexane, Isopropanol (IPA), and Diethylamine (DEA). A typical starting ratio is 90:10:0.1 (n-Hexane:IPA:DEA). The ratio may require optimization to achieve baseline separation.[6]
-
Sample Preparation:
-
Accurately weigh ~5 mg of the sample.
-
Dissolve in 5 mL of the mobile phase to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[6]
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
-
Data Analysis: Identify the peaks corresponding to the (R) and (S) enantiomers (a racemic standard is required for initial identification). Integrate the peak areas for each enantiomer (Area_R and Area_S). Calculate the enantiomeric excess using the formula: ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100
¹H NMR Protocol for Chemical and Enantiomeric Purity
NMR provides definitive structural confirmation and can be used to assess enantiomeric purity by converting the enantiomers into diastereomers with a chiral derivatizing agent.
-
Instrumentation: NMR Spectrometer (400 MHz or higher recommended for better resolution).
-
A) Chemical Purity Assessment:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Analysis: Confirm the structure by assigning peaks to the protons of this compound. Look for peaks that do not correspond to the product or the solvent; these indicate impurities. The hydrogens on the carbon adjacent to the nitrogen typically appear around 2.3-3.0 ppm.[14] Purity can be estimated by integrating impurity peaks relative to product peaks if a suitable, well-resolved peak is available.
-
-
B) Enantiomeric Purity using a Chiral Derivatizing Agent (CDA): A simple and effective method involves condensation with 2-formylphenylboronic acid and enantiopure 1,1'-bi-2-naphthol (B31242) (BINOL).[9][15]
-
In an NMR tube, combine the chiral primary amine (~2.0 µmol), 2-formylphenylboronic acid (1.1 equivalents), and one enantiomer of BINOL (e.g., (S)-BINOL, 1.1 equivalents).
-
Add ~0.6 mL of CDCl₃.
-
Shake the tube for a few minutes to allow for the formation of diastereomeric iminoboronate esters.[9][15]
-
Acquire the ¹H NMR spectrum.
-
Analysis: The two newly formed diastereomers will exhibit distinct, well-resolved peaks in a region of the spectrum that is typically clear of other signals.[15] Integrate these two diastereotopic resonances to determine the ratio of the enantiomers and calculate the enantiomeric excess. This entire protocol can often be completed in less than 90 minutes.[9]
-
References
- 1. (R)-(-)-1-Methyl-3-phenylpropylamine | 937-52-0 | Benchchem [benchchem.com]
- 2. This compound | 22374-89-6 | Benchchem [benchchem.com]
- 3. EP0396596A1 - Processes and compounds useful for resolving this compound - Google Patents [patents.google.com]
- 4. unodc.org [unodc.org]
- 5. ukm.my [ukm.my]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Techniques for the detection and identification of amphetamines and amphetamine-like substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. emerypharma.com [emerypharma.com]
- 12. web.vscht.cz [web.vscht.cz]
- 13. marshall.edu [marshall.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. ipharmsciencia.edwiserinternational.com [ipharmsciencia.edwiserinternational.com]
The Role of 1-Methyl-3-phenylpropylamine as an Internal Standard in Analytical Methods: A Comparative Guide
In the precise world of analytical chemistry, particularly within pharmaceutical and toxicological analyses, the use of an internal standard (IS) is paramount for achieving accurate and reliable quantification. An ideal internal standard mimics the analyte's behavior throughout the analytical process, compensating for variations in sample preparation and instrument response. This guide provides a comprehensive comparison of 1-methyl-3-phenylpropylamine (also known as 4-phenyl-2-butylamine) as a structural analog internal standard against the widely preferred stable isotope-labeled (SIL) internal standards.
Performance Comparison: this compound vs. Deuterated Analogs
The selection of an internal standard is a critical step in method development. While stable isotope-labeled internal standards, such as deuterated analogs of the analyte, are often considered the gold standard, structural analogs like this compound offer a viable alternative, particularly when SIL standards are unavailable or cost-prohibitive.
This compound has been successfully employed as an internal standard in the analysis of various stimulants, including 3,4-methylenedioxymethamphetamine (MDMA) and methylphenidate, using techniques like High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS).
The following table summarizes key performance characteristics, drawing a comparison between the use of this compound and the expected performance of a deuterated internal standard based on established analytical principles.
| Performance Metric | This compound (Structural Analog) | Deuterated Internal Standard (Stable Isotope Labeled) |
| Analyte(s) | MDMA, Methylphenidate, and other amphetamine-related compounds | Wide range of analytes for which a labeled version is available |
| Analytical Technique(s) | HPLC-FLD, GC-MS | LC-MS, GC-MS |
| Recovery | Similar but not identical to the analyte due to structural differences. | Nearly identical to the analyte, providing superior compensation for extraction inefficiencies. |
| Matrix Effects | Can be different from the analyte, potentially leading to inaccuracies in quantification, especially in complex matrices like plasma or urine. | Co-elutes with the analyte, experiencing the same matrix effects and thus providing more accurate correction. |
| Linearity | Good linearity has been reported in HPLC methods. For instance, in the analysis of MDMA and MDA, a dynamic range of 0.5-100 ng/mL with a correlation coefficient (r) of 0.999 has been achieved. | Excellent linearity is typically achieved as it behaves almost identically to the analyte across the concentration range. |
| Precision | Acceptable precision can be achieved with careful method validation. | Generally provides higher precision due to better correction for variability. |
| Cost & Availability | Generally more affordable and readily available. | Can be expensive and may require custom synthesis. |
Experimental Protocols
Detailed methodologies are crucial for reproducible analytical results. Below are representative protocols for the analysis of amphetamine-related compounds using this compound as an internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Amphetamine Analysis
This protocol outlines a general procedure for the analysis of amphetamines in a biological matrix, incorporating this compound as the internal standard.
1. Sample Preparation:
-
To 1 mL of the biological sample (e.g., urine), add a known concentration of this compound internal standard.
-
Adjust the sample pH to alkaline conditions (e.g., pH > 9) using a suitable buffer.
-
Perform liquid-liquid extraction (LLE) with an appropriate organic solvent (e.g., a mixture of isopropanol (B130326) and ethyl acetate).
-
Vortex and centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
2. Derivatization:
-
Reconstitute the dried extract in a derivatizing agent such as N-methyl-bis(trifluoroacetamide) (MBTFA) or trifluoroacetic anhydride (B1165640) (TFAA).
-
Heat the mixture to facilitate the reaction and form volatile derivatives of the analytes and the internal standard.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column (e.g., DB-5ms).
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized analytes and internal standard.
Visualizing Analytical Workflows and Concepts
Diagrams created using the DOT language provide clear visual representations of complex processes and relationships.
Conclusion
This compound serves as a functional and cost-effective internal standard for the analysis of amphetamine-related compounds. It can provide reliable quantitative results when the analytical method is carefully developed and validated. However, for methods requiring the highest level of accuracy and precision, especially in complex biological matrices, a stable isotope-labeled internal standard is the preferred choice due to its ability to more effectively compensate for matrix effects and variations in sample processing. The choice between a structural analog and a stable isotope-labeled internal standard will ultimately depend on the specific requirements of the assay, including the desired level of accuracy, the complexity of the sample matrix, and budget constraints.
Safety Operating Guide
Proper Disposal Procedures for 1-Methyl-3-phenylpropylamine
This guide provides essential safety and logistical information for the proper disposal of 1-Methyl-3-phenylpropylamine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Immediate Safety Information
This compound is a hazardous chemical that requires careful handling at all times. It is classified as acutely toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and is harmful to aquatic life with long-lasting effects[1].
Emergency First Aid:
-
Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek immediate medical attention[2].
-
Skin Contact: Take off all contaminated clothing immediately and wash the affected area with plenty of soap and water for at least 15 minutes. Immediate medical attention is required[2].
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and consult a doctor immediately[2]. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled[2].
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting[2]. Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately[2].
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood[3]. The following PPE must be worn:
-
Chemical safety goggles or a face shield[3].
-
A fully-buttoned laboratory coat[3].
-
Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber)[3].
-
For non-routine operations or where splashes are possible, additional protective clothing may be necessary.
Hazard Classification and Storage Data
The following table summarizes key hazard and regulatory data for this compound.
| Category | Data Point | Reference |
| GHS Hazard Statements | H301: Toxic if swallowed | [1] |
| H311: Toxic in contact with skin | [1] | |
| H314: Causes severe skin burns and eye damage | [1] | |
| H412: Harmful to aquatic life with long lasting effects | [1] | |
| Signal Word | Danger | |
| Storage Class Code | 6.1A: Combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials | |
| Incompatibilities | Strong oxidizing agents, acids, acid chlorides, acid anhydrides, mercury, nitromethane. Corrosive to copper, zinc alloys, and aluminum. | [3] |
| RCRA Regulation | Regulated as hazardous waste from the point of generation. | [4][5][6] |
| Satellite Accumulation Area (SAA) Limits | Max 55 gallons of hazardous waste; Max 1 quart of acutely toxic waste. | [6] |
| Storage Time Limit in SAA | Up to 12 months, provided accumulation limits are not exceeded. | [6][7] |
Step-by-Step Disposal Protocol
Disposal of this compound must be handled as hazardous waste through your institution's Environmental Health & Safety (EH&S) office. Never discharge this chemical into sewer systems or regular trash[2].
Step 1: Waste Collection
-
Select a Container: Use a designated, compatible waste container. Plastic containers are preferred[6]. The container must be in good condition, leak-proof, and have a secure, tight-fitting cap[4][8]. The original product container can be used if it is in good condition[8].
-
Segregate Waste: Do not mix this compound waste with incompatible materials[3][9]. Store it in a separate, dedicated container.
-
Aqueous vs. Solvent: Keep aqueous waste separate from solvent waste[9].
Step 2: Labeling the Waste Container
-
Initial Labeling: As soon as the first drop of waste is added, affix a "HAZARDOUS WASTE" label provided by your institution's EH&S department[8][9].
-
Content Identification: Clearly list all constituents by their full chemical names and their approximate percentages on the label[8][9]. Do not use abbreviations or chemical formulas.
-
Date the Container: Write the date when waste is first added to the container[9].
Step 3: Storing the Waste Container
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation[6][8].
-
Secure Closure: Keep the waste container tightly closed at all times, except when you are actively adding waste[6][8]. Do not leave funnels in the container opening[9].
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from spreading[4]. This is especially important for liquid waste.
-
Monitor Fill Level: Do not overfill the container. Leave adequate headspace (at least 10%) to allow for expansion.
Step 4: Arranging for Disposal
-
Request Pickup: Once the container is full or you are finished generating this waste stream, submit a chemical waste pickup request to your institution's EH&S department.
-
Final Disposal Method: The waste will be removed by trained professionals for final disposal, which is typically high-temperature incineration at a licensed chemical destruction facility[2].
Spill and Leak Procedures
-
Evacuate and Alert: In case of a spill, immediately alert personnel in the area and evacuate if necessary. Remove all sources of ignition[2].
-
Assess the Spill: For small spills, trained laboratory personnel may proceed with cleanup. For large spills, contact your institution's emergency response team or EH&S immediately.
-
Wear Proper PPE: Don full PPE, including respiratory protection if required, before attempting cleanup.
-
Contain and Absorb: Cover the spill with an inert, dry absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Do not use combustible materials.
-
Collect Waste: Using spark-proof tools, carefully collect the absorbed material and place it into a labeled hazardous waste container[2][3].
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Treat all spill cleanup materials as hazardous waste and dispose of them through EH&S.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. This compound | C10H15N | CID 31160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. nationalacademies.org [nationalacademies.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. epa.gov [epa.gov]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. nswai.org [nswai.org]
Personal protective equipment for handling 1-Methyl-3-phenylpropylamine
Essential Safety and Handling Guide for 1-Methyl-3-phenylpropylamine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Chemical Safety Summary
This compound is a hazardous chemical that requires stringent safety measures. It is classified as corrosive, acutely toxic if swallowed or in contact with skin, and can cause severe skin burns and eye damage.[1] It may also cause an allergic skin reaction.[1]
| Hazard Classification | GHS Pictograms | Signal Word |
| Acute Toxicity, Oral (Category 3) | GHS06 | Danger |
| Acute Toxicity, Dermal (Category 3) | GHS06 | |
| Skin Corrosion (Category 1B) | GHS05 | |
| Serious Eye Damage (Category 1) | GHS05 | |
| Skin Sensitization (Category 1) | GHS07 | |
| Hazardous to the aquatic environment, long-term hazard | GHS09 |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Equipment Specification | Standard |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | Conforming to EN 166 (EU) or NIOSH (US).[2] |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).[3] Fire/flame resistant and impervious clothing. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[2] |
| Respiratory Protection | A full-face respirator is required if exposure limits are exceeded or irritation is experienced. | NIOSH/MSHA or European Standard EN 149 approved respirator. |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural steps for the safe handling of this compound from receipt to use in experiments.
1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
The storage area should be designated for corrosive and toxic materials.
2. Preparation for Handling
-
Ensure that an eyewash station and a safety shower are in close proximity to the workstation.
-
Work must be conducted in a properly functioning chemical fume hood.
-
Don all required PPE before opening the container.
3. Handling and Experimental Use
-
Avoid direct contact with skin and eyes.[2]
-
Do not breathe vapors or mist.
-
Use non-sparking tools to prevent fire from electrostatic discharge.[2]
-
In case of a spill, evacuate the area, remove all ignition sources, and absorb the spill with inert material.[2]
Workflow for Handling this compound
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm.
1. Waste Collection
-
Collect all waste, including unused material and contaminated disposables, in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical and clearly marked as "HAZARDOUS WASTE" with the chemical name.[4]
2. Waste Storage
-
Store the waste container in a secure, well-ventilated area, segregated from incompatible materials.[4]
-
Ensure the container is tightly capped at all times except when adding waste.[4]
3. Final Disposal
-
The disposal of this compound must be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]
-
Do not dispose of this chemical into sewer systems or the environment.[2]
-
Follow all local, regional, and national regulations for hazardous waste disposal.
-
Contact your institution's environmental health and safety department for specific guidance and to arrange for pickup by a certified hazardous waste handler.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
